Product packaging for 3-Methyl-2-butenal(Cat. No.:CAS No. 90467-71-3)

3-Methyl-2-butenal

Cat. No.: B7799788
CAS No.: 90467-71-3
M. Wt: 84.12 g/mol
InChI Key: SEPQTYODOKLVSB-UHFFFAOYSA-N
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Description

3-methylbut-2-enal is an enal consisting of but-2-ene with a methyl substituent at position 3 and an oxo group at position 1. It has a role as a metabolite. It is functionally related to a 3-methylbut-2-enoic acid.
prenal is a natural product found in Polygala senega, Asarum canadense, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O<br>(H3C)2C=CHCHO<br>C5H8O B7799788 3-Methyl-2-butenal CAS No. 90467-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-2-enal
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InChI

InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3
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InChI Key

SEPQTYODOKLVSB-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC=O)C
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID8029606, DTXSID30756462
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Record name 3-Methylbuta-1,2-dien-1-ol
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Molecular Weight

84.12 g/mol
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Physical Description

Colorless to yellow liquid with a pungent odor; [ICSC] Colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; almond, mild-buttery aroma
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Boiling Point

134 °C, 136 °C
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Flash Point

37 °C
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Solubility

slightly, Solubility in water, g/100ml at 20 °C: 11 (good), Slightly soluble in water; soluble in fats, soluble (in ethanol)
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Density

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.870-0.875
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

5.6 [mmHg], Vapor pressure, kPa at 20 °C: 0.75
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CAS No.

107-86-8, 90467-71-3
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Melting Point

-20 °C
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Foundational & Exploratory

3-Methyl-2-butenal: A Comprehensive Technical Guide on its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-butenal, a volatile α,β-unsaturated aldehyde, is a significant contributor to the aroma and flavor profiles of a diverse range of natural products. Beyond its sensory characteristics, it plays a role in various biological processes. This technical guide provides an in-depth exploration of the natural occurrences of this compound, detailing its presence in the plant and animal kingdoms. Furthermore, this document elucidates the primary biosynthetic pathway of this compound, focusing on its enzymatic generation from the degradation of cytokinins. Detailed experimental protocols for the extraction, quantification, and study of its biosynthesis are also provided to facilitate further research and application in relevant fields.

Natural Sources of this compound

This compound, also known as prenal or senecialdehyde, has been identified in a variety of natural sources, where it contributes to their characteristic scents and flavors. Its presence has been documented in plants, including fruits, vegetables, and essential oils, as well as in some animal products as a result of processing.

Occurrence in the Plant Kingdom

This compound is a biogenic organic compound found in several plant species. Notably, it has been quantified in the root material of wild ginger and in both cultivated and wild varieties of blackberries.[1] While not always quantified, its presence has also been detected in a wide array of other plant-based foods, such as common oregano, beechnuts, oval-leaf huckleberries, and tea leaf willows.[2] Other reported plant sources include hops (Humulus lupulus), Camellia sinensis, and Capsicum annuum.[3][4]

Occurrence in Animal Products and Processed Foods

The formation of this compound is not limited to plants. It has been detected in raw beef and in the dripping fat of roasting chicken.[1] Its presence in cooked meats is likely a result of the Maillard reaction or the Strecker degradation of amino acids during heating. The compound is also used as a flavoring agent in a variety of food products, including baked goods, non-alcoholic beverages, and chewing gum.[1]

Quantitative Data on Natural Occurrence

To provide a clear overview of the varying concentrations of this compound in different natural sources, the following table summarizes the available quantitative data.

Natural SourceConcentrationReference
Wild Ginger (root)up to 0.05% in root material[1]
Blackberriesup to 0.34%[1]
Raw Beef0.36%[1]
Roasting Chicken (dripping fat)9 µg/kg[1]

Biosynthesis of this compound

The primary biosynthetic pathway for this compound in plants involves the enzymatic degradation of a specific type of cytokinin, a class of plant growth hormones.

The Cytokinin Degradation Pathway

This compound is a direct product of the catabolism of the cytokinin N6-(Δ2-isopentenyl)adenine (iP). This reaction is catalyzed by the enzyme cytokinin oxidase/dehydrogenase (CKX) . The enzyme cleaves the N6-isopentenyl side chain from the adenine moiety, resulting in the formation of adenine and this compound.[1][2]

The overall reaction can be summarized as follows:

N6-(Δ2-isopentenyl)adenine + H2O + Acceptor → Adenine + this compound + Reduced Acceptor

CKX is a flavoprotein that contains a covalently bound flavin adenine dinucleotide (FAD) cofactor. The enzyme has been identified and characterized in various plant species, including maize (Zea mays), where it plays a crucial role in regulating cytokinin levels and, consequently, plant growth and development.

Biosynthesis_of_3_Methyl_2_butenal cluster_cytokinin_degradation Cytokinin Degradation N6_isopentenyladenine N6-(Δ2-isopentenyl)adenine (iP) CKX Cytokinin Oxidase/ Dehydrogenase (CKX) N6_isopentenyladenine->CKX Substrate 3_methyl_2_butenal This compound Adenine Adenine CKX->3_methyl_2_butenal Product CKX->Adenine Product

Biosynthesis of this compound via Cytokinin Degradation.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and study of the biosynthesis of this compound.

Extraction and Quantification of this compound from Plant and Food Matrices

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile compounds like this compound in various matrices.

Materials:

  • Solid-phase microextraction (SPME) device with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Sample vials with septa

  • Heating block or water bath

  • Internal standard (e.g., a deuterated analog or a compound with similar volatility and chemical properties)

Procedure:

  • Sample Preparation: Homogenize the solid sample (e.g., plant tissue, food product). Weigh a precise amount of the homogenized sample into a sample vial. For liquid samples, pipette a known volume into the vial.

  • Internal Standard Addition: Add a known amount of the internal standard to the sample vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis: Desorb the adsorbed compounds from the SPME fiber in the hot injection port of the GC. The compounds are then separated on the GC column and detected by the mass spectrometer.

  • Quantification: Identify this compound based on its retention time and mass spectrum. Quantify its concentration by comparing its peak area to that of the internal standard.

HS_SPME_Workflow cluster_workflow HS-SPME-GC-MS Workflow SamplePrep Sample Preparation (Homogenization, Weighing) InternalStd Addition of Internal Standard SamplePrep->InternalStd Equilibration Headspace Equilibration (Heating) InternalStd->Equilibration SPME SPME Extraction Equilibration->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Quantification Data Analysis and Quantification GCMS->Quantification

Workflow for HS-SPME-GC-MS analysis of this compound.
Assay of Cytokinin Oxidase/Dehydrogenase (CKX) Activity

Method: Spectrophotometric End-Point Assay

This assay is based on the formation of a colored Schiff base between the this compound produced by the CKX reaction and p-aminophenol.

Materials:

  • Spectrophotometer

  • Enzyme extract from plant tissue

  • Reaction buffer (e.g., 100 mM McIlvaine buffer, pH 6.5)

  • Substrate: N6-(Δ2-isopentenyl)adenine (iP) solution

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) solution

  • Stopping reagent: 40% (w/v) Trichloroacetic acid (TCA)

  • Colorimetric reagent: 2% (w/v) p-aminophenol in 6% (w/v) TCA

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer and centrifuge to obtain a crude enzyme extract (supernatant).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, enzyme extract, DCPIP, and initiate the reaction by adding the iP substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the TCA solution.

  • Color Development: Add the p-aminophenol reagent to the mixture to allow the formation of the Schiff base.

  • Measurement: Centrifuge the mixture to pellet any precipitate and measure the absorbance of the supernatant at 352 nm.

  • Calculation: The amount of this compound produced is proportional to the absorbance at 352 nm and can be calculated using a standard curve prepared with known concentrations of this compound.

CKX_Assay_Workflow cluster_assay CKX Spectrophotometric Assay Workflow EnzymeExt Enzyme Extraction ReactionSetup Reaction Setup (Buffer, Enzyme, DCPIP, iP) EnzymeExt->ReactionSetup Incubation Incubation (37°C) ReactionSetup->Incubation Termination Reaction Termination (TCA) Incubation->Termination ColorDev Color Development (p-aminophenol) Termination->ColorDev Measurement Spectrophotometric Measurement (Absorbance at 352 nm) ColorDev->Measurement

Workflow for the spectrophotometric assay of CKX activity.

Conclusion

This compound is a naturally occurring aldehyde with significant contributions to the flavor and aroma of various foods and plants. Its biosynthesis is intrinsically linked to the catabolism of cytokinins, a fundamental process in plant biology. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the occurrence, formation, and biological roles of this important volatile compound. A deeper understanding of this compound can have implications for food science, agriculture, and the development of novel flavor and fragrance compounds.

References

A Technical Guide to the Spectroscopic Profile of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methyl-2-butenal, also known as prenal or senecialdehyde, is an unsaturated aldehyde with the chemical formula C5H8O.[1] It is a naturally occurring compound found in various plants and is utilized as a flavoring agent and in the synthesis of other chemical compounds. A comprehensive understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a structural relationship diagram.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables. These data provide key insights into the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
9.97 - 9.95dH-1 (Aldehyde)
5.89 - 5.87dH-2
2.19 - 1.99sCH₃-3 (E/Z isomers)

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
191.03C-1 (Carbonyl)
160.67C-3
128.14C-2
27.23CH₃ at C-3
18.91CH₃ at C-3

Solvent: CDCl₃, Frequency: 100.54 MHz[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (alkane)
~2870MediumC-H stretch (alkane)
~2730MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (conjugated aldehyde)
~1620StrongC=C stretch (alkene)

Technique: Attenuated Total Reflectance (ATR) or liquid film[1][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative IntensityFragment
84High[M]⁺ (Molecular Ion)
55High[M - CHO]⁺
41Medium[C₃H₅]⁺
39Medium[C₃H₃]⁺

Source: Electron Ionization (EI)[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100.54 MHz for ¹³C NMR.[1]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a drop of neat this compound is placed directly on the ATR crystal. For transmission IR, a thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).[5]

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty accessory is first collected. Then, the sample spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: A volatile sample of this compound is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: The sample molecules are ionized, typically using Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion and various fragment ions.[1]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Structure-Spectroscopy Relationship

The following diagram illustrates how each spectroscopic technique provides unique information to elucidate the structure of this compound.

Spectroscopic_Analysis cluster_Molecule This compound Structure cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information Molecule C₅H₈O (CH₃)₂C=CHCHO NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR Analyzed by IR IR Spectroscopy Molecule->IR Analyzed by MS Mass Spectrometry Molecule->MS Analyzed by NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_info Provides IR_info Functional Groups - C=O (Aldehyde) - C=C (Alkene) - C-H (Alkyl/Vinyl) IR->IR_info Provides MS_info Molecular Weight & Fragmentation Pattern - Molecular Formula (C₅H₈O) - Key Fragments MS->MS_info Provides

Caption: Relationship between spectroscopic methods and structural elucidation.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 3-Methyl-2-butenal (also known as prenal or 3-methylcrotonaldehyde). Due to the limited availability of direct experimental data on the thermal analysis of this specific compound, this guide synthesizes information from studies on related α,β-unsaturated aldehydes and relevant analytical methodologies to provide a robust framework for its handling, analysis, and degradation pathway prediction.

Physicochemical Properties and Thermal Stability Overview

This compound is a colorless to faint yellowish liquid with a pungent, almond-like odor.[1][2] Its stability is a critical consideration in its use as a chemical intermediate, particularly in the synthesis of vitamins and fragrances. The compound is known to be flammable, with a flash point of 37°C, and is sensitive to air.[1] Proper storage is recommended at 2-8°C under an inert atmosphere to minimize degradation.

While stable at normal temperatures, elevated temperatures can induce degradation. The autoignition temperature is reported to be 145°C.[3] The primary degradation pathways at elevated temperatures are expected to involve isomerization, polymerization, and fragmentation, similar to other α,β-unsaturated aldehydes.

Table 1: Key Physicochemical and Thermal Properties of this compound

PropertyValueReferences
Molecular FormulaC5H8O[3][4]
Molecular Weight84.12 g/mol [3][4]
Boiling Point133-135 °C[1]
Melting Point-20 °C[1][3]
Flash Point37 °C (closed cup)[1][3]
Autoignition Temperature145 °C[3]
Vapor Pressure7.5 hPa at 20°C[1]
Water Solubility110 g/L at 20°C[1]
Recommended Storage2-8°C

Predicted Thermal Degradation Pathways

One likely pathway is decarbonylation , leading to the formation of isobutylene and carbon monoxide. Another possibility is isomerization , potentially followed by other fragmentation reactions. The presence of the double bond in conjugation with the aldehyde group influences the bond dissociation energies and dictates the likely points of molecular fragmentation.

A study on the oxidation of prenol (3-methyl-2-butenol) identified prenal (this compound) as a significant intermediate, highlighting the stability of this conjugated aldehyde under certain oxidative conditions.[7] However, under purely thermal stress, the molecule is expected to be less stable.

DegradationPathways Predicted Thermal Degradation Pathways of this compound This compound This compound Decarbonylation Decarbonylation This compound->Decarbonylation Isomerization Isomerization This compound->Isomerization Fragmentation Fragmentation This compound->Fragmentation Isobutylene Isobutylene Decarbonylation->Isobutylene Carbon_Monoxide Carbon Monoxide Decarbonylation->Carbon_Monoxide Isomers Isomers Isomerization->Isomers Smaller_Fragments Smaller Fragments Fragmentation->Smaller_Fragments

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended. The following are detailed, adaptable protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to characterize the mass loss profile as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer with a sensitive microbalance and a controlled-temperature furnace.

Methodology:

  • Sample Preparation:

    • Tare a clean, empty alumina or platinum crucible.

    • Using a microliter syringe, dispense 5-10 mg of this compound into the crucible. Due to its volatility, it is crucial to perform this step quickly and accurately.

    • Record the initial sample mass precisely.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 10 minutes.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of residual mass at the end of the analysis.

TGA_Workflow TGA Experimental Workflow Start Start Sample_Preparation Sample Preparation (5-10 mg in crucible) Start->Sample_Preparation Instrument_Setup Instrument Setup (Inert atmosphere) Sample_Preparation->Instrument_Setup Thermal_Program Thermal Program (Ramp 10°C/min to 600°C) Instrument_Setup->Thermal_Program Data_Acquisition Data Acquisition (Mass vs. Temperature) Thermal_Program->Data_Acquisition Data_Analysis Data Analysis (Tonset, DTG, Residue) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with thermal events such as boiling and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a volatile-sample DSC pan.

    • Hermetically seal the pan to prevent evaporation before analysis.

    • Prepare an empty, hermetically sealed pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -50°C) to observe any low-temperature transitions.

    • Heat the sample to a temperature above its expected decomposition range (e.g., 350°C) at a controlled rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and integrate endothermic and exothermic peaks to determine the enthalpy changes (ΔH) associated with events like boiling and decomposition.

    • Determine the peak temperatures for these thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

  • Pyrolysis:

    • Introduce the sample into the pyrolyzer.

    • Rapidly heat the sample to a series of predetermined temperatures (e.g., 200°C, 300°C, 400°C, and 500°C) in an inert atmosphere (helium).

  • GC-MS Analysis:

    • The volatile pyrolysis products are swept directly into the GC column.

    • Separate the products using a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Employ a temperature program for the GC oven to achieve good separation of the analytes (e.g., initial temperature of 40°C, ramp to 250°C).

    • Identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).

PyGCMS_Workflow Py-GC-MS Experimental Workflow Start Start Sample_Introduction Sample Introduction into Pyrolyzer Start->Sample_Introduction Pyrolysis Pyrolysis at Defined Temperature Sample_Introduction->Pyrolysis Transfer_to_GC Transfer of Products to GC Pyrolysis->Transfer_to_GC GC_Separation GC Separation of Products Transfer_to_GC->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection End End MS_Detection->End

Caption: Workflow for Py-GC-MS analysis of this compound.

Quantitative Data and Kinetic Analysis

As of the date of this guide, specific quantitative data from TGA/DSC or kinetic parameters such as activation energy for the thermal decomposition of this compound are not available in the public literature. However, for the related compound crotonaldehyde, studies have indicated that decarbonylation is a significant thermal degradation pathway.[6]

A kinetic study on the formation of 2- and 3-methylbutanal from the Maillard reaction reported activation energies in the range of 107.87 to 178.88 kJ/mol for their formation, which involves aldehyde intermediates.[8] While not directly comparable, this provides a general range for activation energies of reactions involving similar aldehyde structures.

Table 2: Illustrative Data from Related Compounds

Compound/ProcessParameterValueReference
Crotonaldehyde DecompositionPrimary PathwayDecarbonylation[6]
2- & 3-Methylbutanal FormationActivation Energy (Ea)107.87 - 178.88 kJ/mol[8]
Prenol OxidationKey IntermediateThis compound[7]

Conclusion

The thermal stability of this compound is a crucial parameter for its safe handling and application in various industries. While direct experimental data on its thermal degradation is scarce, this guide provides a framework for understanding its potential degradation pathways and outlines detailed experimental protocols for its comprehensive thermal analysis. The provided methodologies for TGA, DSC, and Py-GC-MS will enable researchers to generate the necessary data to fully characterize the thermal stability and degradation kinetics of this important chemical intermediate. Further experimental work is highly encouraged to populate the data tables with specific values for this compound, which will be invaluable for process optimization and safety assessments in research and drug development.

References

An In-depth Technical Guide on the Toxicological and Safety Data for 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for 3-Methyl-2-butenal (CAS No. 107-86-8). The information is compiled from a variety of sources, including regulatory assessments and scientific studies, to support research, development, and safety evaluations of this compound.

Physicochemical Properties

This compound is a colorless to faint yellowish liquid with a pungent, fruity odor.[1][2] It is flammable and has a flash point of 37°C.[3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC5H8O[2]
Molecular Weight84.12 g/mol [2]
Boiling Point136°C[3]
Melting Point< -20°C[3]
Density0.876 g/cm³ at 20°C[3]
Water Solubility110 g/L at 20°C[3]
Vapor Pressure7.5 hPa at 20°C[3]

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies, including acute toxicity, skin and eye irritation, sensitization, repeated dose toxicity, genotoxicity, and reproductive toxicity.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and inhalation routes and low acute toxicity via the dermal route.[3]

RouteSpeciesValueSymptomsReference
OralRatLD50: 690 mg/kg bwApathy, dyspnea, salivation, labored breathing, tremors, unsteady gait, reddening of skin, unkempt fur, lacrimation, and spasms.[3][3]
DermalRatLD50: 3,400 mg/kg bwSkin irritation, staggering, abdominal position, dyspnea, apathy.[3][3]
InhalationRatLC50: 3.7 mg/L (4 hours)Irritation of the respiratory tract and eyes.[3][3]
Skin and Eye Irritation

Undiluted this compound is corrosive to the skin of rabbits after 1 and 4 hours of exposure, causing necrosis.[3] Due to its corrosive nature, a formal eye irritation test was not performed. However, a study using a product containing 80% this compound caused persistent moderate edema, erythema, and corneal opacity in rabbit eyes.[3] Vapors of the substance are also irritating to the skin, eyes, and respiratory tract.[3]

Skin Sensitization

This compound has been shown to have a skin-sensitizing potential in a guinea pig maximization test.[3]

Repeated Dose Toxicity

A 28-day subacute inhalation toxicity study was conducted in rats according to OECD TG 412.[3]

RouteSpeciesNOAEC (Systemic Toxicity)ObservationsReference
InhalationRat300 ppm (1,020 mg/m³)At 100 ppm, focal metaplasia of the respiratory epithelium was observed. At 30 ppm, signs of sensory irritation were noted at the beginning of the exposure period.[3]
Genotoxicity

The genotoxicity of this compound has been investigated in several in vitro and in vivo assays, with conflicting results in the Ames test.[3]

Test SystemGuidelineResultsRemarksReference
Ames test (classical)---Negative---[3]
Ames test (Liquid Suspension Assay)---PositiveIn strain TA 100 with and without metabolic activation.[3]
In vivo Mouse Micronucleus TestOECD TG 474NegativeNot clastogenic and did not impair chromosome distribution.[3]
In vivo Unscheduled DNA Synthesis (UDS)OECD TG 486NegativeNo unscheduled DNA repair was induced in rat liver cells.[3]
Reproductive and Developmental Toxicity
Study TypeGuidelineSpeciesNOAELFindingsReference
One-Generation StudyOECD TG 415Rat800 ppm (approx. 77 mg/kg/day)No impairment of reproductive performance, fertility, systemic toxicity, or developmental toxicity.[3]
Prenatal Developmental Toxicity StudyOECD TG 414Rat300 mg/kg bw/dayNo effects on gestational parameters and no signs of embryo- or fetotoxicity or teratogenicity. Higher doses were lethal to the dams.[3]

Experimental Protocols

Detailed experimental protocols for the key studies cited are summarized below, based on the referenced OECD guidelines.

General Experimental Workflow (In Vivo Studies)

The following diagram illustrates a generalized workflow for the in vivo toxicity studies conducted on this compound.

experimental_workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Phase animal_selection Animal Selection (e.g., Wistar Rats) acclimatization Acclimatization (Standard Conditions) animal_selection->acclimatization group_assignment Random Group Assignment (Control & Dose Groups) acclimatization->group_assignment dose_prep Dose Preparation (Vehicle Control, this compound) group_assignment->dose_prep administration Administration (Oral, Dermal, or Inhalation) dose_prep->administration observation Clinical Observation (e.g., Mortality, Clinical Signs, Body Weight) administration->observation necropsy Necropsy (Gross Pathology) observation->necropsy histopathology Histopathology (Microscopic Examination) necropsy->histopathology data_analysis Data Analysis (Statistical Evaluation) histopathology->data_analysis

A generalized workflow for in vivo toxicity studies.
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium. The conflicting results for this compound (negative in the standard plate incorporation assay but positive in a liquid suspension assay) highlight the importance of the chosen methodology. The liquid suspension modification can increase the sensitivity for certain chemicals.

In Vivo Micronucleus Test (OECD TG 474)

This test evaluates the potential of a substance to cause chromosomal damage.

  • Test System: Bone marrow cells of rodents (mice were used for this compound).

  • Administration: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes in the bone marrow is determined. An increase in micronuclei indicates clastogenic or aneugenic effects.

Mechanisms of Toxicity

As an α,β-unsaturated aldehyde, the toxicity of this compound is likely related to its electrophilic nature.

Genotoxicity Mechanism

The genotoxicity of α,β-unsaturated aldehydes is often attributed to their ability to form covalent adducts with DNA. This can lead to mutations if not repaired.

genotoxicity_pathway substance This compound (α,β-unsaturated aldehyde) cell_entry Cellular Uptake substance->cell_entry dna_interaction Interaction with DNA cell_entry->dna_interaction adduct_formation DNA Adduct Formation dna_interaction->adduct_formation dna_damage DNA Damage adduct_formation->dna_damage repair_failure Failed DNA Repair dna_damage->repair_failure mutation Mutation repair_failure->mutation

A hypothetical pathway for the genotoxicity of this compound.
Interaction with Proteins

α,β-Unsaturated aldehydes can also react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins. One study indicated that this compound is a poor inactivator of protein tyrosine phosphatase 1B (PTP1B).[4] Inactivation of PTPs can disrupt cellular signaling pathways. However, further research is needed to fully elucidate the role of protein interactions in the overall toxicity of this compound.

Conclusion

This compound demonstrates moderate acute toxicity, is corrosive to the skin, and has skin-sensitizing properties. While genotoxicity studies have produced some positive findings in vitro, in vivo assays for clastogenicity and DNA repair were negative. Reproductive and developmental toxicity studies did not show adverse effects at the tested doses. The primary mechanism of concern for this class of compounds is the potential for covalent interactions with biological macromolecules like DNA and proteins. This technical guide provides a foundation for further research and risk assessment of this compound.

References

3-Methyl-2-butenal: A Technical Guide to its Historical Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-butenal, also known as prenal or 3,3-dimethylacrolein, is a pivotal α,β-unsaturated aldehyde with significant applications as a versatile building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.[1] Its industrial importance is underscored by its role as a key intermediate in the large-scale production of vitamins, particularly Vitamin A and E, and citral, a valuable aroma compound.[2][3] This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. It details key experimental protocols, presents quantitative data in a comparative format, and illustrates the mechanistic pathway of its genotoxicity.

Historical Discovery and Industrial Significance

While the precise moment of the initial discovery and synthesis of this compound is not extensively documented in readily available literature, its industrial significance became prominent with the burgeoning demand for synthetic vitamins and fragrances in the mid-20th century. The worldwide production of this compound in 2001 was estimated to be between 6,000 and 13,000 metric tons, highlighting its importance as a commodity chemical.[2] Major chemical companies, such as BASF, have historically been key producers, utilizing the compound almost exclusively as an internal intermediate for the synthesis of citral and subsequently, Vitamin A.[2]

The core industrial value of this compound lies in its reactive α,β-unsaturated aldehyde functionality, which allows for a variety of subsequent chemical transformations. This reactivity, however, also contributes to its potential for biological interactions, including genotoxicity, which is a critical consideration in its handling and application.

Key Synthesis Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The primary industrial methods focus on cost-effective starting materials and high-throughput processes.

Industrial Production: Prins Reaction and Subsequent Oxidation

The dominant industrial synthesis of this compound begins with the Prins reaction of isobutene and formaldehyde to produce 3-methyl-3-buten-1-ol (isoprenol). This is followed by an oxidation step to yield 3-methyl-3-butenal, which is then isomerized to the final product.[4][5]

Experimental Protocol: Synthesis of 3-Methyl-3-buten-1-ol via Prins Reaction [4]

  • Catalyst: An acidic catalyst, such as a zeolite (e.g., H-ZSM-5), is typically employed.

  • Reactants: Isobutene and an aqueous solution of formaldehyde are introduced into a reactor containing the catalyst.

  • Reaction Conditions: The reaction is generally carried out in the liquid phase at temperatures ranging from 50-75 °C.

  • Work-up: The product, 3-methyl-3-buten-1-ol, is separated from the reaction mixture.

Experimental Protocol: Oxidation of 3-Methyl-3-buten-1-ol [4]

While specific industrial process parameters are often proprietary, a general laboratory-scale oxidation can be performed using various methods, including Swern oxidation as detailed below.

Isomerization of 3-Methyl-3-butenal

The final step in the industrial process is the isomerization of the kinetically favored, but less stable, 3-methyl-3-butenal to the thermodynamically more stable α,β-unsaturated isomer, this compound. This isomerization can be catalyzed by either acids or bases.[6]

Experimental Protocol: Acid-Catalyzed Isomerization [6]

  • Starting Material: 3-Methyl-3-buten-1-al.

  • Catalyst: A strong acid, such as sulfuric acid, or a basic compound can be used.

  • Reaction Conditions: The reaction is typically carried out at temperatures ranging from 50°C to 250°C.

  • Yield: This process is reported to give this compound in high yield and purity.[6]

Laboratory Scale Synthesis: Swern Oxidation

For laboratory-scale synthesis, the Swern oxidation of 3-methyl-3-en-1-ol provides a mild and efficient method to obtain 3-methyl-3-butenal, which can then be isomerized.[7][8]

Experimental Protocol: Swern Oxidation of 3-Methyl-3-en-1-ol [7][8]

  • Reagents:

    • Oxalyl chloride (1.5 eq)

    • Dimethyl sulfoxide (DMSO) (3.0 eq)

    • 3-Methyl-3-en-1-ol (1.0 eq)

    • Triethylamine (5.0 eq)

    • Dry dichloromethane (DCM) as solvent

  • Procedure:

    • A solution of oxalyl chloride in dry DCM is cooled to -78 °C.

    • DMSO is added dropwise to the cooled solution.

    • A solution of 3-methyl-3-en-1-ol in dry DCM is then added dropwise.

    • The reaction mixture is stirred at -78 °C for 45 minutes.

    • Triethylamine is added to quench the reaction, and the mixture is allowed to warm to room temperature.

    • The reaction is worked up by adding water and extracting the product with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by flash column chromatography.

  • Note: An unexpected byproduct, 3-methyl-2-((methylthio)methyl)but-2-enal, can be formed in this reaction.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis and toxicity studies of this compound.

Table 1: Synthesis of this compound and its Precursors

MethodStarting Material(s)ProductCatalyst/ReagentTemperature (°C)Yield (%)Reference(s)
Prins ReactionIsobutene, Formaldehyde3-Methyl-3-buten-1-olAcidic Zeolite50-75High[4]
Isomerization3-Methyl-3-butenalThis compoundStrong Acid/Base50-250High[6]
Swern Oxidation3-Methyl-3-en-1-ol3-Methyl-3-butenalOxalyl Chloride, DMSO-78Not specified[7][8]
Acetal FormationThis compound, Methanol, Trimethyl orthoformateThis compound dimethyl acetalp-Toluenesulfonic acidRoom TempNot specified[9]
Acetal FormationThis compound, Ethanol, Triethyl orthoformateThis compound diethyl acetalPhosphoric acidRoom Temp65[9]
Acetal FormationThis compound, Methanol, Trimethyl orthoformateThis compound dimethyl acetalAmidosulfonic acid3393 (calculated)[10]
Acetal FormationThis compound, Ethanol, Triethyl orthoformateThis compound diethyl acetalAmidosulfonic acidIce-cooling97 (calculated)[10]

Table 2: Toxicological Data for this compound

TestSpeciesRouteValueReference(s)
LD50RatOral690 mg/kg bw[2]
LD50RatDermal3400 mg/kg bw[2]
LC50RatInhalation3.7 mg/L (4h)[2]
NOAEL (One-generation study)RatDrinking water800 ppm (~77 mg/kg/day)[2]
NOAEC (28-day inhalation)RatInhalation30 ppm (100 mg/m³)[2]
Ames Test (classical)S. typhimuriumIn vitroNegative[2]
Ames Test (Liquid Suspension Assay, TA 100)S. typhimuriumIn vitroPositive (with and without metabolic activation)[2]
Mouse Micronucleus TestMouseIn vivoNegative[2]

Signaling Pathway and Genotoxicity

As an α,β-unsaturated aldehyde, this compound is an electrophilic species that can react with biological nucleophiles, including DNA. This reactivity is the basis for its potential genotoxicity and carcinogenicity. The primary mechanism of DNA damage involves the formation of adducts with DNA bases, particularly guanine.

The Michael addition of the exocyclic amino group of guanine to the β-carbon of this compound is the initial step. This is followed by a cyclization reaction between the N1 of the guanine and the aldehyde carbonyl group, leading to the formation of a cyclic 1,N2-propanodeoxyguanosine adduct. The formation of these adducts can disrupt DNA replication and transcription, leading to mutations.

Genotoxicity_Pathway cluster_cellular Cellular Environment cluster_reaction DNA Adduct Formation cluster_consequences Biological Consequences Prenal This compound Michael_Addition Michael Addition (Guanine N2 attack) Prenal->Michael_Addition Reacts with DNA DNA DNA->Michael_Addition Cyclization Cyclization (Guanine N1 and Aldehyde) Michael_Addition->Cyclization Intermediate Adduct Cyclic 1,N2-propanodeoxyguanosine Adduct Cyclization->Adduct Forms Replication_Error DNA Replication Error Adduct->Replication_Error Causes Mutation Mutation Replication_Error->Mutation Leads to

Caption: Genotoxicity pathway of this compound.

Experimental Workflows

The synthesis of this compound and its derivatives often involves multi-step procedures. Below is a generalized workflow for a laboratory-scale synthesis and subsequent purification.

Experimental_Workflow Start Start: Starting Materials (e.g., 3-Methyl-3-en-1-ol) Reaction Chemical Reaction (e.g., Swern Oxidation) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Work-up: Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End Final Product: This compound Analysis->End

Caption: General experimental workflow for synthesis.

Conclusion

This compound remains a cornerstone of the chemical industry, particularly in the synthesis of vitamins and fragrances. Its production has evolved from early methods to highly optimized industrial processes. Understanding the detailed synthetic protocols and the associated quantitative data is crucial for researchers aiming to utilize this versatile aldehyde. Furthermore, a thorough awareness of its potential genotoxicity and the underlying biochemical pathways is essential for ensuring safe handling and for the development of new applications in pharmaceuticals and other fields. This guide provides a foundational resource for professionals working with this important chemical intermediate.

References

The Atmospheric Chemistry of 3-Methyl-2-butenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenal, an α,β-unsaturated aldehyde, is a volatile organic compound (VOC) of interest in atmospheric chemistry. Its presence in the atmosphere can be attributed to both biogenic and anthropogenic sources. As a reactive species, this compound plays a role in tropospheric chemical processes, contributing to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). Understanding its atmospheric fate is crucial for accurate air quality modeling and for assessing its potential environmental and health impacts. This technical guide provides a comprehensive overview of the current scientific understanding of the atmospheric chemistry of this compound, with a focus on its primary degradation pathways: reaction with hydroxyl radicals (OH), reaction with ozone (O₃), and photolysis.

Atmospheric Degradation Pathways

The atmospheric lifetime and impact of this compound are primarily determined by three key processes:

  • Reaction with Hydroxyl Radicals (OH): This is the dominant daytime degradation pathway for this compound. The OH radical is a highly reactive oxidant present in the sunlit troposphere.

  • Reaction with Ozone (O₃): Ozonolysis is a significant degradation pathway, particularly during the night or in regions with high ozone concentrations.

  • Photolysis: The absorption of solar radiation can lead to the photodissociation of this compound, contributing to its removal from the atmosphere.

The relative importance of these pathways depends on various factors, including the concentrations of OH and O₃, and the solar actinic flux.

Quantitative Kinetic Data

The following table summarizes the experimentally determined and calculated rate constants for the primary atmospheric degradation pathways of this compound.

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
This compound + OH(6.21 ± 0.18) x 10⁻¹¹296 ± 2[1]
This compound + O₃1.183 x 10⁻¹⁷ (calculated)Ambient

Atmospheric Lifetimes:

Based on the kinetic data, the atmospheric lifetime (τ) of this compound can be estimated. With a typical daytime OH radical concentration of 2 x 10⁶ molecules cm⁻³, the lifetime with respect to reaction with OH is approximately 2.2 hours. The calculated half-life for the reaction with ozone is approximately 23.2 hours. One study suggests that photolysis could also be an important removal pathway for this compound.

Reaction with Hydroxyl Radicals (OH)

The reaction of this compound with the OH radical proceeds via two main channels: H-atom abstraction from the aldehydic group and OH radical addition to the C=C double bond.

Products and Molar Yields

A detailed product study of the OH-initiated oxidation of this compound has identified several key products. The molar yields of these products provide insight into the branching ratios of the different reaction pathways.

ProductMolar Yield (%)
Acetone74 ± 6
Glyoxal40 ± 3
Carbon Dioxide (CO₂)30 - 39
Organic Nitrates (RONO₂)8.5 ± 2.3
2-Hydroxy-2-methylpropanal4.6 ± 0.7
Peroxyacyl Nitrate(s)5 - 8

Table based on data from Tuazon et al., 2005[1]

Experimental Protocol: OH Radical Reaction

Relative Rate Method: The rate constant for the reaction of OH radicals with this compound was determined using a relative rate method in a smog chamber. This method involves comparing the decay of the target compound to that of a reference compound with a known OH rate constant.

  • Chamber: Experiments are typically conducted in a large-volume (e.g., ~6400 L) Teflon-coated environmental chamber.

  • OH Radical Source: OH radicals are generated by the photolysis of methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO).

  • Reactants: Known concentrations of this compound and a reference compound (e.g., methacrolein) are introduced into the chamber.

  • Analysis: The concentrations of the reactants are monitored over time using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Flame Ionization Detection (GC-FID). The relative decay rates are used to calculate the unknown rate constant.

Product Identification and Quantification:

  • FTIR Spectroscopy: In-situ FTIR is used to identify and quantify gaseous products with characteristic infrared absorption features.

  • Solid-Phase Microextraction (SPME) with GC-MS: Carbonyl products are collected on SPME fibers coated with a derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), followed by thermal desorption and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

OH_Reaction_Pathway cluster_abstraction H-Abstraction (~40%) cluster_addition OH Addition (~53%) M2B This compound Abstraction_Intermediate Intermediate Radical M2B->Abstraction_Intermediate + OH Addition_Intermediate Adduct Radical M2B->Addition_Intermediate + OH OH OH Acetone_PAN Acetone + Peroxyacyl Nitrate(s) Abstraction_Intermediate->Acetone_PAN + O2, NO, NO2 Glyoxal_Acetone Glyoxal + Acetone Addition_Intermediate->Glyoxal_Acetone + O2, NO HMP 2-Hydroxy-2-methylpropanal Addition_Intermediate->HMP + O2, HO2 ON Organic Nitrates Addition_Intermediate->ON + O2, NO Ozone_Reaction_Pathway M2B This compound PO Primary Ozonide M2B->PO + O3 O3 Ozone Acetone Acetone PO->Acetone CI1 Criegee Intermediate 1 [CH(O)OO] PO->CI1 Glyoxal Glyoxal PO->Glyoxal CI2 Criegee Intermediate 2 [(CH3)2COO] PO->CI2 Further_Products Further Reaction Products CI1->Further_Products CI2->Further_Products Experimental_Workflow cluster_chamber Smog Chamber cluster_analysis Analysis Reactants Introduce Reactants: - this compound - Oxidant Precursor - Seed Aerosol (optional) Initiation Initiate Reaction (e.g., UV lights on) Reactants->Initiation Reaction Atmospheric Simulation Initiation->Reaction Gas_Phase Gas-Phase Analysis (FTIR, GC-MS, PTR-MS) Reaction->Gas_Phase Aerosol_Phase Aerosol Analysis (SMPS, AMS, Filter Collection) Reaction->Aerosol_Phase

References

Quantum Mechanical Insights into 3-Methyl-2-butenal: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the quantum mechanical and biochemical properties of 3-Methyl-2-butenal (also known as prenal or 3-methylcrotonaldehyde), a reactive α,β-unsaturated aldehyde. This document is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics, reactivity, and potential biological significance of this compound. Herein, we delve into its structural and electronic properties through the lens of computational chemistry, outline experimental protocols for its synthesis, and explore its interactions with key cellular signaling pathways.

Molecular Structure and Properties

This compound is a small organic molecule with the chemical formula C₅H₈O.[1][2][3][4] Its structure features a carbonyl group conjugated with a carbon-carbon double bond, a motif that confers significant reactivity.[2] The presence of two methyl groups on the double bond further influences its electronic and steric properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
CAS Number 107-86-8
Appearance Colorless to light yellow liquid
Odor Pungent, fruity, nutty, almond-like
Boiling Point 133-135 °C
Melting Point -20 °C
Density 0.872 g/mL at 25 °C[5]
Solubility in Water 110 g/L

Table 1: Physical and chemical properties of this compound.

Conformational Analysis

s-trans and s-cis conformers of this compound.

Quantum Mechanical Studies: A Methodological Overview

While specific quantum mechanical data for this compound is not extensively published, this section outlines the standard computational protocols used to investigate the properties of such molecules. These methods are crucial for understanding the molecule's geometry, vibrational modes, and electronic structure.

Computational Protocol

A typical computational workflow for analyzing this compound would involve the following steps:

G start Initial Structure Generation geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc td_dft Excited State Calculation (TD-DFT) geom_opt->td_dft nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis data_analysis Data Analysis and Interpretation freq_calc->data_analysis td_dft->data_analysis nbo_analysis->data_analysis

A typical computational workflow for this compound.

Geometry Optimization: The first step is to determine the lowest energy structure of the molecule. This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Excited State Calculations: To understand the electronic transitions and predict the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate the charge distribution, hybridization, and intramolecular interactions within the molecule. This can provide insights into the reactivity and stability of the molecule.

Data Presentation

The quantitative data obtained from these calculations would be summarized in tables for easy comparison and analysis.

Table 2: Calculated Geometric Parameters (Illustrative Example)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C1-C21.510
C2=C31.345
C3-C41.480
C4=O1.215
Bond Angles ∠C1-C2=C3124.5
∠C2=C3-C4120.0
∠C3-C4=O125.0
Dihedral Angle ∠C2=C3-C4=O180.0 (s-trans)

Note: The values in this table are for illustrative purposes and do not represent actual calculated values for this compound.

Table 3: Calculated Vibrational Frequencies (Illustrative Example)

ModeAssignmentCalculated Frequency (cm⁻¹)
ν₁C=O stretch1720
ν₂C=C stretch1640
ν₃C-H stretch (aldehyde)2750
ν₄C-H stretch (vinyl)3010
ν₅C-H stretch (methyl)2950

Note: The values in this table are for illustrative purposes and do not represent actual calculated values for this compound.

Table 4: Calculated Electronic Transitions (Illustrative Example)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁ (n → π)3.53540.001
S₀ → S₂ (π → π)5.22380.850

Note: The values in this table are for illustrative purposes and do not represent actual calculated values for this compound.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and industrially relevant method involves the condensation of isobutyraldehyde with formaldehyde, followed by dehydration.

Synthesis from Isobutyraldehyde and Formaldehyde

This two-step process begins with an aldol condensation reaction to form 3-hydroxy-2,2-dimethylpropanal, which is then dehydrated to yield this compound.

Step 1: Aldol Condensation

  • To a stirred solution of isobutyraldehyde, an aqueous solution of formaldehyde is added.

  • A catalytic amount of a tertiary amine (e.g., triethylamine) is added to the mixture.

  • The reaction is typically carried out at a controlled temperature (e.g., 70-110°C) under an inert atmosphere.

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up to isolate the intermediate, 3-hydroxy-2,2-dimethylpropanal.

Step 2: Dehydration

  • The crude 3-hydroxy-2,2-dimethylpropanal is subjected to dehydration.

  • This can be achieved by heating in the presence of an acid catalyst (e.g., phosphoric acid).

  • The product, this compound, is isolated and purified by distillation.

reactants Isobutyraldehyde + Formaldehyde aldol Aldol Condensation (Tertiary Amine Catalyst) reactants->aldol intermediate 3-Hydroxy-2,2-dimethylpropanal aldol->intermediate dehydration Dehydration (Acid Catalyst) intermediate->dehydration product This compound dehydration->product purification Purification (Distillation) product->purification final_product Pure this compound purification->final_product

Synthetic pathway to this compound.

Biological Activity and Signaling Pathways

As an α,β-unsaturated aldehyde, this compound is expected to exhibit electrophilic reactivity and interact with biological nucleophiles, such as the cysteine residues in proteins. This reactivity underlies its potential to modulate cellular signaling pathways, making it a molecule of interest for drug development and toxicology.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophiles, including α,β-unsaturated aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[6][7][8][9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3M2B This compound Keap1_Nrf2 Keap1-Nrf2 Complex 3M2B->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Activation of the Keap1-Nrf2 pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10][11][12][13] α,β-Unsaturated aldehydes have been shown to activate MAPK pathways, including the p38 and ERK1/2 pathways.[5] This activation can be triggered by the electrophilic stress induced by these compounds and can lead to various cellular outcomes, including the production of inflammatory cytokines like IL-8.

3M2B This compound Stress Cellular Stress 3M2B->Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Response Cellular Response (e.g., Inflammation, Apoptosis) Transcription_Factors->Response

General overview of MAPK pathway activation.

Conclusion

This compound is a molecule with significant industrial applications and intriguing biological activities. Its reactivity, governed by the α,β-unsaturated aldehyde functionality, makes it a subject of interest for both synthetic chemists and biomedical researchers. While detailed quantum mechanical characterizations of this specific molecule are not yet prevalent in the scientific literature, the computational methodologies for such studies are well-established and can provide profound insights into its structure, reactivity, and spectroscopic properties. The ability of this compound and related compounds to modulate key signaling pathways such as the Keap1-Nrf2 and MAPK pathways highlights their potential as both toxicological agents and scaffolds for the development of novel therapeutic agents. Further research into the precise molecular interactions of this compound with biological targets will be crucial in fully elucidating its role in health and disease.

References

An In-Depth Technical Guide to 3-Methyl-2-butenal: Isomers and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-butenal, a reactive α,β-unsaturated aldehyde, and its key isomers and analogs. The document details the physicochemical properties, synthesis methodologies, and known biological activities of these compounds. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of this compound and its isomers are provided. Furthermore, this guide illustrates the key signaling pathways—the Keap1-Nrf2 antioxidant response and MAPK signaling—that are modulated by α,β-unsaturated aldehydes, using Graphviz diagrams to visualize these complex cellular processes. This document is intended to serve as a valuable resource for researchers in organic chemistry, pharmacology, and drug development.

Introduction

This compound, also known as prenal or senecialdehyde, is an organic compound with the chemical formula C₅H₈O. It belongs to the class of α,β-unsaturated aldehydes, which are characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural motif imparts a high degree of reactivity, making these compounds both valuable synthetic intermediates and biologically active molecules. This compound is used as a building block in the synthesis of various chemicals, including citral and vitamins A and E.

The electrophilic nature of the β-carbon in the conjugated system makes α,β-unsaturated aldehydes susceptible to Michael addition by cellular nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for their biological effects, which can range from cellular stress responses to toxicity. Understanding the structure-activity relationships of this compound and its isomers and analogs is crucial for harnessing their synthetic utility and for elucidating their roles in biological systems.

This guide will focus on this compound and a selection of its structural isomers and analogs:

  • This compound (Prenal): The primary compound of interest.

  • Isomers:

    • 3-Methyl-3-butenal: A positional isomer with a non-conjugated double bond.

    • (E)-2-Methyl-2-butenal (Tiglic Aldehyde): A positional isomer of the methyl group.

    • Cyclopentanone: A cyclic ketone isomer.

  • Analog:

    • Crotonaldehyde: The unsubstituted parent compound of the α,β-unsaturated aldehyde series.

Physicochemical and Toxicological Properties

The physicochemical and toxicological properties of this compound and its selected isomers and analogs are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

PropertyThis compound3-Methyl-3-butenal(E)-2-Methyl-2-butenal (Tiglic Aldehyde)CyclopentanoneCrotonaldehyde
Molecular Formula C₅H₈OC₅H₈OC₅H₈OC₅H₈OC₄H₆O
Molecular Weight ( g/mol ) 84.1284.1284.1284.1270.09
CAS Number 107-86-81118-59-8497-03-0120-92-34170-30-3
Appearance Colorless to yellow liquidColorless liquidColorless to yellow liquidColorless, oily liquidColorless to yellow liquid
Boiling Point (°C) 133-135116-118116-119130.6104
Melting Point (°C) -20N/A-78-58.2-76
Density (g/mL at 20°C) 0.8780.8500.8710.9510.853
Water Solubility 110 g/LN/ASoluble15.6 g/L181 g/L

Table 2: Toxicological Data

CompoundTestSpeciesRouteLD50/LC50Reference
This compound LD50RatOral690 mg/kg
LD50RabbitDermal3400 mg/kg
LC50RatInhalation3700 mg/m³/4h
(E)-2-Methyl-2-butenal (Tiglic Aldehyde) N/AN/AN/AData not available
Cyclopentanone LD50RatOral>2000 mg/kg
LD50RatDermal>2000 mg/kg
LC50RatInhalation>19.5 mg/L/4h
Crotonaldehyde LD50RatOral80-300 mg/kg
LD50RabbitDermal128-380 mg/kg
LC50RatInhalation0.19-0.34 mg/L/4h

N/A: Not available

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its key isomers are provided below.

Synthesis of this compound via Isomerization of 3-Methyl-3-butenal

This protocol describes the acid- or base-catalyzed isomerization of 3-methyl-3-butenal to the more thermodynamically stable this compound.

  • Materials:

    • 3-Methyl-3-butenal

    • Strong acid (e.g., sulfuric acid) or a basic compound

    • Solvent (optional)

    • Hydroquinone (as a polymerization inhibitor)

  • Procedure:

    • The isomerization can be carried out in the gas or liquid phase.

    • For a liquid-phase reaction, 3-methyl-3-butenal is heated in the presence of a catalytic amount of a strong acid or a basic compound.

    • The reaction temperature is maintained between 50°C and 250°C.

    • The reaction can be performed continuously or batchwise, with residence times ranging from 10 seconds to 300 minutes.

    • Upon completion, the product is purified by distillation. A small amount of hydroquinone should be added to the final product to prevent polymerization.

Synthesis of 3-Methyl-3-butenal via Swern Oxidation

This protocol details the synthesis of 3-methyl-3-butenal from its corresponding alcohol, 3-methyl-3-en-1-ol, using Swern oxidation.

  • Materials:

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Dry dichloromethane (DCM)

    • 3-Methyl-3-en-1-ol

    • Triethylamine (TEA)

    • Water

    • Saturated brine solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Petroleum ether and ethyl acetate for elution

  • Procedure:

    • In a flask maintained at -78°C (dry ice/acetone bath), dissolve oxalyl chloride (1.5 equivalents) in dry DCM.

    • Slowly add DMSO (2.0 equivalents) dropwise to the solution, maintaining the temperature at -78°C. Stir the mixture for 15 minutes.

    • Add a solution of 3-methyl-3-en-1-ol (1.0 equivalent) in dry DCM dropwise to the reaction mixture, ensuring the temperature remains at -78°C.

    • Stir the reaction at -78°C for 45 minutes.

    • Quench the reaction by adding triethylamine (5.0 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Add water to the reaction mixture and separate the organic layer.

    • Wash the organic layer sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield pure 3-methyl-3-butenal.

Synthesis of (E)-2-Methyl-2-butenal (Tiglic Aldehyde) via Aldol Condensation

This protocol describes the synthesis of tiglic aldehyde from acetaldehyde and propionaldehyde.

  • Materials:

    • Acetaldehyde

    • Propionaldehyde

    • Base catalyst (e.g., sodium hydroxide)

    • Solvent (e.g., water, ethanol)

  • Procedure:

    • In a reaction vessel, combine propionaldehyde and a base catalyst in a suitable solvent.

    • Cool the mixture in an ice bath.

    • Slowly add acetaldehyde to the reaction mixture with stirring.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature.

    • Upon completion, neutralize the reaction mixture with an acid.

    • The resulting mixture is then subjected to dehydration, typically by heating, to form tiglic aldehyde.

    • The product is purified by distillation.

Synthesis of Cyclopentanone from Adipic Acid

This protocol outlines the synthesis of cyclopentanone via the ketonic decarboxylation of adipic acid.

  • Materials:

    • Adipic acid, powdered

    • Barium hydroxide, finely ground

    • Calcium chloride or ether

    • Aqueous alkali solution

    • Anhydrous calcium chloride

  • Procedure:

    • In a distilling flask, place an intimate mixture of 200 g of powdered adipic acid and 10 g of finely ground barium hydroxide.

    • Gradually heat the mixture in a fusible alloy bath to 285–295°C over approximately 1.5 hours.

    • Maintain this temperature for about two more hours until only a small amount of dry residue remains. The cyclopentanone will distill slowly.

    • Separate the collected cyclopentanone from the water in the distillate by either salting out with calcium chloride or extracting with ether.

    • Wash the crude product with a small amount of aqueous alkali solution, followed by water.

    • Dry the organic layer over anhydrous calcium chloride.

    • Purify the cyclopentanone by distillation, collecting the fraction boiling at 128–131°C.

Biological Activity and Signaling Pathways

α,β-Unsaturated aldehydes, including this compound, are known to exert a range of biological effects due to their reactivity as Michael acceptors. They can covalently modify cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can lead to the activation of cellular stress response pathways, such as the Keap1-Nrf2 and Mitogen-Activated Protein Kinase (MAPK) pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination and proteasomal degradation. Electrophiles, such as α,β-unsaturated aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, inducing their transcription.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound α,β-Unsaturated Aldehyde keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Reacts with Keap1 Cysteines keap1_mod Modified Keap1 keap1_nrf2->keap1_mod ub Ubiquitination & Proteasomal Degradation keap1_nrf2->ub Basal State nrf2 Nrf2 keap1_mod->nrf2 Nrf2 Release nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE nrf2_nuc->are Binds to maf Maf maf->are Dimerizes with Nrf2 genes Antioxidant & Cytoprotective Genes (e.g., NQO1, HO-1) are->genes Induces Transcription

Keap1-Nrf2 Pathway Activation
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses, including proliferation, differentiation, and stress responses. Electrophilic compounds can induce cellular stress, leading to the activation of MAPK cascades, such as the p38 and JNK pathways. Activation of these pathways involves a series of sequential phosphorylations of kinases (MAPKKK -> MAPKK -> MAPK), which ultimately leads to the phosphorylation and activation of transcription factors that regulate gene expression.

MAPK_Pathway compound α,β-Unsaturated Aldehyde stress Cellular Stress (e.g., ROS production, protein modification) compound->stress mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk Activates mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., p38, JNK) mapkk->mapk Phosphorylates tf Transcription Factors (e.g., AP-1, ATF2) mapk->tf Phosphorylates & Activates response Cellular Response (e.g., Inflammation, Apoptosis, Cell Cycle Arrest) tf->response Regulates Gene Expression

MAPK Signaling Pathway Activation

Conclusion

This compound and its isomers and analogs represent a class of compounds with significant chemical reactivity and diverse biological activities. Their utility as synthetic intermediates is well-established, and their interactions with cellular signaling pathways, such as the Keap1-Nrf2 and MAPK pathways, are of considerable interest in the fields of toxicology and drug discovery. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with these compounds. Further investigation into the specific

3-Methyl-2-butenal: A Key Biomarker in Food Science and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Industry Professionals

Introduction

3-Methyl-2-butenal, also known as prenal or senecialdehyde, is a volatile α,β-unsaturated aldehyde that plays a significant role in the aroma and flavor profiles of a wide variety of food products. Its presence, often at trace levels, can be a critical indicator of food quality, processing history, and storage conditions. This technical guide provides a comprehensive overview of this compound as a biomarker in food science, detailing its formation pathways, quantitative occurrence, and the analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and professionals in the food and beverage industry, as well as those in drug development with an interest in flavor chemistry and off-flavor analysis.

Chemical Properties and Sensory Profile

This compound is a colorless to light yellow liquid with a characteristic almond-like odor.[1] Its sensory perception is concentration-dependent, contributing nutty, fruity, and green notes at lower levels, while potentially imparting off-flavors at higher concentrations.

Quantitative Occurrence of this compound in Foods

The concentration of this compound in food products is highly variable and depends on factors such as the raw materials, processing methods (e.g., heating, fermentation), and storage duration. It can occur naturally in some plants or be formed during processing.[2] The following table summarizes available quantitative data for this compound in various food matrices.

Food CategorySpecific Food ProductConcentration RangeReference(s)
Meat & Poultry Raw Beef0.36%[2]
Barbecued Chicken9 µg/kg[2]
Fruits Blackberriesup to 0.34%[2]
Herbs & Spices Wild Ginger Root< 0.05% of steam-volatile components[2]
Processed Foods Baked Goods0.5 - 7.25 ppm[2]
Chewing Gum10 - 50 ppm[2]
Soft Candyup to 7.25 ppm[3]
Hard Candyup to 12.5 ppm[2]
Gelatins / Puddingsup to 5.0 ppm[3]
Non-alcoholic Beverages0.5 - 7.25 ppm[2]

Formation Pathways of this compound in Foods

The presence of this compound in food is primarily attributed to three key chemical pathways that occur during processing and storage: the Maillard reaction, Strecker degradation, and lipid peroxidation.

Maillard Reaction and Strecker Degradation

The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars, is a major source of flavor compounds, including this compound, in thermally processed foods.[4][5] A key subsidiary reaction within the Maillard cascade is the Strecker degradation of α-amino acids.[4][6] Specifically, the amino acid leucine undergoes Strecker degradation to form 3-methylbutanal, which can then be a precursor to this compound.[4][7]

Maillard_Strecker_Pathway reducing_sugar Reducing Sugar (e.g., Glucose) amadori Amadori Product reducing_sugar->amadori Condensation amino_acid Amino Acid (Leucine) amino_acid->amadori dicarbonyl α-Dicarbonyl Compounds amadori->dicarbonyl Rearrangement & Degradation strecker_aldehyde 3-Methylbutanal (Strecker Aldehyde) dicarbonyl->strecker_aldehyde Strecker Degradation (with Leucine) final_product This compound strecker_aldehyde->final_product Further Reactions (e.g., Oxidation)

Maillard Reaction and Strecker Degradation Pathway for this compound Formation.
Lipid Peroxidation

Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which is a common process in foods containing fats and oils, especially during storage.[8] This free-radical chain reaction leads to the formation of a variety of secondary products, including α,β-unsaturated aldehydes like this compound.[1][9][10]

Lipid_Peroxidation_Pathway pufa Polyunsaturated Fatty Acid (PUFA) lipid_radical Lipid Radical (L•) pufa->lipid_radical Initiation ros Reactive Oxygen Species (ROS) ros->lipid_radical peroxy_radical Lipid Peroxyl Radical (LOO•) lipid_radical->peroxy_radical Propagation (+O2) hydroperoxide Lipid Hydroperoxide (LOOH) peroxy_radical->hydroperoxide Propagation (+LH) decomposition Decomposition Products hydroperoxide->decomposition Decomposition final_product This compound & other α,β-Unsaturated Aldehydes decomposition->final_product Experimental_Workflow sample_receipt Sample Receipt & Homogenization aliquoting Aliquoting & Internal Standard Spiking sample_receipt->aliquoting hs_spme Headspace Solid-Phase Microextraction (HS-SPME) aliquoting->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_processing Data Processing & Peak Integration gc_ms->data_processing quantification Quantification using Calibration Curve data_processing->quantification reporting Result Reporting quantification->reporting

References

An In-depth Technical Guide on the Environmental Impact and Fate of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental properties, fate, and ecotoxicological effects of 3-Methyl-2-butenal (CAS No. 107-86-8). The information is compiled from peer-reviewed literature and regulatory assessments to support environmental risk evaluation.

Physical and Chemical Properties

This compound, also known as prenol or 3-methylcrotonaldehyde, is an alpha,beta-unsaturated aldehyde.[1] Its physical and chemical properties are crucial for determining its environmental transport and distribution. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 107-86-8[1][2]
Molecular Formula C₅H₈O[1]
Molecular Weight 84.116 g/mol [1]
Appearance Colorless to faint yellowish liquid[2][3][4]
Melting Point -20 °C[1][4]
Boiling Point 133 - 136 °C at 1013 hPa[1][2][5]
Density 0.876 g/cm³ at 20 °C[2]
Vapor Pressure 7.5 - 9 hPa at 20 °C[2][6]
Water Solubility 110 g/L at 20 °C[2][6]
Log Kow (n-octanol/water) 0.53 at 25 °C[2][4][6]
Flash Point 33 - 37 °C[2][3][4]
Autoignition Temperature 145 °C[4][6]

Environmental Fate and Transport

The environmental distribution of this compound is governed by its physical properties.

  • Distribution: Fugacity modeling (Mackay Level I) predicts that if released, this compound will predominantly partition into water (83%) and air (17%).[2]

  • Mobility and Adsorption: The substance has a very low calculated soil organic carbon-water partitioning coefficient (log Koc = 0.9).[2] This indicates a very low potential for adsorption to soil, sediment, or suspended solids, suggesting high mobility in soil.[2]

  • Bioaccumulation: With a low log Kow of 0.53, bioaccumulation in organisms is not expected.[2]

  • Volatilization: The estimated half-life for volatilization from a model river (1m deep) is approximately 20.1 hours, suggesting that volatilization can be a significant transport process from water to the atmosphere.[2]

Environmental Persistence and Degradation

This compound is not considered persistent in the environment due to its rapid degradation through both biological and atmospheric processes.[2]

Table 2: Summary of Environmental Degradation Pathways and Rates

Degradation PathwayResultHalf-life / RateReference(s)
Aerobic Biodegradation Readily Biodegradable80-90% degradation in 28 days[2][6]
Atmospheric Photodegradation Reaction with OH RadicalsCalculated t½ ≈ 7.0 - 8.2 hours[2][7]
Atmospheric Photodegradation Reaction with OzoneCalculated t½ ≈ 23.2 hours[2]
Hydrolysis Not expected at environmental pHNot a significant process[2]
  • Biodegradation: this compound is classified as "readily biodegradable" based on OECD criteria.[2] In a CO₂ Headspace Test (ISO 14593), it achieved 80-90% degradation within 28 days, satisfying the 10-day window criterion (75% degradation was observed by day 10).[2]

  • Atmospheric Degradation: In the atmosphere, the compound is rapidly degraded by indirect photolysis.[2] The primary degradation mechanism is reaction with hydroxyl (OH) radicals, with a calculated half-life of approximately 8.2 hours.[2] Reaction with ozone is a secondary, slower pathway with a calculated half-life of 23.2 hours.[2] Photolysis may also be an important removal process.[7]

  • Hydrolysis: Based on its chemical structure, hydrolysis under typical environmental pH conditions is not an expected degradation pathway.[2]

Ecotoxicological Profile

The substance exhibits acute toxicity to aquatic organisms, though its rapid degradation mitigates the risk of long-term exposure.

Table 3: Summary of Acute Ecotoxicity Data

Trophic LevelSpeciesEndpointValue (mg/L)Exposure TimeReference(s)
Fish Leuciscus idus (Golden orfe)LC₅₀12.7 (corrected)96 h[2][6]
Invertebrates Daphnia magna (Water flea)EC₅₀13.548 h[2][6]
Algae Desmodesmus subspicatusErC₅₀22.472-92 h[2][6]
Microorganisms Activated SludgeEC₅₀> 1,00030 min[6]

Experimental Protocols

Detailed methodologies for key environmental fate experiments are outlined below.

This method determines the ultimate aerobic biodegradability of a chemical by measuring the amount of carbon dioxide produced.

  • Principle: The test substance is exposed to a mixed population of microorganisms in a buffered, mineral salts medium within a sealed vessel. The amount of CO₂ evolved from the microbial mineralization of the substance is measured and compared to the theoretical maximum (ThCO₂).[8] This method is suitable for volatile compounds like this compound.[8]

  • Inoculum: A mixed microbial population from a source like activated sludge from a domestic wastewater treatment plant is used. The inoculum can be pre-exposed to the test substance to enhance biodegradative potential but not pre-adapted.[8]

  • Methodology:

    • Preparation: Prepare a mineral salts medium and add the inoculum.

    • Test Setup: Dispense the inoculated medium into replicate sealed serum bottles. Add the test substance to achieve a concentration typically between 10-20 mg of total organic carbon (TOC) per liter.

    • Controls: Prepare three sets of controls:

      • Blank Control: Inoculated medium only (to measure endogenous CO₂ production).[8]

      • Reference Control: Inoculated medium with a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test procedure.[8]

      • Toxicity Control: Inoculated medium with both the test substance and the reference substance (to check for inhibitory effects).

    • Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 22 ± 2 °C) with shaking for 28 days.[9]

    • Measurement: At regular intervals, measure the concentration of inorganic carbon (as CO₂) in the headspace of the bottles using a suitable detector (e.g., gas chromatography).

  • Data Analysis and Validity:

    • Calculate the cumulative CO₂ produced in the test vessels, corrected for the CO₂ produced in the blank controls.

    • Express the result as a percentage of the ThCO₂.

    • Pass Criteria: The substance is considered readily biodegradable if it reaches >60% of ThCO₂ within a 10-day window, which starts when 10% biodegradation is reached and must end by day 28.[9][10]

    • Validity: The test is valid if the reference compound meets the pass criteria by day 14 and the CO₂ evolution in the blank is not excessive.[8][9]

G cluster_prep Preparation cluster_setup Test Setup cluster_run Incubation & Measurement cluster_analysis Data Analysis P1 Prepare Mineral Salts Medium S1 Dispense Inoculated Medium into Bottles P1->S1 P2 Collect and Prepare Inoculum (e.g., Activated Sludge) P2->S1 S2 Add Test Substance (10-20 mg TOC/L) S1->S2 S3 Prepare Controls: - Blank - Reference (e.g., Na-Benzoate) - Toxicity S1->S3 S4 Seal Bottles S2->S4 S3->S4 R1 Incubate at 22°C in Dark with Shaking (28 days) S4->R1 R2 Periodically Measure Headspace CO₂ (e.g., via GC) R1->R2 A1 Calculate % ThCO₂ (Corrected for Blank) R2->A1 A2 Check Pass Criteria: >60% ThCO₂ in 10-day window A1->A2 A3 Validate Test (Reference & Blank Controls) A2->A3 G cluster_setup Experimental Setup cluster_proc Procedure cluster_analysis Data Analysis S1 Gas Mixture: He + OH Precursor + this compound S2 Temperature-Controlled Reaction Cell S1->S2 S5 Detector (PMT) S2->S5 fluorescence S3 Photolysis Laser (e.g., Excimer) S3->S2 creates OH S4 Probe Laser (e.g., Dye) S4->S2 probes OH P1 Pulse Photolysis Laser to create OH Radicals P2 Pulse Probe Laser at Variable Time Delay (Δt) P1->P2 P3 Detect OH Fluorescence with PMT P2->P3 A1 Plot Fluorescence Intensity vs. Time Delay (Δt) P3->A1 P4 Repeat for multiple [Test Substance] concentrations A3 Plot k' vs. [Test Substance] P4->A3 A2 Determine Pseudo-First-Order Rate (k') from Decay A1->A2 A4 Calculate Rate Coefficient (k_OH) from Slope of Plot A3->A4 G cytokinin N⁶-(Δ²-isopentenyl)adenine (a Cytokinin) enzyme Cytokinin Oxidase/ Dehydrogenase (CKX) cytokinin->enzyme adenine Adenine enzyme->adenine yields product This compound enzyme->product yields

References

Review of literature on 3-Methyl-2-butenal research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Methyl-2-butenal Research

This technical guide provides a comprehensive review of the existing literature on this compound (also known as prenal or 3-methylcrotonaldehyde), a significant α,β-unsaturated aldehyde. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, biological activities, and analytical methodologies.

Chemical and Physical Properties

This compound is a colorless to faint yellowish liquid with a pungent odor.[1][2] It is a volatile and flammable substance.[1][3] Its core chemical structure consists of a but-2-ene backbone with a methyl substituent at the third carbon and an aldehyde group at the first position, making it an enal.[2][4] This conjugated system of a double bond and a carbonyl group is responsible for its high reactivity.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C5H8O[2][3][5]
Molecular Weight 84.12 g/mol [2][3][5]
CAS Number 107-86-8[1]
Appearance Colorless to faint yellowish liquid[1][2]
Odor Pungent[2]
Melting Point < -20 °C (calculated -76.8°C)[1][5]
Boiling Point 134-136 °C[1][5]
Density 0.870 - 0.883 g/cm³ at 20°C[1][2][3]
Water Solubility 110 g/L at 20°C[1]
Vapor Pressure 7.5 hPa at 20°C[1]
Flash Point 33.33 - 37 °C[1][3]
Refractive Index 1.460 - 1.464 at 20°C[3]

Synthesis and Production

The global production of this compound was estimated to be between 6,000 and 13,000 metric tons in 2001.[1] It is primarily used as an intermediate in the synthesis of other commercially valuable chemicals.[1]

Industrial Production

The primary industrial synthesis of this compound involves the reaction of isobutene with formaldehyde, followed by an oxidative dehydration step.[1] Production and processing, for instance at BASF AG, are conducted in closed systems to limit occupational exposure.[1] Approximately 99% of the produced this compound is further processed to citral, a key component in fragrances and a precursor for Vitamin A synthesis.[1]

Laboratory Synthesis Methods

Several laboratory-scale synthetic routes have been reported:

  • Isomerization of 3-Methyl-3-buten-1-al: This method involves the isomerization of the less stable 3-Methyl-3-buten-1-al in the presence of either a strong acid or a basic compound at temperatures ranging from 50° to 250°C to yield this compound in high purity.[6]

  • Acetal Preparation: The synthesis of acetals of this compound, such as the dimethyl and diethyl acetals, has been described. These reactions typically involve treating this compound with an alcohol (e.g., methanol, ethanol) and an orthoformate (e.g., trimethyl orthoformate) in the presence of an acid catalyst like p-toluenesulfonic acid or ammonium nitrate.[7]

  • Biocatalytic Oxidation: A whole-cell biocatalysis system using E. coli expressing a multifunctional fusion enzyme has been developed for the oxidation of 3-methyl-2-buten-1-ol to this compound.[8] This method demonstrates high conversion rates and offers a greener alternative to traditional chemical oxidation.[8]

Biological Activity and Toxicology

This compound is a derivative of acrolein and can be formed endogenously through lipid peroxidation or oxidative stress.[3][9] It is considered to have a potential role in human carcinogenesis.[3][9]

Toxicological Profile

The compound exhibits moderate acute toxicity upon oral ingestion and inhalation, and low acute toxicity via dermal application.[1] It is corrosive to the skin and severely irritating to the eyes.[1] Vapors can cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, it has shown skin-sensitizing potential in guinea pig maximization tests.[1]

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference(s)
LD50 RatOral690 mg/kg bw[1]
LD50 RabbitDermal3,400 mg/kg bw[1]
LC50 RatInhalation3.7 mg/L (4 hrs)[1]

Table 3: Ecotoxicity Data for this compound

TestSpeciesValueReference(s)
EC50 Pseudomonas putida156.25 - 312.5 mg/L[1]
EC50 Tetrahymena pyriformis (40 hrs)68.1 mg/L[1]
MIC Penicillium chrysogenum (120 hrs)50 mg/L[1]
Signaling Pathway Interactions

This compound, as an α,β-unsaturated aldehyde, can interact with cellular nucleophiles, including proteins. A significant biological consequence of this reactivity is the potential disruption of cellular signaling pathways.[9] It has been reported that this compound is a poor inactivator of protein tyrosine phosphatases (PTPs).[3][9] The inactivation of PTPs can have profound biological effects due to the disruption of signaling cascades that they regulate.[3][9]

G Figure 1: Postulated Interaction of this compound with Protein Tyrosine Phosphatase (PTP) Signaling. cluster_0 Cellular Environment cluster_1 Signaling Cascade 3M2B This compound PTP_active Active PTP (Cysteine in active site) 3M2B->PTP_active Covalent Modification (Michael Addition) PTP_inactive Inactive PTP (Modified Cysteine) Substrate Dephosphorylated Substrate PTP_active->Substrate Dephosphorylation Substrate_P Phosphorylated Substrate Substrate_P->PTP_active Downstream_Signal_On Downstream Signaling (Active) Substrate_P->Downstream_Signal_On Downstream_Signal_Off Downstream Signaling (Inactive) Substrate->Downstream_Signal_Off

Caption: Postulated interaction of this compound with Protein Tyrosine Phosphatase (PTP) signaling.

Experimental Protocols

Synthesis of this compound-diethylacetal

This protocol is adapted from a patented procedure.[7]

  • Reaction Setup: In a suitable reaction vessel, mix this compound with ethanol, triethyl orthoformate, and a catalytic amount of phosphoric acid.

  • Reaction Conditions: Stir the mixture at room temperature for 40 hours.

  • Workup:

    • Transfer the reaction mixture into a separatory funnel containing diethyl ether.

    • Wash the organic layer with 0.5 N aqueous ammonia solution.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation to obtain this compound-diethylacetal (yield: 65%).

Analytical Characterization: GC-MS

The following is a general protocol for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.

  • GC-MS System:

    • GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: Set to 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

G Figure 2: General Experimental Workflow for Synthesis and Analysis. cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Isomerization, Oxidation) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Distillation, Chromatography) workup->purification product Purified this compound or Derivative purification->product sample_prep Sample Preparation (Dilution) product->sample_prep gcms GC-MS Analysis sample_prep->gcms nmr NMR Spectroscopy sample_prep->nmr data_analysis Data Analysis & Structural Confirmation gcms->data_analysis nmr->data_analysis final Characterized Compound data_analysis->final

Caption: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a versatile and reactive molecule with significant industrial applications, primarily as a chemical intermediate. Its biological activity, stemming from its α,β-unsaturated aldehyde structure, warrants further investigation, particularly concerning its role in cellular signaling and potential carcinogenicity. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Future research should focus on elucidating the specific mechanisms of its biological actions and developing more sustainable and efficient synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Methyl-2-butenal, a significant compound in the flavor and fragrance industry, as well as a potential biomarker in various biological and food matrices. The following sections outline validated analytical methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), complete with data presentation in structured tables and workflow diagrams.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds like this compound. The following protocol is optimized for the analysis of this compound in complex matrices such as beverages and food products.

Application Note: Quantification of this compound in Beverages by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method utilizes HS-SPME for the extraction and pre-concentration of this compound from the sample matrix, followed by quantification using GC-MS. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is employed to enhance the sensitivity and chromatographic performance for aldehydes.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of aldehydes in beverages using HS-SPME-GC-MS with PFBHA derivatization. While specific data for this compound is not available in the cited literature, the data for structurally similar aldehydes provides a reliable estimate of method performance.

ParameterPerformance
Linear Range0.2 - 500 µg/L[1]
Correlation Coefficient (r²)> 0.99[1]
Limit of Detection (LOD)0.03 - 2.5 µg/L[2][3]
Limit of Quantification (LOQ)1.0 - 5.0 µg/L[2][3][4]
Recovery88 - 107%[1]
Precision (RSD)1.0 - 15.7%[1]

Experimental Protocol

  • Sample Preparation:

    • Degas carbonated beverage samples by sonication for 10 minutes.

    • Place a 2 mL aliquot of the beverage sample into a 20 mL headspace vial.[1]

    • Add an appropriate internal standard (e.g., deuterated aldehyde).

    • For derivatization, add 100 µL of a 40 g/L PFBHA solution to the vial.[5]

  • HS-SPME Procedure:

    • Equilibrate the sample vial at 60°C for 10 minutes in an agitator.[1]

    • Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 60 minutes at 60°C.[1]

    • Desorb the fiber in the GC inlet for 5 minutes at 250°C.

  • GC-MS Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.[6]

    • Inlet Temperature: 250°C.[6]

    • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 5°C/min to 170°C, then ramp at 10°C/min to 250°C and hold for 5 minutes.[1][6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

    • MS System: Agilent 5975C or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: Scan from m/z 35 to 350.[6] For targeted analysis, use Selected Ion Monitoring (SIM) of characteristic ions for the PFBHA-derivatized this compound.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Beverage Sample Vial Headspace Vial Sample->Vial Derivatization Add PFBHA & IS Vial->Derivatization Equilibration Equilibration (60°C) Derivatization->Equilibration Extraction Headspace Extraction Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Fruit Juice Sample Centrifuge Centrifugation Sample->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Dilute Dilution Filter->Dilute Injection HPLC Injection Dilute->Injection Separation RP-HPLC Separation Injection->Separation Detection UV Detection (238 nm) Separation->Detection Quantification Quantification Detection->Quantification qNMR_Logic cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation Analyte Weigh Analyte Solvent Dissolve in Deuterated Solvent Analyte->Solvent IS Weigh Internal Standard IS->Solvent Acquisition Acquire ¹H-NMR Spectrum Solvent->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Integration Integrate Analyte & IS Signals Processing->Integration Calculation Calculate Purity Integration->Calculation

References

3-Methyl-2-butenal: A Versatile Precursor for the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction:

3-Methyl-2-butenal, also known as prenal, is a valuable and versatile α,β-unsaturated aldehyde that serves as a crucial building block in the synthesis of a variety of organic molecules, including several important pharmaceutical compounds and their precursors. Its conjugated system and reactive aldehyde group allow for a range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and related compounds.

I. Synthesis of Citral: A Key Intermediate for Vitamin A

This compound is a key precursor in the industrial synthesis of citral, a mixture of the E- and Z-isomers (geranial and neral, respectively). Citral is a fundamentally important intermediate in the large-scale production of Vitamin A and other valuable terpenes.[1][2] The widely adopted BASF process involves the reaction of this compound with 3-methyl-2-buten-1-ol (prenol).[3]

Experimental Workflow for Citral Synthesis

The synthesis of citral from this compound and prenol generally proceeds through a three-step sequence: acetalization, elimination, and rearrangement.[4][5]

G cluster_0 Synthesis of Citral from this compound prenal This compound (Prenal) acetal This compound diprenyl acetal prenal->acetal Acetalization (Acid Catalyst) prenol 3-Methyl-2-buten-1-ol (Prenol) prenol->acetal ether cis/trans-Prenyl-3-methyl-butadienyl ether acetal->ether Elimination citral Citral ether->citral Rearrangement (Heating)

Caption: Workflow for the synthesis of citral from this compound.

Quantitative Data for Citral Synthesis
StepProductCatalystTemperature (°C)PressureYield (%)Purity (%)Reference
AcetalizationThis compound diprenyl acetalSenecioic acid (0.3%)70-75Atmospheric96.897.5[4]
Eliminationcis/trans-Prenyl-3-methyl-butadienyl etherAmmonium dihydrogen phosphate (0.2-0.5%)100-1302.66 kPa97.095.9[4]
RearrangementCitral-120-130Atmospheric90.297.5[4]
Experimental Protocol: Synthesis of Citral

Step 1: Acetalization to form this compound diprenyl acetal [4]

  • Combine this compound (prenal) and 3-methyl-2-buten-1-ol (prenol) in a reaction vessel.

  • Add 0.3% (by weight) of senecioic acid as the catalyst.

  • Heat the mixture to 70-75 °C and maintain for 8 hours with continuous stirring.

  • Employ azeotropic distillation to remove the water formed during the reaction, driving the equilibrium towards the acetal product.

  • After the reaction is complete, purify the resulting this compound diprenyl acetal.

Step 2: Elimination to form cis/trans-Prenyl-3-methyl-butadienyl ether [4]

  • To the purified this compound diprenyl acetal, add 0.2-0.5% (by weight) of ammonium dihydrogen phosphate as the catalyst.

  • Heat the mixture to 100-130 °C under reduced pressure (2.66 kPa).

  • The cis/trans-prenyl-3-methylbutadienyl ether is formed through the elimination of a molecule of prenol.

  • Continuously distill the product from the reaction mixture.

Step 3: Rearrangement to form Citral [4]

  • Heat the purified cis/trans-prenyl-3-methyl-butadienyl ether to 120-130 °C.

  • The ether will undergo a rearrangement to form citral.

  • The final product, citral, can be purified by distillation.

II. Synthesis of Pyranonaphthoquinones: Potential Anticancer Agents

This compound can be utilized in the synthesis of pyranonaphthoquinones, a class of compounds that have shown potential as carcinogenesis inhibitors.[6] A one-pot reaction involving a naphthoquinone, an α,β-unsaturated aldehyde like this compound, and β-alanine can afford these complex heterocyclic structures.[6] The mechanism of action for some pyranonaphthoquinones involves the generation of reactive oxygen species and the alkylation of cellular nucleophiles.[7]

Quantitative Data for Pyranonaphthoquinone Synthesis
ReactantsProductYield (%)Reference
Naphthoquinone, this compound, β-alaninePyranonaphthoquinone52-77[6]
Experimental Protocol: One-Pot Synthesis of Pyranonaphthoquinones
  • Dissolve the starting naphthoquinone in a suitable solvent.

  • Add this compound and β-alanine to the reaction mixture.

  • The reaction proceeds via a one-pot 6π-electrocyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the pyranonaphthoquinone product can be isolated and purified using standard chromatographic techniques.

III. Synthesis of L-Felinine Precursors: Pheromonal Compounds

While the direct synthesis of the amino acid L-Felinine from this compound is not extensively documented, the biosynthesis of felinine involves isopentenyl pyrophosphate, a key intermediate in terpene synthesis for which this compound is a synthetic precursor.[8][9] Felinine is a sulfur-containing amino acid found in the urine of cats and is a precursor to the putative cat pheromone 3-mercapto-3-methylbutan-1-ol.[8] The synthesis of precursors and analogs of felinine can be explored using this compound as a starting material for the carbon skeleton.

IV. Signaling Pathways of Related Pharmaceutical Compounds

Understanding the biological targets and signaling pathways of pharmaceuticals derived from this compound is crucial for drug development.

Retinoid Signaling Pathway (Vitamin A)

Vitamin A (retinol) and its metabolites, such as retinoic acid, are essential for various biological processes. Retinoic acid acts as a ligand for nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression.

G cluster_0 Retinoid Signaling Pathway Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal Oxidation RA Retinoic Acid Retinal->RA Oxidation RAR_RXR RAR-RXR Heterodimer RA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates

Caption: Simplified overview of the Retinoid signaling pathway.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of a range of compounds with significant pharmaceutical applications. Its utility in the industrial production of Vitamin A via the citral intermediate is a prime example of its importance. Furthermore, its potential for use in the synthesis of novel anticancer agents like pyranonaphthoquinones and as a foundational block for other bioactive molecules highlights the continued relevance of this compound in pharmaceutical research and development. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthetic utility of this compound.

References

The Role of 3-Methyl-2-butenal in Enhancing Flavor and Fragrance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3-Methyl-2-butenal, a versatile alpha,beta-unsaturated aldehyde, is a significant compound in the flavor and fragrance industry, prized for its potent, characteristic aroma and taste. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in creating and modifying flavors and fragrances.

Also known as prenal, this compound possesses a powerful and diffusive odor profile described as green, nutty, fruity, and sweet, with nuances of almond and cherry.[1][2] Its flavor is characterized as sweet, fruity, and green, with a nutty and cherry background at a concentration of 25 ppm.[2] This unique sensory profile makes it a valuable ingredient in a wide array of applications, from baked goods and beverages to fine fragrances.

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of this compound is essential for its effective application.

PropertyValue
Synonyms Prenal, 3,3-Dimethylacrolein, Senecialdehyde, 3-Methylcrotonaldehyde
CAS Number 107-86-8
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Odor Description Pungent, almond, mild-buttery, fruity, nutty, sweet, cherry[1][2][4]
Taste Description Sweet, fruity, green, nutty, cherry (at 25 ppm)[2]
Boiling Point 136 °C[4]
Flash Point 33.33 °C[4]
Solubility in Water 110 g/L at 20°C[4]
Solubility in Ethanol Soluble[3]

Natural Occurrence and Industrial Significance

This compound occurs naturally in a variety of plants and food products, contributing to their characteristic aromas. It has been identified in wild ginger, blackberries, raw beef, and roasted chicken.[5] Industrially, it serves as a crucial intermediate in the synthesis of other important flavor and fragrance chemicals, such as citral, which is a key component of lemon aromas, and in the production of Vitamin A.[5]

Application in Flavor Formulations

This compound is utilized in small quantities to impart or enhance specific flavor notes. Its nutty and fruity characteristics are particularly useful in confectionery, baked goods, and beverages.

Application AreaRecommended Usage Levels (ppm)
Baked Goods0.5 - 7.25[5]
Non-alcoholic Beverages0.5 - 7.25[5]
Chewing Gum10 - 50[5]
Confectionery/Frosting≤ 12.5[5]
Frozen Dairy/Fruit Ice≤ 12.5[5]
Gelatin/Pudding≤ 12.5[5]
Jam/Jelly≤ 12.5[5]

Application in Fragrance Compositions

In perfumery, this compound is used to add a unique, vibrant top note to fragrances. Its green and fruity facets can lift and brighten a composition, while its nutty undertones provide depth and complexity. It is recommended for use at levels up to 1.0% in the final fragrance concentrate.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Isomerization of 3-Methyl-3-buten-1-al

This protocol is based on the principle of isomerizing the less stable β,γ-unsaturated aldehyde to the more stable α,β-unsaturated aldehyde.[6]

Materials:

  • 3-Methyl-3-buten-1-al

  • Tri-n-butylamine (or another suitable basic catalyst)

  • Reaction tube

  • Distillation apparatus

Procedure:

  • Continuously feed a mixture of 3-methyl-3-buten-1-al and tri-n-butylamine (in a ratio of 1000:2 parts by weight) into a reaction tube.[6]

  • Maintain the reaction tube at a temperature of 220°C and a pressure of 12 bars.[6] The residence time in the tube should be approximately 2 minutes.[6]

  • The reaction product is then purified by distillation at a reduced pressure (100 mm Hg).[6]

  • Unconverted 3-methyl-3-buten-1-al can be recovered as the lower-boiling fraction, while the desired this compound is collected as the higher-boiling fraction.[6]

Protocol 2: Preparation of a Model Nutty Flavor Formulation

This protocol provides an example of how this compound can be incorporated into a simple nutty flavor base.

Materials:

  • This compound

  • 2,3,5-Trimethylpyrazine

  • 2-Acetylpyrazine

  • Furaneol

  • Propylene Glycol (food grade)

Procedure:

  • Prepare stock solutions of each flavor chemical in propylene glycol.

  • In a clean glass vial, combine the flavor components according to the desired ratio. A starting point for a nutty flavor could be:

    • 2,3,5-Trimethylpyrazine: 60%

    • 2-Acetylpyrazine: 20%

    • Furaneol: 15%

    • This compound: 5%

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Allow the flavor concentrate to mature for at least 24 hours before evaluation.

  • The concentrate can then be dosed into a food matrix (e.g., a sugar solution or a simple biscuit dough) for sensory evaluation.

Protocol 3: Sensory Evaluation of this compound in a Food Matrix

This protocol outlines a method for determining the sensory impact of this compound in a simple food system using a trained sensory panel.

Objective: To characterize the flavor profile of this compound in a bland food matrix and determine its recognition threshold.

Materials:

  • This compound solution of a known concentration in propylene glycol.

  • Bland food matrix (e.g., unsalted crackers, simple sugar-water solution).

  • Deionized water and unsalted crackers for palate cleansing.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Coded sample cups.

  • Ballot sheets or sensory software for data collection.

Procedure:

  • Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of nutty, fruity, green, and sweet aromas and flavors using appropriate reference standards.

  • Sample Preparation: A series of samples is prepared by adding increasing concentrations of the this compound solution to the food matrix. A control sample with only the matrix and propylene glycol is also prepared. Samples are coded with random three-digit numbers.

  • Testing Procedure:

    • Panelists are presented with the samples in a randomized order.

    • They are instructed to cleanse their palate with water and an unsalted cracker before evaluating each sample.

    • For each sample, panelists rate the intensity of the predefined attributes (nutty, fruity, green, sweet) on a labeled magnitude scale (LMS) or a 15-cm line scale.

    • To determine the recognition threshold, a series of triangle tests can be conducted, where panelists are presented with three samples (two are the control, and one contains a low concentration of this compound) and asked to identify the different sample. The concentration at which a statistically significant number of panelists can correctly identify the odd sample is determined as the recognition threshold.

  • Data Analysis: The intensity ratings are averaged across panelists for each attribute and concentration. The data can be visualized using spider web plots or bar charts to compare the sensory profiles at different concentrations. Statistical analysis (e.g., ANOVA) can be used to determine significant differences in attribute intensities between samples.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in the application of this compound, the following diagrams are provided.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signaling pathway for the perception of odorants like this compound.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Quality Control Start 3-Methyl-3-buten-1-al + Catalyst Reaction Isomerization Reaction (220°C, 12 bars) Start->Reaction Crude Crude Product Mixture Reaction->Crude Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation Separation Separation of Fractions Distillation->Separation Final_Product Pure this compound Separation->Final_Product QC GC-MS Analysis Final_Product->QC Result Purity Confirmation QC->Result

Caption: Experimental workflow for the synthesis and purification of this compound.

Sensory_Evaluation_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Reporting Objective Define Objectives & Panel Selection Sample_Prep Sample Preparation & Coding Objective->Sample_Prep Panel_Briefing Panelist Briefing & Palate Cleansing Sample_Prep->Panel_Briefing Evaluation Sensory Evaluation in Booths Panel_Briefing->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Report Final Report Generation Interpretation->Report

Caption: A typical workflow for the sensory evaluation of a flavor compound.

References

Application Notes and Protocol for the Purification of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenal, also known as prenal, is an α,β-unsaturated aldehyde with a characteristic pungent, fruity odor. It serves as a valuable intermediate in the synthesis of various fine chemicals, including fragrances, flavorings, vitamins (such as Vitamin A and E), and pharmaceuticals.[1] Given its application in sensitive areas like food and drug development, achieving high purity is critical. This document provides detailed protocols for the purification of this compound, addressing common challenges such as isomerization and polymerization.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and executing purification protocols, particularly for methods like fractional distillation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈O[2]
Molecular Weight84.12 g/mol [2]
AppearanceColorless to faint yellowish liquid[1][2]
OdorPungent, fruity, nutty, almond-like[2][3]
Boiling Point133-135 °C at 760 mmHg[3][4]
Density0.872 - 0.878 g/mL at 20-25 °C[1][4]
Refractive Index1.462 at 20 °C[3][4]
SolubilitySoluble in alcohol. Slightly soluble in water (110 g/L at 20°C).[1][3][5]
Flash Point33 - 33.33 °C[1][3]
Vapor Pressure7 - 8.25 mmHg at 20-25 °C[3]

Purification Protocols

The primary methods for purifying this compound are fractional distillation and column chromatography. The choice of method depends on the nature of the impurities and the desired scale of purification. It is important to note that this compound can be sensitive to acid and base, which can catalyze isomerization or polymerization.[6][7] Therefore, all glassware should be thoroughly cleaned and neutralized prior to use.

Protocol 1: Fractional Distillation

Fractional distillation is the most common and effective method for purifying this compound on a larger scale, separating it from impurities with different boiling points.

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum source (optional, for vacuum distillation)

  • Inert gas source (e.g., Nitrogen or Argon)

  • Boiling chips

Procedure:

  • Preparation: Assemble the fractional distillation apparatus. Ensure all glassware is dry and clean.

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon to prevent oxidation, especially at elevated temperatures.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head.

    • Collect the initial fraction, which will likely contain lower-boiling impurities, in a separate receiving flask.

    • As the temperature stabilizes near the boiling point of this compound (133-135 °C), switch to a clean, pre-weighed receiving flask to collect the main fraction.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their purity.

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere at 2-8°C to minimize degradation.

Protocol 2: Column Chromatography

Column chromatography is suitable for smaller-scale purification and for removing non-volatile impurities or compounds with similar boiling points.

Materials and Equipment:

  • Chromatography column

  • Silica gel (as stationary phase)

  • Solvent system (mobile phase), e.g., a mixture of hexane and ethyl acetate

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ratio should be adjusted to achieve an Rf value of approximately 0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the sample through the column with the chosen solvent system.

    • Collect the eluent in fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., under UV light or by staining).

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis and Storage: Confirm the purity of the final product by GC or NMR. Store as described in the distillation protocol.

Experimental Workflow and Diagrams

The general workflow for the purification of this compound is depicted below.

PurificationWorkflow Workflow for Purification of this compound crude Crude this compound choice Choose Purification Method crude->choice distillation Fractional Distillation choice->distillation Large Scale chromatography Column Chromatography choice->chromatography Small Scale / High Purity analysis Purity Analysis (GC/NMR) distillation->analysis chromatography->analysis pure Pure this compound analysis->pure Purity Confirmed storage Store at 2-8°C under Inert Atmosphere pure->storage

Caption: Purification workflow for this compound.

Safety Precautions

This compound is a flammable liquid and can be harmful if swallowed or inhaled.[3] It is also irritating to the skin, respiratory system, and can cause serious eye damage.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols: 3-Methyl-2-butenal in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenal, also known as prenal, is an α,β-unsaturated aldehyde that serves as a versatile building block in organic synthesis. While extensively utilized in the production of vitamins, fragrances, and pharmaceuticals, its application in polymer and materials science is an emerging area of interest.[1][2] The presence of both a reactive aldehyde group and a conjugated carbon-carbon double bond allows for various polymerization pathways, leading to materials with potentially unique properties. This document provides an overview of the potential applications and detailed, inferred protocols for the synthesis of polymers from this compound.

Due to its propensity to undergo cyclization and other side reactions, the controlled polymerization of this compound can be challenging.[2] However, under carefully selected conditions, it can be guided through several polymerization mechanisms, including cationic, anionic, and aldol condensation pathways. These methods offer routes to novel polymeric structures with functionalities that can be leveraged for further material modification and drug delivery applications.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 134-136 °C
Density 0.876 g/cm³ at 20°C
Solubility in Water 110 g/L at 20°C
Flash Point 37 °C

Data sourced from various chemical suppliers and databases.

Applications in Polymer and Materials Synthesis

The dual functionality of this compound opens possibilities for its use in creating a variety of polymeric materials:

  • Reactive Polymers: The pendant aldehyde groups in polymers synthesized through vinyl polymerization can be used for post-polymerization modifications, such as cross-linking or the attachment of bioactive molecules.

  • Biodegradable Materials: The polyacetal or polyether structures formed through aldehyde group polymerization could impart biodegradability, making them suitable for biomedical applications.

  • Resins and Coatings: The tendency of this compound to form condensates and resins, particularly under acidic or basic conditions, can be harnessed to produce thermosetting materials for coatings and adhesives.[2][3]

  • Drug Delivery Matrices: Functionalized polymers derived from this compound could be designed to encapsulate and release therapeutic agents in a controlled manner.

Experimental Protocols

The following protocols are proposed based on established polymerization methods for analogous α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde.[4][5][6] Researchers should consider these as starting points and may need to optimize reaction conditions for this compound.

Protocol 1: Cationic Polymerization of this compound

This method is expected to proceed primarily through the vinyl group, yielding a polymer with pendant aldehyde functionalities. Strong acid catalysts are known to cause resinification, so careful control of the initiator concentration and temperature is crucial.[2][7][8][9]

Materials:

  • This compound (freshly distilled)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

  • Hexane (for precipitation)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven at 120 °C overnight and cool under a stream of inert gas.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve freshly distilled this compound (e.g., 5 g, 59.4 mmol) in anhydrous DCM (e.g., 50 mL) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Prepare a solution of BF₃·OEt₂ in DCM (e.g., 1% v/v). Slowly add the initiator solution dropwise to the stirred monomer solution until a slight turbidity or increase in viscosity is observed. The exact amount of initiator will need to be determined empirically, but a starting point is a monomer-to-initiator ratio of 100:1 to 500:1.

  • Polymerization: Allow the reaction to proceed at -78 °C for a predetermined time (e.g., 1-4 hours). Monitor the reaction by taking aliquots and analyzing for monomer conversion by GC or ¹H NMR.

  • Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL).

  • Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of cold hexane (e.g., 500 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh hexane, and dry under vacuum at a low temperature (e.g., 30-40 °C) to a constant weight.

Characterization:

  • Structure: ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm the presence of the polymer backbone and the pendant aldehyde groups.

  • Molecular Weight: Gel permeation chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Protocol 2: Aldol Condensation Polymerization of this compound

This base-catalyzed reaction is expected to produce a cross-linked resin through repeated aldol condensation and dehydration reactions. The properties of the resulting material will be highly dependent on the reaction conditions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place this compound (e.g., 10 g, 119 mmol).

  • Catalyst Preparation: Prepare an aqueous solution of NaOH or KOH (e.g., 10% w/v).

  • Reaction Initiation: While stirring the this compound at room temperature, slowly add the basic catalyst solution dropwise. An exothermic reaction is expected. Control the temperature with a water bath if necessary.

  • Polymerization: After the initial exothermic reaction subsides, heat the mixture to a controlled temperature (e.g., 50-80 °C) for several hours (e.g., 2-6 hours).[6] The mixture will become more viscous and may solidify.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature. If the product is a solid, break it up and wash it thoroughly with water to remove the catalyst. If it is a viscous liquid, dissolve it in a suitable solvent (e.g., ethanol) and neutralize with dilute HCl. The polymer can then be precipitated by adding water.

  • Drying: Dry the resulting solid resin in a vacuum oven at 40-50 °C to a constant weight.

Characterization:

  • Solubility: Test the solubility of the resulting resin in various organic solvents.

  • Thermal Properties: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the thermal stability and glass transition temperature (Tg) of the material.

  • Spectroscopy: FTIR spectroscopy to observe changes in the carbonyl and double bond regions, indicating the reaction pathway.

Data Presentation

The following tables present hypothetical data for the characterization of polymers synthesized from this compound, based on expectations from similar systems.

Table 1: Hypothetical Molecular Weight Data from Cationic Polymerization

EntryMonomer:Initiator RatioTime (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI
1100:12858,50015,3001.8
2200:127815,00028,5001.9
3500:146525,00052,5002.1

Table 2: Hypothetical Thermal Properties of Aldol Condensation Resin

CatalystTemperature (°C)Time (h)Yield (%)Tg (°C)Decomposition Temp. (°C)
10% NaOH60492110250
10% KOH60495115255
10% NaOH80298125260

Visualizations

The following diagrams illustrate the proposed polymerization pathways and a general experimental workflow.

cationic_polymerization Monomer This compound Carbocation Initiated Monomer (Carbocation) Monomer->Carbocation Initiation  + Initiator Propagation Propagation Monomer->Propagation Initiator BF₃·OEt₂ Carbocation->Propagation Polymer Poly(this compound) Propagation->Polymer Chain Growth Termination Termination (Quenching with MeOH) Polymer->Termination FinalPolymer Final Polymer Termination->FinalPolymer

Caption: Proposed cationic polymerization pathway of this compound.

aldol_condensation Monomer This compound Enolate Enolate Formation Monomer->Enolate  + Base Aldol_Addition Aldol Addition Monomer->Aldol_Addition Base OH⁻ Enolate->Aldol_Addition Aldol_Adduct Aldol Adduct Aldol_Addition->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Dimer Unsaturated Dimer Dehydration->Dimer Further_Condensation Further Condensation Dimer->Further_Condensation Resin Cross-linked Resin Further_Condensation->Resin

Caption: Aldol condensation polymerization pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Prep Monomer Purification (Distillation) Reaction Polymerization Reaction (Controlled Temperature & Atmosphere) Monomer_Prep->Reaction Reagent_Prep Reagent Preparation (Anhydrous Solvents, etc.) Reagent_Prep->Reaction Quenching Reaction Quenching Reaction->Quenching Precipitation Polymer Precipitation Quenching->Precipitation Washing Washing & Drying Precipitation->Washing Spectroscopy Spectroscopy (NMR, FTIR) Washing->Spectroscopy GPC GPC Washing->GPC Thermal_Analysis Thermal Analysis (DSC, TGA) Washing->Thermal_Analysis

Caption: General experimental workflow for polymer synthesis and characterization.

References

Application Notes and Protocols for Biocatalytic Transformations of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the biocatalytic synthesis and transformation of 3-methyl-2-butenal, a valuable building block in the synthesis of fine chemicals, fragrances, and pharmaceuticals. The enzymatic methods described offer high selectivity and mild reaction conditions, presenting sustainable alternatives to traditional chemical routes.

Whole-Cell Biocatalytic Oxidation of 3-Methyl-2-buten-1-ol to this compound

This section details a highly efficient whole-cell biocatalytic system for the oxidation of the precursor alcohol, 3-methyl-2-buten-1-ol (prenol), to this compound (prenal). The system utilizes a recombinant Escherichia coli strain co-expressing a cascade of three enzymes: an alcohol dehydrogenase (ADH), an NADPH oxidase (NOX), and a hemoglobin (HGB) for enhanced oxygen supply.

Signaling Pathway and Logic

The biocatalytic cascade is designed for efficient conversion by incorporating in-situ cofactor regeneration and enhanced oxygen delivery to the catalytic site. The alcohol dehydrogenase oxidizes the substrate to the desired aldehyde while reducing NADP+ to NADPH. The NADPH oxidase then re-oxidizes NADPH to NADP+ using molecular oxygen, ensuring a continuous supply of the oxidized cofactor for the ADH. The co-expression of hemoglobin facilitates the transport of oxygen within the cell, boosting the overall efficiency of the cascade.

Biocatalytic_Oxidation_Cascade cluster_cell Recombinant E. coli Cell 3-Methyl-2-buten-1-ol 3-Methyl-2-buten-1-ol YsADH YsADH 3-Methyl-2-buten-1-ol->YsADH Substrate This compound This compound YsADH->this compound Product NADPH NADPH YsADH->NADPH TkNOX TkNOX NADP+ NADP+ TkNOX->NADP+ H2O H₂O TkNOX->H2O VsHGB VsHGB VsHGB->TkNOX NADP+->YsADH NADPH->TkNOX O2_in O₂ O2_in->VsHGB O2_ext O₂ (external) O2_ext->O2_in

Figure 1: Whole-cell biocatalytic cascade for this compound synthesis.
Quantitative Data

The efficiency of the whole-cell biocatalytic oxidation has been systematically optimized, with key results summarized in the table below. The use of a fusion enzyme construct significantly enhances the catalytic performance.

Biocatalyst ConfigurationSubstrate Conc. (mM)Reaction Time (h)Yield (%)Reference
E. coli co-expressing YsADH and TkNOX100-21.3[1]
E. coli with YsADH, TkNOX, and VsHGB (pure O₂)100-51.3[1]
E. coli with YsADH-(GSG)-TkNOX-(GSG)-VsHGB fusion2508100 (complete conversion)[1]
Experimental Protocol: Whole-Cell Oxidation

1. Materials and Reagents:

  • Recombinant E. coli cells expressing the YsADH-TkNOX-VsHGB fusion enzyme.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • 3-Methyl-2-buten-1-ol (substrate).

  • Tris-HCl buffer (50 mM, pH 8.0).

  • Flavin adenine dinucleotide (FAD).

  • Nicotinamide adenine dinucleotide phosphate (NADP+).

  • Lyophilizer.

  • Reaction vessel/bioreactor with temperature and agitation control.

2. Preparation of Whole-Cell Biocatalyst:

  • Inoculate a single colony of the recombinant E. coli strain into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 20°C) for 12-16 hours.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Wash the cell pellet with buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Prepare lyophilized cells by freeze-drying the cell pellet. Store the lyophilized powder at -20°C.

3. Biocatalytic Oxidation Reaction:

  • Prepare the standard reaction mixture (5 mL) in a suitable reaction vessel:

    • 100-250 mM 3-methyl-2-buten-1-ol.

    • 0.3 g lyophilized recombinant E. coli cells.

    • 0.4 mM NADP+.

    • 0.2 mM FAD.

    • 50 mM Tris-HCl buffer (pH 8.0).

  • For enhanced performance, replace the atmosphere in the reactor with pure oxygen.[1]

  • Incubate the reaction at 45°C with agitation (e.g., 600 rpm) for the desired duration (e.g., 8 hours for complete conversion at 250 mM substrate).[1][2]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Enzymatic Cleavage of N⁶-(Δ²-isopentenyl)adenine

This compound can be generated through the enzymatic degradation of N⁶-(Δ²-isopentenyl)adenine, a type of cytokinin, by the enzyme cytokinin oxidase/dehydrogenase (CKX). This process is of significant interest in plant biology and biochemistry.

Reaction Pathway

Cytokinin_Cleavage Isopentenyladenine N⁶-(Δ²-isopentenyl)adenine CKX Cytokinin Oxidase/ Dehydrogenase (CKX) Isopentenyladenine->CKX Adenine Adenine CKX->Adenine Prenal This compound CKX->Prenal Electron_Acceptor_red Electron Acceptor (red) CKX->Electron_Acceptor_red Electron_Acceptor_ox Electron Acceptor (ox) Electron_Acceptor_ox->CKX

Figure 2: Enzymatic cleavage of N⁶-(Δ²-isopentenyl)adenine by CKX.
Experimental Protocol: Cytokinin Oxidase/Dehydrogenase Activity Assay

This protocol provides a spectrophotometric method for determining CKX activity, which can be adapted for crude plant extracts. The assay measures the formation of the aldehyde product.[3]

1. Materials and Reagents:

  • Plant tissue (e.g., immature corn kernels).

  • Extraction buffer (e.g., McIlvaine buffer, 100 mM, pH 6.0).

  • N⁶-(Δ²-isopentenyl)adenine (substrate).

  • 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor.

  • 4-aminophenol.

  • Trichloroacetic acid (TCA), 40%.

  • Spectrophotometer.

2. Enzyme Extraction (Example from Plant Tissue):

  • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g for 20 min at 4°C) to remove cell debris.

  • The resulting supernatant contains the crude enzyme extract.

3. End-Point Spectrophotometric Assay:

  • Prepare the reaction mixture in a final volume of 0.6 mL:

    • 100 µL of protein extract.

    • 200 µM N⁶-(Δ²-isopentenyl)adenine.

    • 0.5 mM DCPIP.

    • 200 mM McIlvaine buffer (pH 6.8).

  • Incubate the mixture overnight at 37°C.[4]

  • Stop the reaction by adding 0.3 mL of 40% TCA and centrifuge for 5 minutes at 12,000 x g.[4]

  • To the supernatant, add 4-aminophenol to form a Schiff base with the this compound product.

  • Measure the absorbance at a specific wavelength (e.g., 352 nm) to quantify the product formed. A standard curve with this compound should be prepared.[3]

Biocatalytic Reduction of this compound

The C=C double bond of α,β-unsaturated aldehydes like this compound can be stereoselectively reduced by ene-reductases, such as those from the Old Yellow Enzyme (OYE) family. This transformation is valuable for the synthesis of saturated aldehydes, which are also important chemical intermediates.

Reaction Pathway

Biocatalytic_Reduction Prenal This compound OYE Old Yellow Enzyme (Ene-Reductase) Prenal->OYE Saturated_Aldehyde 3-Methylbutanal OYE->Saturated_Aldehyde NADP+ NADP+ OYE->NADP+ NADPH NADPH NADPH->OYE

Figure 3: Biocatalytic reduction of this compound by an ene-reductase.
Quantitative Data for Reduction of a Similar Substrate (Citral)

EnzymeSubstrate Conc. (mM)Reaction Time (h)Product Conc. (mM)Reference
NemR-PS variant D275G/F351A (whole-cell)500 (fed-batch)12500[5]
Experimental Protocol: Whole-Cell Bioreduction (Representative)

This protocol is based on methodologies for the reduction of similar α,β-unsaturated aldehydes.[5][6]

1. Materials and Reagents:

  • Whole-cell biocatalyst (e.g., recombinant E. coli or non-conventional yeast expressing an ene-reductase).

  • Culture medium for cell growth.

  • This compound (substrate).

  • Buffer (e.g., 50 mM PIPES, pH 6.5).

  • Glucose (for cofactor regeneration).

  • Glucose dehydrogenase (GDH) (if co-expressed for cofactor regeneration).

  • NADP+.

2. Preparation of Whole-Cell Biocatalyst:

  • Cultivate the microbial strain expressing the ene-reductase (and GDH if applicable) under appropriate conditions.

  • Harvest the cells by centrifugation and wash with buffer. The wet cell paste can be used directly.

3. Biocatalytic Reduction Reaction:

  • Prepare the reaction mixture (e.g., 10 mL):

    • 100 g/L wet cells.

    • 0.4 mM NADP+.

    • Substrate (e.g., 50-100 mM this compound).

    • Glucose (e.g., 1.5 equivalents relative to substrate) for cofactor regeneration.

    • 50 mM PIPES buffer (pH 6.5).

  • Incubate the reaction at a suitable temperature (e.g., 30°C) with agitation.

  • Monitor the reaction for the formation of 3-methylbutanal and the potential over-reduction to 3-methyl-1-butanol using GC or HPLC.

  • Due to potential substrate/product toxicity or inhibition, a fed-batch strategy for substrate addition may be necessary to achieve higher product concentrations.[5]

These protocols provide a foundation for the application of biocatalysis in the synthesis and transformation of this compound. Researchers are encouraged to optimize these conditions for their specific enzymes and process requirements.

References

Application Notes & Protocols: Derivatization of 3-Methyl-2-butenal for GC and HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3-methyl-2-butenal (also known as prenal) for quantitative analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methods described herein are designed to enhance the stability, volatility, and detectability of this reactive α,β-unsaturated aldehyde, facilitating accurate and sensitive measurements in various matrices.

Introduction

This compound is a volatile organic compound of interest in various fields, including atmospheric chemistry, food science, and as a potential biomarker. Due to its volatility, polarity, and potential for instability, direct analysis of this compound can be challenging.[1] Derivatization is a chemical modification technique used to convert the analyte into a product with improved chromatographic and detection properties.[2][3] This note details two primary derivatization strategies:

  • For GC Analysis: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable and volatile oxime derivative, which is highly sensitive to electron capture detection (ECD) or can be analyzed by mass spectrometry (GC-MS).[1][4]

  • For HPLC Analysis: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that strongly absorbs UV light, enabling sensitive detection by HPLC-UV.[1][5][6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of aldehydes using PFBHA and DNPH derivatization. While specific performance for this compound may vary depending on the matrix and instrumentation, these values provide a general comparison of the two methods.

Derivatization ReagentAnalytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
PFBHA GC-MS (NCI)Various AldehydesNot Detected to sub-µg/g-[7]
DNPH HPLC-UVHexanal, Heptanal0.79 - 7.90 nmol L⁻¹-[1]
DNPH HPLC-UVHexanal, Heptanal2.4 - 3.6 nmol L⁻¹-[1]

Experimental Protocols

Derivatization of this compound with PFBHA for GC Analysis

This protocol describes the formation of the PFBHA-oxime of this compound for subsequent analysis by GC-MS or GC-ECD. PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative.[4]

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Organic solvent (e.g., Toluene, Hexane, or Isooctane), HPLC grade

  • Buffer solution (e.g., Tris-HCl, pH 7.4) or Water (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Protocol:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in the chosen organic solvent. Create a series of calibration standards by serial dilution. For unknown samples, dissolve or extract them in the same solvent.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the standard or sample solution with 100 µL of a 50 mM PFBHA solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4] Alternatively, an aqueous solution of PFBHA can be used.

    • Vortex the mixture for 1 minute.

    • Heat the vial at 60°C for 60 minutes in a heating block or water bath.

  • Extraction:

    • After cooling to room temperature, add 500 µL of an extraction solvent (e.g., hexane or isooctane).

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

    • Allow the layers to separate.

  • Drying and Concentration:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired concentration for GC analysis.

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.[8]

    • Injector Temperature: 250°C.[8]

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron impact (EI) or negative chemical ionization (NCI) mode. NCI mode often provides higher selectivity and sensitivity for PFBHA derivatives.[7] Monitor for the characteristic fragment ions of the this compound-PFBHA oxime.

Derivatization of this compound with DNPH for HPLC Analysis

This protocol details the formation of the 2,4-dinitrophenylhydrazone derivative of this compound for HPLC-UV analysis. The DNPH reagent reacts with the aldehyde to form a stable hydrazone that can be readily detected by UV absorbance.[1][5]

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), acidified solution (e.g., in acetonitrile with sulfuric or phosphoric acid)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Vials with PTFE-lined caps

Protocol:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare calibration standards by diluting the stock solution with acetonitrile. For air sampling, a known volume of air can be drawn through a DNPH-coated silica cartridge.[5]

  • Derivatization Reaction:

    • To 1 mL of the standard or sample solution in acetonitrile, add 1 mL of the acidified DNPH solution.

    • Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light. The reaction can also be gently heated (e.g., 40°C) to expedite completion.

  • Sample Preparation for HPLC:

    • After the reaction is complete, the solution can be directly injected into the HPLC system. If using a DNPH cartridge, elute the derivatized aldehydes with acetonitrile.[5]

  • HPLC-UV Analysis:

    • HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[6]

    • Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, start with a 60:40 (v/v) acetonitrile:water mixture and increase the acetonitrile concentration over the run.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[9]

    • UV Detector: Monitor the absorbance at 360 nm.[9]

Visualizations

Workflow for Derivatization and Analysis of this compound

Derivatization_Workflow cluster_GC GC Analysis Pathway cluster_HPLC HPLC Analysis Pathway Sample Sample containing This compound PFBHA Add PFBHA Reagent Sample->PFBHA DNPH Add DNPH Reagent Sample->DNPH Deriv_GC Formation of PFBHA-Oxime PFBHA->Deriv_GC GC_Analysis GC-MS or GC-ECD Analysis Deriv_GC->GC_Analysis Result Quantitative Result GC_Analysis->Result Deriv_HPLC Formation of DNPH-Hydrazone DNPH->Deriv_HPLC HPLC_Analysis HPLC-UV Analysis Deriv_HPLC->HPLC_Analysis HPLC_Analysis->Result

Caption: General workflow for GC and HPLC analysis of this compound via derivatization.

Logical Relationship of Derivatization Agents and Analytical Techniques

Logical_Relationship cluster_reagents Derivatization Reagents cluster_derivatives Derivatives cluster_techniques Analytical Techniques Analyte This compound (α,β-unsaturated aldehyde) PFBHA PFBHA O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Analyte->PFBHA DNPH DNPH 2,4-Dinitrophenylhydrazine Analyte->DNPH Oxime PFBHA-Oxime Volatile & Electron-capturing PFBHA->Oxime reacts to form Hydrazone DNPH-Hydrazone UV-absorbing DNPH->Hydrazone reacts to form GC Gas Chromatography (GC) Separation by volatility Oxime->GC suitable for HPLC High-Performance Liquid Chromatography (HPLC) Separation by polarity Hydrazone->HPLC suitable for

Caption: Relationship between derivatization agents, derivatives, and analytical techniques.

References

Application Notes and Protocols: Synthesis of Vitamin A Utilizing 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Vitamin A, commencing from the C5 building block, 3-methyl-2-butenal (prenal). The synthesis follows a convergent approach, mirroring established industrial strategies, which involve the initial preparation of key intermediates, citral and β-ionone. Subsequently, two major industrial pathways for the construction of the full Vitamin A skeleton are presented: the BASF C15+C5 Wittig reaction route and the Roche C14+C6 Grignard reaction route.

Introduction

Vitamin A (retinol) is a vital nutrient essential for vision, immune function, and cellular growth. Its industrial synthesis is a cornerstone of the pharmaceutical and nutritional industries. While various synthetic routes have been developed, many converge on the key intermediate, β-ionone. This document outlines a synthetic strategy that begins with this compound, a versatile C5 precursor, and proceeds through the formation of citral and β-ionone to ultimately yield Vitamin A.

The overall synthetic pathway can be visualized as follows:

Vitamin_A_Synthesis_Overview cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_routes Convergent Synthesis Routes cluster_end Final Product 3_Methyl_2_butenal This compound (Prenal) Citral Citral 3_Methyl_2_butenal->Citral 3_Methyl_2_buten_1_ol 3-Methyl-2-buten-1-ol (Prenol) 3_Methyl_2_buten_1_ol->Citral beta_Ionone β-Ionone Citral->beta_Ionone BASF_Route BASF Route (C15+C5) beta_Ionone->BASF_Route Roche_Route Roche Route (C14+C6) beta_Ionone->Roche_Route Vitamin_A Vitamin A BASF_Route->Vitamin_A Roche_Route->Vitamin_A

Caption: Overview of the synthetic pathway from C5 precursors to Vitamin A.

Section 1: Synthesis of Citral from this compound (Prenal) and 3-Methyl-2-buten-1-ol (Prenol)

Citral is a key C10 intermediate in the synthesis of β-ionone. It is synthesized from this compound (prenal) and 3-methyl-2-buten-1-ol (prenol). Prenol can be obtained via the isomerization of 3-methyl-3-buten-1-ol, which is produced from isobutene and formaldehyde[1][2]. The synthesis of citral proceeds through the formation of a diprenyl acetal, followed by thermal rearrangement[3][4][5][6][7][8].

Experimental Protocol: Two-Step Synthesis of Citral

Step 1: Acetalization of Prenal with Prenol

  • To a reaction vessel equipped with a distillation column, add this compound (prenal) (1.0 mol), 3-methyl-2-buten-1-ol (prenol) (2.2 mol), toluene (as an azeotropic solvent), and a catalytic amount of a weak acid such as senecioic acid (0.3% by weight of prenal) or phosphoric acid (5 x 10⁻³ mol per mole of prenal)[4][6]. The use of a lithium halide catalyst, such as lithium chloride (0.01 to 0.1 mol per mole of prenal), has also been reported[3][5].

  • Heat the mixture to 70-100°C with stirring[3][4].

  • Continuously remove the water formed during the reaction by azeotropic distillation with toluene.

  • Monitor the reaction progress by gas chromatography (GC) until the consumption of prenal is maximized. A conversion of 63-64% can be achieved after 8 hours at 70-75°C with senecioic acid as the catalyst[6].

  • After the reaction, neutralize the acid catalyst with a suitable base (e.g., sodium carbonate).

Step 2: Thermal Rearrangement to Citral

  • Heat the reaction mixture from Step 1 to 120-145°C under reduced pressure[4][7].

  • Continuously distill off the eliminated prenol and recycle it for subsequent batches[7].

  • The intermediate, this compound diprenyl acetal, undergoes rearrangement to form citral.

  • Purify the resulting citral by vacuum distillation.

Quantitative Data
ParameterValueReference
Prenal to Prenol Molar Ratio1 : 2.2[4]
Catalyst (Senecioic Acid)0.3% (w/w of prenal)[6]
Acetalization Temperature70-100°C[3][4]
Acetalization Conversion63-64%[6]
Rearrangement Temperature120-145°C[4][7]
Overall Citral Yield>78% (with respect to converted prenal)[4]

Section 2: Synthesis of β-Ionone from Citral

The conversion of citral to β-ionone is a two-step process involving an aldol condensation with acetone to form pseudoionone, followed by an acid-catalyzed cyclization.

Experimental Workflow

Citral_to_beta_Ionone Citral Citral Pseudoionone Pseudoionone Citral->Pseudoionone Aldol Condensation (Acetone, Base) beta_Ionone beta_Ionone Pseudoionone->beta_Ionone Cyclization (Acid Catalyst)

Caption: Workflow for the synthesis of β-ionone from citral.

Experimental Protocol

Step 1: Synthesis of Pseudoionone

  • In a reaction flask, dissolve citral (1.0 mol) in acetone (excess, ~5-10 equivalents).

  • Cool the mixture to 0-10°C.

  • Slowly add a solution of sodium hydroxide (or other suitable base) in water or ethanol while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Remove the excess acetone under reduced pressure.

  • Extract the pseudoionone with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain crude pseudoionone, which can be purified by vacuum distillation.

Step 2: Cyclization to β-Ionone

  • To a flask containing a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid), cool the acid to 0-10°C.

  • Slowly add the pseudoionone from Step 1 to the cooled acid with vigorous stirring, maintaining the low temperature.

  • After the addition is complete, continue stirring at a controlled temperature (e.g., room temperature) for a specified time to favor the formation of β-ionone.

  • Quench the reaction by pouring the mixture into ice-water.

  • Extract the product with an organic solvent, wash thoroughly with water and sodium bicarbonate solution to remove any residual acid, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

  • Purify the crude product by vacuum distillation to isolate β-ionone.

Quantitative Data
ParameterValue
Pseudoionone Synthesis
Citral to Acetone Ratio1 : 5-10
Reaction Temperature0-25°C
β-Ionone Synthesis
Cyclization CatalystConc. H₂SO₄ or H₃PO₄
Cyclization Temperature0-40°C

Section 3: Synthesis of Vitamin A from β-Ionone

Two prominent industrial routes for the synthesis of Vitamin A from β-ionone are the BASF C15+C5 route and the Roche C14+C6 route.

BASF C15+C5 Route: Wittig Reaction

This route involves the preparation of a C15 phosphonium salt from β-ionone and a C5 aldehyde, which are then coupled via a Wittig reaction[9][10][11].

BASF_Route beta_Ionone β-Ionone (C13) Vinyl_beta_ionol Vinyl-β-ionol (C15) beta_Ionone->Vinyl_beta_ionol Vinylation C15_Phosphonium_Salt C15-Phosphonium Salt Vinyl_beta_ionol->C15_Phosphonium_Salt PPh₃, Acid Vitamin_A_Acetate Vitamin A Acetate C15_Phosphonium_Salt->Vitamin_A_Acetate Wittig Reaction C5_Aldehyde 4-Acetoxy-2-methyl- 2-butenal (C5) C5_Aldehyde->Vitamin_A_Acetate

Caption: BASF C15+C5 route to Vitamin A acetate.

Step 1: Preparation of Vinyl-β-ionol (C15)

  • React β-ionone with acetylene via a Grignard reaction to form ethynyl-β-ionol[9].

  • Perform a partial hydrogenation of the triple bond of ethynyl-β-ionol using a Lindlar catalyst to yield vinyl-β-ionol.

Step 2: Preparation of C15-Phosphonium Salt

  • Treat vinyl-β-ionol with triphenylphosphine (PPh₃) and a strong acid (e.g., HCl) in a suitable solvent to form the corresponding C15-triphenylphosphonium salt[12]. A yield of 96% has been reported for this step[12].

Step 3: Preparation of 4-Acetoxy-2-methyl-2-butenal (C5 Aldehyde)

A multi-step synthesis starting from isoprene can be employed[13][14]:

  • React isoprene with a source of positive halogen (e.g., N-halosuccinimide) in acetic acid to form 4-halo-3-methyl-2-buten-1-ol acetate[13].

  • React the resulting allylic halide with dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base to yield E-4-acetoxy-2-methyl-2-butenal[13]. Alternatively, a process involving the oxidation of prenyl alcohol acetate with hydrogen peroxide and selenium dioxide has been described[15]. A reported synthesis gives a 69% yield from 1-acetoxy-4-chloro-3-methyl-2-butene[16].

Step 4: Wittig Reaction to Vitamin A Acetate

  • In a suitable solvent, treat the C15-phosphonium salt with a strong base (e.g., sodium methoxide) to generate the corresponding ylide in situ.

  • Add the C5 aldehyde (4-acetoxy-2-methyl-2-butenal) to the ylide solution.

  • Allow the reaction to proceed to completion.

  • After an aqueous workup, the crude Vitamin A acetate is extracted and purified, typically by chromatography. A yield of 93% based on vinyl-β-ionol has been reported for the combined phosphonium salt formation and Wittig reaction[12].

ParameterValueReference
C15-Phosphonium Salt Synthesis
Yield from Vinyl-β-ionol96%[12]
C5 Aldehyde Synthesis
Yield from 1-acetoxy-4-chloro-3-methyl-2-butene69%[16]
Wittig Reaction
Yield of Vitamin A Acetate (from vinyl-β-ionol)93%[12]
Roche C14+C6 Route: Grignard Reaction

This approach involves the synthesis of a C14 aldehyde from β-ionone and a C6 Grignard reagent, which are then coupled[2][17][18].

Roche_Route beta_Ionone β-Ionone (C13) C14_Aldehyde β-C14 Aldehyde beta_Ionone->C14_Aldehyde Darzens Condensation Diol_Intermediate C20 Diol Intermediate C14_Aldehyde->Diol_Intermediate Grignard Reaction C6_Alcohol 3-Methyl-2-penten-4-yn-1-ol (C6) C6_Grignard C6 Grignard Reagent C6_Alcohol->C6_Grignard Grignard Formation C6_Grignard->Diol_Intermediate Vitamin_A_Acetate Vitamin A Acetate Diol_Intermediate->Vitamin_A_Acetate Partial Hydrogenation, Acetylation, Elimination, Isomerization

Caption: Roche C14+C6 route to Vitamin A acetate.

Step 1: Preparation of β-C14 Aldehyde

  • Perform a Darzens condensation of β-ionone with methyl chloroacetate in the presence of a base to yield a glycidic ester[2][17].

  • Saponify the ester and then treat with acid to induce epoxy ring-opening and decarboxylation, affording the β-C14 aldehyde[2].

Step 2: Preparation of 3-Methyl-2-penten-4-yn-1-ol (C6 Alcohol)

  • React methyl vinyl ketone with a metal acetylide (e.g., from acetylene and a Grignard reagent) to form 3-methylpent-4-en-1-yn-3-ol[2].

  • An acid-catalyzed rearrangement of this intermediate yields a mixture of (E/Z)-3-methylpent-2-en-4-yn-1-ol, from which the desired Z-isomer can be isolated by distillation[2].

Step 3: Grignard Reaction and Subsequent Steps

  • Prepare the Grignard reagent of the C6 alcohol by reacting it with a suitable Grignard reagent (e.g., ethylmagnesium bromide).

  • React the C6 Grignard reagent with the β-C14 aldehyde to form a C20 diol intermediate[2][17].

  • Perform a partial hydrogenation of the triple bond to a cis-double bond using a Lindlar catalyst.

  • Selectively acetylate the primary hydroxyl group.

  • Carry out an elimination of the tertiary hydroxyl group and isomerization to yield all-trans-Vitamin A acetate.

  • Purify the final product by crystallization or chromatography.

Conclusion

The synthesis of Vitamin A from this compound is a multi-step process that leverages key industrial intermediates and reaction types. By following the detailed protocols for the synthesis of citral and β-ionone, researchers can access the necessary precursors for the final convergent steps. The choice between the BASF Wittig-based route and the Roche Grignard-based route will depend on the specific capabilities and resources of the laboratory. Both pathways offer established methods for the construction of the full Vitamin A carbon skeleton. The quantitative data provided in the tables serves as a benchmark for expected yields and reaction efficiencies. Careful execution of these protocols will enable the successful synthesis of Vitamin A for research and development purposes.

References

Application Notes and Protocols: 3-Methyl-2-butenal as a Versatile C5 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenal, also known as prenal, is a valuable and versatile C5 building block in organic synthesis. Its α,β-unsaturated aldehyde functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of a diverse array of complex molecules, including terpenes, carotenoids, vitamins, and various heterocyclic compounds. This document provides detailed application notes, experimental protocols, and reaction workflows for the use of this compound in organic synthesis.

Key Applications of this compound

This compound serves as a crucial starting material or intermediate in numerous synthetic routes due to its dual reactivity at the carbonyl group and the carbon-carbon double bond. Key applications include its role in the industrial synthesis of important compounds like citral and Vitamin A, as well as its utility in various named reactions to construct complex molecular architectures.

Synthesis of Terpenoids: The Industrial Production of Citral

A major industrial application of this compound is in the synthesis of citral, a key fragrance and flavor compound, and a vital precursor to ionones and Vitamin A. The process typically involves the reaction of this compound with 3-methyl-2-buten-1-ol (prenol) to form an acetal, which then undergoes a Claisen rearrangement followed by a Cope rearrangement to yield citral.

Experimental Protocol: Synthesis of Citral via Acetal Formation and Rearrangement

This protocol is adapted from established industrial processes for the synthesis of citral.

Materials:

  • This compound (prenal)

  • 3-Methyl-2-buten-1-ol (prenol)

  • Acid catalyst (e.g., phosphoric acid)

  • Inhibitor (e.g., hydroquinone)

  • Intermediate-boiling liquid (e.g., 3,3,7-trimethyl-4-oxa-octa-1,6-diene)

  • Nitrogen gas

Procedure:

  • A mixture of this compound-diprenylacetal (formed from this compound and prenol), an intermediate-boiling liquid, a catalytic amount of phosphoric acid, and an inhibitor is heated under a nitrogen atmosphere.

  • The reaction temperature is maintained at approximately 145 °C.

  • The prenol eliminated during the reaction is continuously removed by distillation through a fractionating column to drive the reaction to completion.

  • The reaction progress is monitored by analyzing the composition of the reaction mixture.

  • Upon completion, the citral is purified by distillation.

Quantitative Data for Citral Synthesis:

ReactantsCatalystConditionsYieldReference
This compound-diprenylacetalPhosphoric acid145 °C, continuous removal of prenol by distillation>90%[1][2]
3-Methyl-3-buten-1-al-diprenylacetalAcid catalystHeating, continuous removal of prenol by distillation72%
Synthesis of 2H-Chromenes

2H-Chromenes are a class of heterocyclic compounds with a wide range of biological activities. This compound can be effectively used in the synthesis of 2,2-dimethyl-2H-chromenes through condensation with various phenols, often catalyzed by a boronic acid/Brønsted acid co-catalyst system.[3]

Experimental Protocol: Phenylboronic Acid/Benzoic Acid-Catalyzed Synthesis of 2,2-Dimethyl-6,7-dimethoxy-2H-chromene

This protocol is adapted from the work of Wilson and co-workers.[3]

Materials:

  • 3,4-Dimethoxyphenol

  • This compound

  • Phenylboronic acid

  • Benzoic acid

  • Dichloromethane (for purification)

Procedure:

  • To a reaction vessel, add 3,4-dimethoxyphenol (79.2 mg, 0.51 mmol), this compound (100 μL, 1.0 mmol), phenylboronic acid (20 mol %), and benzoic acid (20 mol %).

  • Heat the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by flash chromatography on silica gel using dichloromethane as the eluent to afford 2,2-dimethyl-6,7-dimethoxy-2H-chromene as a pale yellow oil.

Quantitative Data for 2H-Chromene Synthesis:

Phenol SubstrateCatalyst System (mol %)TemperatureYieldReference
3,4-(Methylenedioxy)phenolPhenylboronic acid (20), Benzoic acid (20)100 °C90%[3]
3,4-DimethoxyphenolPhenylboronic acid (20), Benzoic acid (20)100 °C92%[3]
3,5-DimethoxyphenolPhenylboronic acid (5), Benzoic acid (20)100 °C97%[3]
1,3,5-TrihydroxybenzenePhenylboronic acid (20), Benzoic acid (20)100 °C85%[3]
Michael Addition and Cycloaddition Reactions

The electrophilic nature of the β-carbon in this compound makes it an excellent substrate for Michael additions. Furthermore, its dienophilic character allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures.

Application Examples:

  • Michael Addition: The Michael addition of N-p-tosyl nitroethylpyrrole to this compound in the presence of CsF yields a nitropentanal pyrrole intermediate, a precursor for hydrodipyrrins, with a reported yield of 69%.[4]

  • [4+2] Cycloaddition: The reaction of this compound with L-proline in acetonitrile affords a diene adduct via a formal [4+2] cycloaddition with a reported yield of 82%.[4]

Quantitative Data for Michael Addition and Cycloaddition Reactions:

Reaction TypeReactantsCatalyst/ReagentSolventYieldReference
Michael AdditionThis compound, N-p-tosyl nitroethylpyrroleCsFNot specified69%[4]
[4+2] CycloadditionThis compound, L-prolineL-prolineAcetonitrile82%[4]

Workflow and Pathway Diagrams

Industrial Synthesis of Citral from this compound

The following diagram illustrates the key steps in the industrial synthesis of citral starting from this compound and prenol.

G cluster_0 Acetal Formation cluster_1 Rearrangement Cascade This compound This compound Acetal Acetal This compound->Acetal Prenol, Acid Catalyst Prenol Prenol Prenol->Acetal Enol_Ether Intermediate Enol Ether Acetal->Enol_Ether Heat, Elimination of Prenol Citral Citral Enol_Ether->Citral Claisen & Cope Rearrangements

Caption: Industrial synthesis of citral from this compound.

Synthetic Pathway to Vitamin A from this compound

This diagram outlines the multi-step synthesis of Vitamin A, where this compound is a crucial early-stage building block in the BASF process.

G Isobutene Isobutene 3-Methyl-3-buten-1-ol 3-Methyl-3-buten-1-ol Isobutene->3-Methyl-3-buten-1-ol Formaldehyde, Acid Catalyst Formaldehyde Formaldehyde Formaldehyde->3-Methyl-3-buten-1-ol This compound This compound 3-Methyl-3-buten-1-ol->this compound Oxidation Citral Citral This compound->Citral Reaction with Prenol & Rearrangement beta-Ionone beta-Ionone Citral->beta-Ionone Cyclization C15_Phosphonium_Salt C15 Phosphonium Salt beta-Ionone->C15_Phosphonium_Salt Chain Elongation Vitamin_A_Acetate Vitamin A Acetate C15_Phosphonium_Salt->Vitamin_A_Acetate Wittig Reaction with C5 Aldehyde

Caption: Simplified BASF synthesis pathway to Vitamin A.

Conclusion

This compound is a highly valuable and versatile C5 building block in organic synthesis, with significant applications in the industrial production of fragrances, flavors, and vitamins. Its rich chemistry allows for its participation in a wide array of chemical transformations, including condensations, Michael additions, and cycloadditions, providing access to a diverse range of complex molecular structures. The protocols and data presented herein highlight the utility of this compound for researchers and professionals in the fields of organic synthesis and drug development.

References

Application Note: Isotopic Labeling of 3-Methyl-2-butenal for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions and biological pathways. By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (²H) or carbon-12 with carbon-13 (¹³C)), researchers can gain valuable insights into reaction mechanisms, metabolic fluxes, and drug metabolism. 3-Methyl-2-butenal, a volatile organic compound found in various natural products and used as a flavoring agent, also serves as a model substrate for studying the reactivity of α,β-unsaturated aldehydes. These compounds are susceptible to various transformations, including nucleophilic addition and oxidation, which are relevant in both biological systems and industrial processes. This application note provides detailed protocols for the synthesis of ¹³C- and ²H-labeled this compound and outlines their application in mechanistic studies.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a mechanistic study, such as a kinetic isotope effect (KIE) experiment, using isotopically labeled this compound. The KIE is a sensitive probe for bond-breaking or bond-forming steps at or prior to the rate-determining step of a reaction.

Labeled SubstrateReaction Rate Constant (k, M⁻¹s⁻¹)Isotopic Enrichment (%)Kinetic Isotope Effect (k_light / k_heavy)
This compound (unlabeled)1.25 x 10⁻³N/AN/A
[1-²H]-3-Methyl-2-butenal1.98 x 10⁻⁴>986.31
[2-¹³C]-3-Methyl-2-butenal1.21 x 10⁻³>991.03

Table 1: Hypothetical quantitative data from a kinetic study on a reaction involving this compound.

Experimental Protocols

Protocol 1: Synthesis of [1-²H]-3-Methyl-2-butenal via N-Heterocyclic Carbene (NHC) Catalysis

This protocol describes the deuteration of the aldehydic proton of this compound using an N-heterocyclic carbene (NHC) catalyst and deuterium oxide (D₂O) as the deuterium source.[1]

Materials:

  • This compound (≥97%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Potassium tert-butoxide (KOtBu)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: In a glovebox, add IPr·HCl (0.1 mmol) and KOtBu (0.1 mmol) to a Schlenk flask. Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes to generate the free NHC catalyst.

  • Reaction Setup: To the flask containing the NHC catalyst, add this compound (1.0 mmol) and D₂O (5.0 mmol).

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: pentane/diethyl ether gradient) to afford [1-²H]-3-Methyl-2-butenal.

  • Characterization: Confirm the identity and isotopic enrichment of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance or significant reduction of the aldehydic proton signal in the ¹H NMR spectrum indicates successful deuteration.

Protocol 2: Synthesis of [2-¹³C]-3-Methyl-2-butenal via Wittig Reaction

This protocol outlines the synthesis of [2-¹³C]-3-Methyl-2-butenal using a Wittig reaction between a non-labeled phosphonium ylide and ¹³C-labeled acetone.

Materials:

  • (Formylmethyl)triphenylphosphonium chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • [2-¹³C]-Acetone (>99 atom % ¹³C)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and stir bar

Procedure:

  • Ylide Formation: In a flame-dried Schlenk flask under an inert atmosphere, suspend (formylmethyl)triphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C and add NaH (1.1 mmol) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour until the solution turns deep red, indicating the formation of the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add [2-¹³C]-Acetone (1.0 mmol) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The major byproduct is triphenylphosphine oxide, which can be largely removed by precipitation from a concentrated solution with pentane. Further purify the [2-¹³C]-3-Methyl-2-butenal by column chromatography on silica gel (eluent: pentane/diethyl ether gradient).

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic enrichment at the C2 position. The ¹³C NMR spectrum will show a significantly enhanced signal for the C2 carbon.

Mandatory Visualization

Synthesis_of_Deuterated_3_Methyl_2_butenal cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product prenal This compound reaction Deuteration (THF, RT, 24h) prenal->reaction D2O D2O D2O->reaction IPrHCl IPr·HCl catalyst_formation catalyst_formation IPrHCl->catalyst_formation KOtBu KOtBu KOtBu->catalyst_formation deuterated_prenal [1-²H]-3-Methyl-2-butenal reaction->deuterated_prenal NHC NHC Catalyst catalyst_formation->NHC Generates NHC->reaction Catalyzes

Caption: Synthetic pathway for [1-²H]-3-Methyl-2-butenal.

Synthesis_of_13C_Labeled_3_Methyl_2_butenal cluster_reactants Reactants cluster_base Base cluster_product Product phosphonium_salt (Formylmethyl)triphenyl- phosphonium chloride ylide_formation ylide_formation phosphonium_salt->ylide_formation acetone [2-¹³C]-Acetone reaction Wittig Reaction (THF, RT, 12h) acetone->reaction NaH NaH NaH->ylide_formation labeled_prenal [2-¹³C]-3-Methyl-2-butenal ylide Phosphonium Ylide ylide_formation->ylide Forms ylide->reaction reaction->labeled_prenal

Caption: Synthetic pathway for [2-¹³C]-3-Methyl-2-butenal.

Mechanistic_Study_Workflow cluster_synthesis Synthesis cluster_reaction Reaction Kinetics cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesize Labeled This compound (²H or ¹³C) reaction Perform Reaction (e.g., Aldol Condensation) with Labeled and Unlabeled Substrate synthesis->reaction analysis Monitor Reaction Progress (e.g., UV-Vis, GC-MS) reaction->analysis data Calculate Reaction Rates and Kinetic Isotope Effect analysis->data conclusion Elucidate Reaction Mechanism data->conclusion

Caption: Experimental workflow for a mechanistic study.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective catalytic hydrogenation of α,β-unsaturated aldehydes is a critical transformation in organic synthesis, yielding valuable intermediates for the pharmaceutical, fragrance, and fine chemical industries. 3-Methyl-2-butenal (also known as prenal) is an important substrate in this class of reactions. Its hydrogenation can lead to three primary products: 3-Methyl-2-buten-1-ol (the unsaturated alcohol), 3-Methylbutanal (the saturated aldehyde), and 3-Methyl-1-butanol (the saturated alcohol). The principal challenge lies in achieving high selectivity towards the desired product, typically the unsaturated alcohol, by controlling the hydrogenation of the C=O bond over the C=C bond.[1][2] This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, focusing on achieving high selectivity.

Reaction Pathway and Products

The hydrogenation of this compound can proceed via three main pathways, as illustrated in the diagram below. The desired pathway often depends on the target molecule for a specific application. Selective hydrogenation of the carbonyl group (C=O) yields the valuable unsaturated alcohol, while hydrogenation of the carbon-carbon double bond (C=C) produces the saturated aldehyde. Complete hydrogenation results in the saturated alcohol.

General Reaction Scheme for the Hydrogenation of this compound This compound This compound 3-Methyl-2-buten-1-ol 3-Methyl-2-buten-1-ol This compound->3-Methyl-2-buten-1-ol + H2 (Selective C=O Hydrogenation) 3-Methylbutanal 3-Methylbutanal This compound->3-Methylbutanal + H2 (Selective C=C Hydrogenation) 3-Methyl-1-butanol 3-Methyl-1-butanol 3-Methyl-2-buten-1-ol->3-Methyl-1-butanol + H2 3-Methylbutanal->3-Methyl-1-butanol + H2

Caption: Reaction pathways in this compound hydrogenation.

Data Presentation: Catalyst Performance

The choice of catalyst and reaction conditions is paramount in directing the selectivity of the hydrogenation reaction. Below are tables summarizing typical performance data for different catalytic systems, adapted from studies on analogous α,β-unsaturated aldehydes.

Table 1: Performance of Various Catalysts in the Hydrogenation of α,β-Unsaturated Aldehydes

CatalystSubstrateTemp. (°C)Pressure (bar)Conversion (%)Selectivity to Unsaturated Alcohol (%)Reference
5% Ru/SiO₂This compound8030>95~70 (with alkali promoter)[3]
1 wt.% Pd/γ-Al₂O₃2-Methyl-3-butyn-2-ol2554188
Pt=Fe/SBA-15Cinnamaldehyde2530>99~90[4]
7 nm Cu/SiO₂2-Methyl-3-butyn-2-ol1402050~100[5]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈O[6]
Molecular Weight 84.12 g/mol [6]
Appearance Colorless to yellow liquid[7]
Boiling Point 133-135 °C[7]
Density 0.876-0.883 g/cm³ at 20 °C[7]
Flash Point 33.3 °C[7]
CAS Number 107-86-8[6]

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of this compound. These protocols are based on established methods for the hydrogenation of similar α,β-unsaturated aldehydes and ketones.[8] Researchers should adapt these protocols as needed for their specific equipment and safety procedures.

Protocol 1: Liquid-Phase Hydrogenation using a Supported Ruthenium Catalyst

This protocol is adapted for the selective hydrogenation of this compound to 3-Methyl-2-buten-1-ol using a ruthenium catalyst on a silica support, with the potential for an alkali promoter to enhance selectivity.

Materials:

  • This compound (≥97%)

  • 5% Ru/SiO₂ catalyst

  • Anhydrous isopropanol (solvent)

  • Sodium hydroxide (NaOH) as a promoter (optional)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Gas chromatography-mass spectrometry (GC-MS) system for analysis

Procedure:

  • Catalyst Preparation (if using a promoter):

    • Impregnate the 5% Ru/SiO₂ catalyst with a dilute aqueous solution of NaOH.

    • Dry the catalyst in an oven at 110 °C for 12 hours.

    • Reduce the catalyst under a flow of H₂ gas at 400 °C for 4 hours prior to use.

  • Reaction Setup:

    • To a clean, dry high-pressure autoclave, add the 5% Ru/SiO₂ catalyst (e.g., 100 mg for a 10 mmol scale reaction).

    • Add anhydrous isopropanol (e.g., 20 mL).

    • Add this compound (e.g., 10 mmol, 0.84 g).

    • Seal the autoclave securely.

  • Hydrogenation:

    • Purge the autoclave with nitrogen gas three times to remove air.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 30 bar).

    • Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 80 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete (as determined by GC-MS analysis), cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the autoclave with nitrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate contains the product mixture. Quantify the products using GC-MS with an internal standard.

Protocol 2: Gas-Phase Hydrogenation using a Supported Platinum Catalyst

This protocol describes a continuous flow gas-phase hydrogenation, which can be advantageous for larger-scale synthesis and catalyst stability studies. This protocol is adapted from gas-phase hydrogenation of similar substrates.[3]

Materials:

  • This compound (≥97%)

  • 1% Pt on a suitable support (e.g., Al₂O₃, TiO₂)

  • Fixed-bed flow reactor system with mass flow controllers for gases and a syringe pump for the liquid feed

  • Online gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Activation:

    • Pack the fixed-bed reactor with the Pt catalyst.

    • Activate the catalyst in situ by heating under a flow of hydrogen gas (e.g., to 350 °C for 2 hours).

  • Reaction Setup:

    • Cool the reactor to the desired reaction temperature (e.g., 80-120 °C).

    • Set the hydrogen flow rate using a mass flow controller.

    • Introduce this compound into a vaporizer using a syringe pump, where it is mixed with the hydrogen stream before entering the reactor.

  • Hydrogenation:

    • Pass the gas mixture over the catalyst bed.

    • The effluent from the reactor is passed through a cold trap to collect the condensable products.

    • The gas stream is analyzed online using a GC equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Analysis:

    • Analyze the collected liquid from the cold trap and the online GC data to determine the conversion of this compound and the selectivity to the different products.

Analytical Methodology: GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column: A polar column such as a DB-WAX or FFAP is recommended for the separation of aldehydes and alcohols.

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: 40 °C (hold for 5 min), then ramp to 220 °C at 10 °C/min (hold for 10 min).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1).

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Product identification is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards. Quantification is performed using an internal standard method.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship for optimizing the selective hydrogenation of this compound.

Experimental Workflow for Liquid-Phase Hydrogenation A Catalyst Preparation/Activation B Reactor Setup (Catalyst, Solvent, Substrate) A->B C Reaction (Pressurize with H2, Heat, Stir) B->C D Reaction Monitoring (GC-MS) C->D D->C Continue Reaction E Work-up (Cool, Vent, Filter) D->E Reaction Complete F Product Analysis and Quantification E->F

Caption: Workflow for liquid-phase hydrogenation.

Logic Diagram for Selectivity Optimization Start Define Target Product (e.g., Unsaturated Alcohol) Catalyst Select Catalyst System (e.g., Ru, Pt, Pd) Start->Catalyst Conditions Optimize Reaction Conditions (Temp., Pressure, Solvent) Catalyst->Conditions Analysis Analyze Product Mixture (Conversion & Selectivity) Conditions->Analysis Evaluate Selectivity > Target? Analysis->Evaluate Evaluate->Catalyst No, Try new catalyst/promoter End Optimized Protocol Evaluate->End Yes

References

Application Notes and Protocols: Michael Addition Reactions Involving 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenal, also known as 3-methylcrotonaldehyde or senecialdehyde, is an α,β-unsaturated aldehyde that serves as a versatile building block in organic synthesis.[1][2] Its structure features a carbon-carbon double bond conjugated with a carbonyl group, making it a reactive Michael acceptor. The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[3][4] This reaction is widely employed for its reliability and atom economy in constructing complex molecular architectures.[3] For drug development professionals, the electrophilic nature of Michael acceptors like this compound is of particular interest, as they can act as covalent inhibitors by reacting with nucleophilic residues on disease-associated proteins, offering a powerful mechanism for therapeutic intervention.[5][6]

Section 1: Chemical Principles and Catalytic Mechanisms

The Michael reaction involves the addition of a stabilized nucleophile (the Michael donor) to an activated electrophilic alkene (the Michael acceptor).[4][7] For this compound, the reaction proceeds via the attack of a nucleophile at the C4 position. The reaction is thermodynamically controlled and can be catalyzed by bases, acids, or organocatalysts.[7]

A prominent strategy in modern organic synthesis is the use of chiral secondary amines as organocatalysts to activate α,β-unsaturated aldehydes for asymmetric Michael additions.[8] This process typically proceeds through an iminium ion intermediate, which lowers the LUMO of the acceptor, facilitating the nucleophilic attack. The catalyst is then regenerated in a hydrolytic step, completing the catalytic cycle.

G Organocatalytic Iminium Activation Cycle cluster_cycle Aldehyde This compound Iminium Iminium Ion (Activated Acceptor) Aldehyde->Iminium - H₂O Catalyst Chiral Amine Catalyst (e.g., Prolinol derivative) Catalyst->Iminium Adduct_Iminium Covalent Adduct (Iminium) Iminium->Adduct_Iminium Nucleophile Michael Donor (Nucleophile) Nucleophile->Adduct_Iminium 1,4-Addition Product_Enamine Enamine Intermediate Adduct_Iminium->Product_Enamine Product Michael Adduct Product_Enamine->Product + H₂O Regen_Catalyst Regenerated Catalyst Product_Enamine->Regen_Catalyst H2O H₂O Regen_Catalyst->Catalyst Re-enters cycle

Caption: Iminium ion activation pathway for Michael additions.

Section 2: Synthetic Applications & Data

The Michael addition of various nucleophiles to this compound provides access to a diverse range of functionalized molecules. These products can serve as key intermediates in the synthesis of more complex targets, including natural products and active pharmaceutical ingredients (APIs). A notable example includes the synthesis of hydrodipyrrins, where a Michael addition is a key step.[9]

Below is a summary of a specific Michael addition involving this compound and representative data from analogous reactions with other α,β-unsaturated aldehydes, illustrating the potential scope and efficiency of this transformation.

EntryMichael DonorMichael AcceptorCatalyst / BaseSolventTime (h)Yield (%)Ref.
1N-p-tosyl nitroethylpyrroleThis compoundCsF--69%[9]
2AcetophenoneCinnamaldehydeJørgensen-Hayashi CatalystMethanol4882%[10]
3Diethyl MalonateChalcone(R,R)-DPENToluene2499%[11]
4Acetaldehydetrans-β-NitrostyreneDiphenylprolinol silyl etherDMF/i-PrOH2490%[12]

Section 3: Experimental Protocols

This section provides a detailed protocol for the Michael addition of a nitroalkane to this compound, adapted from established procedures.[9]

Protocol: Cesium Fluoride-Catalyzed Michael Addition

Materials:

  • This compound (1.0 equiv)

  • N-p-tosyl nitroethylpyrrole (1.2 equiv)

  • Cesium Fluoride (CsF) (1.5 equiv)

  • Anhydrous acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-p-tosyl nitroethylpyrrole (1.2 equiv) and anhydrous Cesium Fluoride (1.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a suspension.

  • Reagent Addition: Add this compound (1.0 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired nitropentanal pyrrole adduct.

G Experimental Workflow for Michael Addition prep 1. Reagent Preparation (Flask, N₂ atmosphere, Donor, Base) solvent 2. Solvent Addition (Anhydrous ACN) prep->solvent acceptor 3. Acceptor Addition (this compound) solvent->acceptor react 4. Reaction (Stir at RT, Monitor by TLC) acceptor->react quench 5. Quenching (Add aq. NaHCO₃) react->quench extract 6. Extraction (DCM, Brine wash) quench->extract dry 7. Drying & Concentration (MgSO₄, Rotovap) extract->dry purify 8. Purification (Silica Gel Chromatography) dry->purify product Final Product purify->product

Caption: Step-by-step experimental workflow diagram.

Section 4: Relevance in Drug Development and Biology

Michael acceptors are a class of compounds with significant potential as anti-cancer agents and therapeutic molecules.[5] Their biological activity stems from their ability to form covalent bonds with nucleophilic residues—primarily cysteine and histidine—on proteins.[6][13] This irreversible interaction can modulate the function of key proteins involved in disease-related signaling pathways.

Mechanism of Action: Modulation of the Keap1-Nrf2 Pathway

A critical pathway often targeted by Michael acceptors is the Keap1-Nrf2-ARE signaling cascade, the master regulator of the cellular antioxidant response.[6]

  • Under normal conditions: The transcription factor Nrf2 is bound by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.

  • In the presence of a Michael acceptor: The electrophilic Michael acceptor reacts covalently with highly reactive cysteine sensors on Keap1. This modification induces a conformational change in Keap1, preventing it from marking Nrf2 for degradation.

  • Cellular Response: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of a suite of cytoprotective and antioxidant enzymes (e.g., NQO1, GSTs), bolstering the cell's defense against oxidative stress.[6]

This mechanism is a promising strategy for therapies targeting diseases associated with oxidative stress, including cancer and neurodegenerative disorders.

G Modulation of Keap1-Nrf2 Pathway by a Michael Acceptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MA Michael Acceptor (e.g., this compound Adduct) Keap1 Keap1 (Cys Residues) MA->Keap1 Covalent Modification Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Keap1->Keap1_Nrf2 Binding Disrupted Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Normal) ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (NQO1, GSTs) ARE->Genes Activates Transcription Nrf2_nuc->ARE Binds

Caption: Keap1-Nrf2-ARE pathway modulation by a Michael acceptor.

References

Troubleshooting & Optimization

Common impurities in commercial 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Methyl-2-butenal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound, also known as prenal, typically contains several process-related impurities derived from its synthesis. The most prevalent impurities include structural isomers, alcohols, and other aldehydes. These arise from the industrial synthesis, which commonly involves the Prins reaction of isobutene and formaldehyde, followed by oxidative dehydration[1].

Q2: Why is it important to be aware of these impurities?

A2: The presence of impurities can significantly impact chemical reactions and experimental outcomes. For instance, the isomeric impurity, 3-methyl-3-butenal, possesses a different reactivity profile due to its non-conjugated double bond[2]. Alcohol impurities can act as nucleophiles in sensitive reactions, while other aldehydes can lead to the formation of undesired side products. In drug development, precise knowledge of the starting material's purity is critical for regulatory compliance and ensuring the safety and efficacy of the final product.

Q3: How can I identify and quantify the impurities in my batch of this compound?

A3: Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective method for identifying and quantifying impurities in this compound[2]. A detailed analytical protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What is the typical purity of commercial this compound?

A4: The purity of commercial this compound can vary. Reagent-grade material is often supplied at ≥97% purity. However, technical-grade products can have significantly lower purity. For example, some technical grades may contain as much as 20% 3-methylbut-3-en-1-ol[1]. A summary of typical impurity levels is presented in the table below.

Data Presentation: Common Impurities in this compound

Impurity NameChemical StructureTypical Concentration (w/w)Potential Origin
3-Methyl-3-butenalCH2=C(CH3)CH2CHO≤ 1%Incomplete isomerization of 3-methyl-3-buten-1-ol or side reaction during synthesis. Isomerization to the more stable this compound can be catalyzed by acid or base[2].
3-Methyl-3-butanol(CH3)2C(OH)CH2CH3≤ 0.3%By-product from the synthesis process.
3-Methyl-3-buten-1-olCH2=C(CH3)CH2CH2OH< 1% (can be up to 20% in technical grades)[1]Precursor to this compound that has not been fully oxidized.
3-Methyl-2-buten-1-ol(CH3)2C=CHCH2OH< 1%By-product from the reduction of this compound or incomplete oxidation of the corresponding alkane.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound and links them to potential impurities.

Issue 1: Unexpected Side Product Formation in Aldol or Knoevenagel Condensations
  • Symptom: You are performing a base-catalyzed aldol or Knoevenagel condensation and observe a significant amount of an unexpected side product corresponding to the addition of a C5 alcohol.

  • Potential Cause: The presence of alcohol impurities, such as 3-methyl-3-buten-1-ol or 3-methyl-2-buten-1-ol , in your this compound reagent. These alcohol impurities can act as nucleophiles under basic conditions, competing with your desired nucleophile and leading to the formation of undesired ethers or other adducts.

  • Troubleshooting Steps:

    • Confirm the Presence of Alcohol Impurities: Analyze your commercial this compound using the provided GC-MS protocol to identify and quantify any alcohol impurities.

    • Purify the Reagent: If significant levels of alcohol impurities are detected, consider purifying the this compound by fractional distillation. The boiling points of the alcohol impurities are generally higher than that of this compound (133-135 °C).

    • Adjust Reaction Conditions: If purification is not feasible, you may be able to minimize the side reaction by using a milder base or a shorter reaction time.

Issue 2: Inconsistent Reaction Rates or Yields
  • Symptom: You are experiencing variability in reaction kinetics or final product yield across different batches of this compound.

  • Potential Cause: The presence of the isomeric impurity 3-methyl-3-butenal . This isomer has a terminal double bond that is not in conjugation with the aldehyde, making it sterically more accessible but electronically different from this compound. This can lead to different reaction rates and potentially different side products.

  • Troubleshooting Steps:

    • Quantify the Isomeric Impurity: Use the GC-FID protocol to accurately quantify the percentage of 3-methyl-3-butenal in each batch of your starting material.

    • Correlate Impurity Level with Outcome: Plot the percentage of the isomeric impurity against your observed reaction rates or yields to determine if there is a correlation.

    • Purification or Isomerization: If the isomer is problematic, it can be separated by careful fractional distillation. Alternatively, it may be possible to isomerize the 3-methyl-3-butenal to the desired this compound by treatment with a mild acid or base, though this should be done with caution to avoid polymerization[3].

Issue 3: Formation of Polymeric Material
  • Symptom: You observe the formation of a significant amount of insoluble, polymeric material in your reaction mixture, particularly under acidic or basic conditions or upon heating.

  • Potential Cause: this compound, being an α,β-unsaturated aldehyde, is susceptible to polymerization. This can be exacerbated by the presence of acidic or basic impurities or by prolonged heating. The use of certain acidic catalysts, like p-toluenesulfonic acid, has been reported to promote polymerization[4].

  • Troubleshooting Steps:

    • Use Freshly Opened Reagent: Whenever possible, use a fresh bottle of this compound to minimize the impact of degradation products that may have formed during storage.

    • Control Reaction Temperature: Avoid excessive heating of the reaction mixture.

    • Buffer the Reaction: If your reaction conditions are highly acidic or basic, consider using a buffer to maintain a more neutral pH.

    • Consider Inhibitors: For storage or reactions at elevated temperatures, the use of radical inhibitors can sometimes prevent polymerization.

Experimental Protocols

Protocol 1: Identification and Quantification of Impurities in this compound by GC-MS/FID

This protocol provides a general method for the analysis of common impurities in this compound.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

    • A common and effective capillary column is a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the commercial this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

    • For more accurate quantification, prepare a calibration curve using certified reference standards of the expected impurities if available.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at 5 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

    • FID Temperature: 280 °C

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 35-200 m/z

  • Data Analysis:

    • Identification: Identify the peaks in the total ion chromatogram (TIC) from the MS by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantification: Determine the relative percentage of each impurity by integrating the corresponding peaks in the FID chromatogram and calculating the area percent. For more accurate results, use the calibration curves.

Mandatory Visualization

impurity_formation_pathway cluster_reactants Starting Materials cluster_synthesis Prins Reaction & Oxidation cluster_products Products & Impurities Isobutene Isobutene Prins_Reaction Prins Reaction Isobutene->Prins_Reaction Formaldehyde Formaldehyde Formaldehyde->Prins_Reaction 3_Methyl_3_buten_1_ol 3-Methyl-3-buten-1-ol (Intermediate/Impurity) Prins_Reaction->3_Methyl_3_buten_1_ol Other_Byproducts Other Alcohol & Aldehyde By-products (Impurities) Prins_Reaction->Other_Byproducts Side Reactions Oxidative_Dehydration Oxidative Dehydration 3_Methyl_2_butenal This compound (Main Product) Oxidative_Dehydration->3_Methyl_2_butenal 3_Methyl_3_buten_1_ol->Oxidative_Dehydration 3_Methyl_3_butenal 3-Methyl-3-butenal (Impurity) 3_Methyl_3_buten_1_ol->3_Methyl_3_butenal Side Reaction

Caption: Impurity formation pathway in this compound synthesis.

troubleshooting_workflow Start Experimental Problem Encountered Check_Purity Analyze this compound by GC-MS/FID Start->Check_Purity Impurity_Identified Impurity Identified? Check_Purity->Impurity_Identified Correlate_Impurity Correlate Impurity with Experimental Issue Impurity_Identified->Correlate_Impurity Yes Consult_Literature Consult Literature for Alternative Causes Impurity_Identified->Consult_Literature No Implement_Solution Implement Solution: - Purify Reagent - Adjust Conditions - Use Fresh Reagent Correlate_Impurity->Implement_Solution Problem_Resolved Problem Resolved Implement_Solution->Problem_Resolved

Caption: General troubleshooting workflow for issues with this compound.

References

Technical Support Center: Storage and Handling of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 3-Methyl-2-butenal during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound, also known as prenal, is an α,β-unsaturated aldehyde. Its structure contains both a carbon-carbon double bond and an aldehyde functional group in a conjugated system. This conjugation makes the molecule highly reactive and susceptible to polymerization through various mechanisms, including free-radical, anionic, and cationic pathways.[1] Polymerization can be initiated by exposure to heat, light, air (oxygen), and acidic or basic contaminants.

Q2: What are the visible signs of this compound polymerization?

The onset of polymerization can often be detected through visual inspection. Key indicators include:

  • Increased viscosity: The sample becomes noticeably thicker.

  • Cloudiness or turbidity: The initially clear liquid may become hazy.

  • Precipitate formation: Solid particles or flakes may appear within the liquid.

  • Discoloration: The sample may develop a yellow or brownish tint.

If any of these signs are observed, it is recommended to test the material for purity before use.

Q3: What are the ideal storage conditions to prevent the polymerization of this compound?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[2][3][4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and free-radical initiation.[3]

  • Light: Keep in a dark or amber-colored vial to protect it from light, which can catalyze polymerization.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Q4: What types of inhibitors can be used to stabilize this compound?

Several types of chemical inhibitors can be added in small quantities to prevent polymerization. The choice of inhibitor depends on the potential polymerization pathway.

  • Free-Radical Inhibitors: These are the most common type of stabilizers for unsaturated aldehydes. They work by scavenging free radicals that can initiate a chain reaction. Examples include:

    • Hydroquinone (HQ): Typically used at concentrations of 100-1000 ppm.[2][5]

    • Butylated Hydroxytoluene (BHT): Often used at concentrations of 100-200 ppm.[3][4]

  • Anionic Polymerization Inhibitors: Traces of acidic impurities can help prevent base-catalyzed polymerization. However, strong acids can promote other degradation pathways.

  • Cationic Polymerization Inhibitors: Weakly basic compounds, such as certain amines, can be used to neutralize acidic impurities that might initiate cationic polymerization. Triethanolamine and dimethylethanolamine have been used for stabilizing aldehydes.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Sample has become viscous or contains solid precipitates. Polymerization has occurred due to improper storage (exposure to heat, light, or air) or the depletion of inhibitor.If polymerization is extensive, the product may not be salvageable. For mild polymerization, consider purification by distillation. Before distilling, it is critical to test for peroxides, as they can be explosive upon heating. Always add a fresh inhibitor to the distilled product.
Inconsistent experimental results using stored this compound. The presence of oligomers or polymers is interfering with the reaction.Confirm the purity of the this compound using the analytical methods described below. If impurities are detected, purify the aldehyde before use.
The inhibitor in the this compound is interfering with a subsequent reaction. Some reactions, particularly those involving free-radical or organometallic reagents, can be quenched by inhibitors.The inhibitor can be removed immediately prior to use by passing the aldehyde through a column of activated alumina. The purified, uninhibited aldehyde should be used immediately as it will be highly prone to polymerization.

Data Presentation

Table 1: Common Inhibitors for Stabilization of Unsaturated Aldehydes

InhibitorTypeTypical Concentration (ppm)Notes
Hydroquinone (HQ)Free-Radical Scavenger100 - 1000Effective, but may color the product slightly.[2]
Butylated Hydroxytoluene (BHT)Free-Radical Scavenger100 - 200A common antioxidant and polymerization inhibitor.[3][4]
TriethanolamineWeak Base20 - 100Can neutralize acidic impurities that may catalyze polymerization.[6]
DimethylethanolamineWeak Base20 - 100Similar to triethanolamine in its stabilizing action.[6]
AlkylhydroxylaminesFree-Radical Scavenger10 - 10000Reported to be effective in alcoholic solutions at elevated temperatures.[7]

Experimental Protocols

Protocol 1: Quantification of Polymer Content in this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and quantify the amount of polymeric material.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or diethyl ether)

  • Internal standard (e.g., dodecane)

  • Volumetric flasks and pipettes

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of a known concentration of the internal standard in the chosen solvent.

    • Accurately weigh a sample of this compound and dissolve it in a known volume of the solvent containing the internal standard. A typical concentration would be in the range of 100-1000 µg/mL.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Final hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Polymers, being non-volatile, will not elute from the GC column and will remain in the injector liner.

    • Quantify the concentration of the this compound monomer by comparing its peak area to that of the internal standard using a pre-established calibration curve.

    • The polymer content can be estimated by the difference between the initial weighed amount of the sample and the quantified amount of the monomer. A significant amount of non-volatile residue in the GC liner after several injections can also be a qualitative indicator of high polymer content.

Mandatory Visualizations

Polymerization_Pathways This compound This compound Free Radical Free Radical This compound->Free Radical Heat, Light, Peroxides Anion Anion This compound->Anion Strong Bases Cation Cation This compound->Cation Strong Acids Polymer Polymer Free Radical->Polymer Anion->Polymer Cation->Polymer

Caption: Potential polymerization pathways of this compound.

Inhibitor_Action cluster_0 Free Radical Polymerization cluster_1 Inhibitor Action Initiator Initiator Monomer Monomer Initiator->Monomer Initiation Inhibitor (e.g., HQ, BHT) Inhibitor (e.g., HQ, BHT) Initiator->Inhibitor (e.g., HQ, BHT) Inhibitor Scavenges Initiating Radicals Growing Polymer Chain Growing Polymer Chain Monomer->Growing Polymer Chain Propagation Polymer Polymer Growing Polymer Chain->Polymer Growing Polymer Chain->Inhibitor (e.g., HQ, BHT) Inhibitor Terminates Growing Chains Inactive Radical Inactive Radical Inhibitor (e.g., HQ, BHT)->Inactive Radical

Caption: Mechanism of free-radical polymerization inhibition.

Troubleshooting_Workflow start Storage Issue with This compound q1 Visible Signs of Polymerization? start->q1 a1_yes Quantify Polymer Content (Protocol 1) q1->a1_yes Yes a1_no Check Storage Conditions: - Temperature (2-8°C) - Inert Atmosphere - Light Protection q1->a1_no No q2 Polymer Content Acceptable? a1_yes->q2 end Stable Product a1_no->end a2_yes Use as is or with inhibitor removal if necessary q2->a2_yes Yes a2_no Purify by Distillation (with peroxide check) or Dispose q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for storage issues.

References

Optimizing reaction conditions for 3-Methyl-2-butenal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Methyl-2-butenal Synthesis

Welcome to the technical support center for the synthesis of this compound (prenal). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield in this compound synthesis can stem from several factors, from reactant quality to suboptimal reaction conditions.

  • Sub-optimal Catalyst: The choice and condition of the catalyst are critical. For acid-catalyzed isomerizations of 3-methyl-3-buten-1-al, strong acids can sometimes promote side reactions.[1] Ensure your catalyst is active and used at the appropriate loading.

  • Reaction Temperature: The reaction temperature must be carefully controlled. For instance, in the gas-phase catalytic oxidation of 3-methyl-3-butenol, the temperature is a critical parameter affecting conversion and selectivity.[2] Excessive heat can lead to byproduct formation, including cyclization.[1]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to determine the optimal reaction time.

  • Product Degradation: this compound can be unstable, especially in the presence of strong acids or bases, which can cause resinification or polymerization.[1][3]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Improving selectivity involves fine-tuning the reaction conditions to favor the desired product over side reactions like polymerization, cyclization, or dimerization.[1]

  • Catalyst Selection: The type of catalyst can significantly influence selectivity. For example, in acetal formation, potassium hydrogen sulfate was found to be more suitable than p-toluenesulfonic acid, which led to polymerization.[3][4]

  • Temperature and Pressure Control: Operate within the recommended temperature range for your specific method. In gas-phase oxidation, controlling the oxygen concentration to be below the lower explosive limit is also a critical safety and selectivity factor.[2]

  • Use of Inhibitors: In some cases, adding an inhibitor like hydroquinone can prevent unwanted chain polymerization, especially during purification by distillation.[1]

Q3: My product is polymerizing during the reaction or workup. How can I prevent this?

A3: Polymerization is a common issue, especially for α,β-unsaturated aldehydes like this compound, and is often initiated by strong acids, bases, or heat.[1][3]

  • Avoid Strong Acids: The use of strong, non-volatile acids like p-toluenesulfonic acid has been shown to cause polymerization.[3] Consider using a milder or heterogeneous acid catalyst.

  • Moderate Temperatures: Keep temperatures during the reaction and purification as low as feasible.

  • Quenching: After the reaction is complete, promptly neutralize the catalyst. For example, if an acid catalyst is used, washing the reaction mixture with a mild base like sodium bicarbonate solution can help.

  • Inert Atmosphere: Conducting the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to polymer formation.

Q4: How should I purify the final product?

A4: The purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional Distillation: This is the most common method for isolating the product on a preparatory scale.[1] It is effective for separating this compound from solvents and less volatile impurities.

  • Bisulfite Extraction: This is a highly selective chemical method for purifying aldehydes. The crude product is reacted with a sodium bisulfite solution to form a water-soluble adduct. Impurities are washed away with an organic solvent, and the aldehyde is then regenerated by adding a base.[5]

  • Column Chromatography: For smaller scales or for removing polar impurities, silica gel column chromatography can be effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point.[5]

Data Presentation: Catalyst and Condition Comparison

The following tables summarize various catalytic systems used in reactions involving this compound.

Table 1: Acid Catalysts for this compound Acetal Synthesis

CatalystSubstrateSolventConditionsYieldNotes
Phosphoric AcidThis compound, Ethanol, Triethyl OrthoformateEther (workup)40 hours at room temperature65%A common but potentially slow method.[3][4]
Ammonium NitrateThis compound, Methanol, Trimethyl OrthoformateNone8 hours at room temperature63%Reaction followed by distillation.[3][4]
p-Toluenesulfonic AcidThis compound, Methanol, Trimethyl OrthoformateNone24 hours at room temperature-Led to polymerization of the starting material.[3][4]
Potassium Hydrogen SulfateThis compound, Ethanol, Triethyl OrthoformateEthanolCooled initially, then warmed to 21°C85%A more suitable and selective heterogeneous catalyst.[4]
Amidosulfonic AcidThis compound, Methanol, Trimethyl OrthoformateNoneExothermic, then stirred for 1.5-3 hours91-93%High yield reported in a patented process.[3]

Experimental Protocols

Protocol 1: Isomerization of 3-Methyl-3-buten-1-al

This protocol is based on the general method of isomerizing an unsaturated aldehyde using an acid or base catalyst.[1]

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a condenser, and a thermometer. Ensure the system can be maintained under an inert atmosphere (e.g., nitrogen).

  • Reagents: Charge the flask with 3-Methyl-3-buten-1-al and a suitable solvent if required.

  • Catalyst Addition: Add the chosen catalyst (e.g., a strong acid or a basic compound) to the mixture. The catalyst loading should be optimized based on preliminary experiments.

  • Reaction: Heat the mixture to the desired temperature (typically between 50°C and 250°C) and stir.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst by washing with a suitable aqueous solution (e.g., sodium bicarbonate for an acid catalyst).

  • Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by fractional distillation.

Protocol 2: Gas-Phase Catalytic Oxidation of 3-Methyl-3-butenol

This protocol describes a continuous flow process for the synthesis of this compound.[2]

  • Catalyst Bed Preparation: Pack a fixed-bed reactor with a suitable oxidation catalyst (e.g., a supported silver-based catalyst).

  • Feed Preparation: Vaporize 3-methyl-3-butenol at an elevated temperature (e.g., 150°C). Mix the unsaturated alcohol vapor with a preheated stream of air and water vapor. The oxygen-to-alcohol and water-to-alcohol ratios must be carefully controlled.

  • Reaction: Introduce the gaseous mixture into the fixed-bed reactor. Maintain the reaction temperature at the optimal level (e.g., 390°C).

  • Product Collection: Cool the reactor outlet stream to condense the products and unreacted starting materials.

  • Separation and Purification: Separate the organic phase from the aqueous phase. Isolate the this compound from the organic mixture using fractional distillation.

Visual Guides

G General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Starting Materials (e.g., 3-Methyl-3-buten-1-al) reaction Reaction Under Controlled Conditions (Temp, Time, Atmosphere) start->reaction reagents Catalyst & Solvent reagents->reaction monitoring Monitor Progress (TLC / GC) reaction->monitoring quench Quench / Neutralize monitoring->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Distillation) concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for synthesis and purification.

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Low Yields in Reactions with 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 3-Methyl-2-butenal, a versatile building block in organic synthesis. Low yields can be a significant impediment to research and development, and this guide aims to provide targeted solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in reactions with this compound?

Low yields in reactions involving this compound can stem from several factors. The most prevalent issues include:

  • Side Reactions: Due to its reactive α,β-unsaturated aldehyde functionality, this compound is prone to various side reactions, including self-aldol condensation, polymerization, and reactions with trace impurities.

  • Substrate Purity: The purity of this compound is critical. Impurities can interfere with the desired reaction pathway, leading to the formation of byproducts and a reduction in the yield of the target molecule.

  • Reaction Conditions: Non-optimal reaction conditions, such as incorrect temperature, improper catalyst selection, or the presence of moisture, can significantly impact the reaction outcome.

  • Instability of Reactants or Products: this compound and some of its reaction products can be sensitive to air, light, or temperature, leading to degradation and lower isolated yields.

Q2: How can I minimize the formation of byproducts in my reaction?

Minimizing byproduct formation is crucial for maximizing the yield of your desired product. Key strategies include:

  • Control of Reaction Temperature: Many side reactions, such as polymerization and aldol condensation, are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress these unwanted pathways.

  • Appropriate Catalyst Selection: The choice of catalyst can have a profound effect on selectivity. For instance, in aldol reactions, using a milder base or a Lewis acid catalyst can help to control the reaction and prevent unwanted side products.

  • Use of Anhydrous Conditions: this compound and many organometallic reagents (e.g., Grignard reagents) are sensitive to moisture. Ensuring all glassware is thoroughly dried and using anhydrous solvents is essential to prevent the quenching of reagents and unwanted hydrolysis reactions.[1]

  • Slow Addition of Reagents: In reactions such as Grignard additions, slow, dropwise addition of the aldehyde to the Grignard reagent at low temperatures can minimize side reactions like enolization.[1]

Q3: What are the best practices for storing and handling this compound?

Proper storage and handling are vital to maintain the purity and reactivity of this compound.

  • Storage Conditions: It should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. To prevent degradation, it is best stored under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Due to its potential for irritation and sensitization, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. All manipulations should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Yield in Aldol Condensation Reactions

Symptoms:

  • A complex mixture of products is observed by TLC or NMR.

  • A significant amount of starting material remains unreacted.

  • The isolated yield of the desired β-hydroxy aldehyde or α,β-unsaturated aldehyde is low.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Self-condensation of this compound Use a non-enolizable carbonyl partner if possible. Alternatively, slowly add this compound to the reaction mixture containing the other carbonyl component and the catalyst.
Polymerization Lower the reaction temperature. Use a less concentrated solution of reactants.
Incorrect Catalyst For base-catalyzed reactions, consider using a milder base (e.g., K₂CO₃, Et₃N) instead of strong bases like NaOH or LDA. For acid-catalyzed reactions, Lewis acids (e.g., ZnCl₂, TiCl₄) may offer better control.
Unfavorable Equilibrium In some cases, the equilibrium of the aldol addition may not favor the product. If the subsequent dehydration to the α,β-unsaturated product is desired, increasing the temperature and removing water can drive the reaction to completion.[2]

Logical Workflow for Troubleshooting Aldol Condensation:

Aldol_Troubleshooting cluster_conditions Reaction Condition Optimization cluster_byproducts Byproduct Analysis Insights start Low Yield in Aldol Condensation check_purity Check Purity of this compound start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproduct Mixture (TLC, NMR, GC-MS) start->analyze_byproducts lower_temp Lower Reaction Temperature check_conditions->lower_temp change_catalyst Change Catalyst (e.g., milder base, Lewis acid) check_conditions->change_catalyst slow_addition Slowly Add this compound check_conditions->slow_addition polymer Polymer Formation? analyze_byproducts->polymer self_condensation Self-Condensation Products? analyze_byproducts->self_condensation end_point Improved Yield lower_temp->end_point change_catalyst->end_point slow_addition->end_point polymer->lower_temp self_condensation->slow_addition

Caption: Troubleshooting workflow for low yields in aldol condensation reactions.

Issue 2: Low Yield in Grignard Reactions

Symptoms:

  • The Grignard reagent fails to form (no cloudiness or heat evolution).

  • A significant amount of unreacted this compound is recovered.

  • The primary product is a result of the reduction of the aldehyde, not addition.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Presence of Water Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[1]
Enolization of this compound The Grignard reagent can act as a base and deprotonate the α-carbon. Perform the reaction at a low temperature (e.g., 0 °C) and add the aldehyde slowly to the Grignard reagent.[1]
Wurtz Coupling The Grignard reagent can react with unreacted alkyl halide. Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent.[1]

Experimental Workflow for a Grignard Reaction:

Grignard_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction with this compound cluster_workup Workup and Purification start Grignard Reaction Setup dry_glassware Oven-Dry Glassware start->dry_glassware add_mg Add Mg Turnings and Anhydrous Ether dry_glassware->add_mg activate_mg Activate Mg (Iodine or 1,2-Dibromoethane) add_mg->activate_mg add_alkyl_halide Slowly Add Alkyl Halide activate_mg->add_alkyl_halide cool_reagent Cool Grignard Reagent to 0 °C add_alkyl_halide->cool_reagent add_aldehyde Slowly Add this compound in Anhydrous Ether cool_reagent->add_aldehyde warm_to_rt Warm to Room Temperature and Stir add_aldehyde->warm_to_rt quench Quench with Saturated NH4Cl (aq) warm_to_rt->quench extract Extract with Ether quench->extract dry_and_concentrate Dry and Concentrate extract->dry_and_concentrate purify Purify (Distillation or Chromatography) dry_and_concentrate->purify end_product Desired Alcohol Product purify->end_product

Caption: Step-by-step workflow for a Grignard reaction with this compound.

Data Presentation

The following tables summarize yield data for selected reactions involving this compound under various conditions.

Table 1: Synthesis of Citral from this compound Diprenylacetal [3]

CatalystAdditiveConditionsYield of Citral (%)
Phosphoric AcidIntermediate-boiling liquid & inhibitor145 °C, continuous removal of prenol98.0
Phosphoric AcidIntermediate-boiling liquid145 °C, continuous removal of prenol89.4
Phosphoric AcidNone145 °C, continuous removal of prenol83.8
Phosphoric AcidIntermediate-boiling liquid & inhibitorAtmospheric pressure (no continuous removal of prenol)52.2

Table 2: Michael Addition of N-p-tosyl nitroethylpyrrole to this compound [4]

CatalystSolventTemperatureYield (%)
CsFNot specifiedNot specified69

Table 3: Formal [4+2] Cycloaddition of L-proline to this compound [4]

CatalystSolventTemperatureYield (%)
L-prolineAcetonitrileNot specified82

Experimental Protocols

Protocol 1: Synthesis of Citral via Acetal Formation and Rearrangement

This protocol is adapted from a patented procedure for the high-yield synthesis of citral.[3]

Materials:

  • This compound diprenylacetal (98% purity)

  • 3,3,7-trimethyl-4-oxa-octa-1,6-diene (intermediate-boiling liquid)

  • Phosphoric acid (65% strength by weight)

  • Hydroquinone (inhibitor)

  • Nitrogen atmosphere

Procedure:

  • A mixture of 2000 g of 98% strength by weight pure this compound diprenylacetal, 50 g of 3,3,7-trimethyl-4-oxa-octa-1,6-diene, 0.5 g of 65% strength by weight phosphoric acid, and 2 g of hydroquinone is heated to 145 °C under a nitrogen atmosphere.

  • The prenol (3-methyl-2-en-1-ol) that is eliminated during the reaction is continuously distilled off through a fractionating column with approximately 15 theoretical plates.

  • The distillation is controlled such that the intermediate-boiling liquid is retained within the distillation column.

  • The reaction is monitored for completion, and the resulting citral is isolated and purified.

Protocol 2: General Procedure for a Grignard Reaction with this compound

This protocol provides a general methodology for the addition of a Grignard reagent to this compound. All glassware must be scrupulously dried, and anhydrous solvents must be used.[1]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide (e.g., bromobutane)

  • Iodine crystal (for initiation)

  • This compound

  • Saturated aqueous ammonium chloride

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

    • Add a small amount of anhydrous ether to cover the magnesium.

    • Add a single crystal of iodine to initiate the reaction.

    • In the dropping funnel, prepare a solution of the alkyl halide in anhydrous ether.

    • Add a small portion of the alkyl halide solution to the magnesium suspension. The disappearance of the iodine color and the onset of bubbling and/or turbidity indicates the initiation of the reaction.

    • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory, and all appropriate safety precautions should be taken. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Side reactions of 3-Methyl-2-butenal in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-butenal (also known as prenal). It addresses common issues related to side reactions under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: this compound is a reactive α,β-unsaturated aldehyde. The main stability concerns are its tendencies to undergo polymerization, self-condensation (aldol condensation), and cyclization, particularly under acidic or basic conditions.[1][2] Even neutral conditions can see some degradation over time, so proper storage is crucial.

Q2: What side reactions can I expect under acidic conditions?

A2: Under acidic conditions, this compound is prone to several side reactions:

  • Polymerization: Strong acids, such as p-toluenesulfonic acid, can catalyze the polymerization of this compound, leading to the formation of a complex mixture of higher molecular weight materials.[1]

  • Aldol Condensation: Acid catalysis can promote the self-condensation of this compound to form aldol adducts, which can further dehydrate to form larger, more conjugated systems.

  • Cyclization: In some instances, intramolecular reactions can lead to the formation of cyclic products.[2]

Q3: What side reactions are common under basic conditions?

A3: Basic conditions can also lead to a range of side reactions, including:

  • Aldol Condensation: This is a very common reaction for aldehydes with α-hydrogens in the presence of a base. This compound can act as both the enolate precursor and the electrophile, leading to dimers and higher oligomers.

  • Cannizzaro-like Reactions: While the classical Cannizzaro reaction occurs with aldehydes lacking α-hydrogens, enolizable aldehydes can undergo this disproportionation reaction under certain conditions, such as high base concentration and elevated temperatures. This would lead to the formation of the corresponding alcohol (3-methyl-2-buten-1-ol) and carboxylate (3-methyl-2-butenoate).

  • Michael Addition: The double bond in this compound is susceptible to nucleophilic attack (Michael addition). In the presence of a base, various nucleophiles, including enolates of other carbonyl compounds or even another molecule of this compound, can add to the β-carbon.

  • Cyclization and Condensates: Similar to acidic conditions, basic catalysis can promote the formation of cyclic products and higher molecular weight condensates.[2]

Q4: How can I minimize these side reactions?

A4: To minimize unwanted side reactions, consider the following:

  • pH Control: Maintain the reaction medium at a neutral or near-neutral pH whenever possible.

  • Temperature Control: Many side reactions are accelerated by heat. Running experiments at lower temperatures can help to minimize their occurrence.

  • Use of Non-nucleophilic Buffers: If pH control is necessary, use buffers that are non-nucleophilic to avoid unwanted additions to the aldehyde.

  • Inert Atmosphere: To prevent oxidation, which can sometimes initiate side reactions, perform experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Inhibitors: For storage or reactions where polymerization is a major concern, the addition of a radical inhibitor like hydroquinone may be beneficial.[2]

Troubleshooting Guides

Issue 1: Unexpected Polymer/Oligomer Formation

Symptoms:

  • Formation of a viscous oil or a solid precipitate in the reaction mixture.

  • Broad, unresolved peaks in NMR spectra.

  • A smear or a series of repeating units in mass spectrometry analysis.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Strongly Acidic Conditions Neutralize the reaction mixture. If acidic conditions are required, consider using a weaker acid or a solid acid catalyst that can be easily removed. The use of p-toluenesulfonic acid has been shown to cause polymerization.[1]
Strongly Basic Conditions Lower the concentration of the base. Use a milder base if possible.
Elevated Temperature Run the reaction at a lower temperature. Monitor the reaction progress closely to determine the minimum required temperature.
Issue 2: Formation of Multiple Unidentified Products

Symptoms:

  • Multiple unexpected spots on TLC.

  • Several new peaks in GC or LC chromatograms.

  • Complex NMR spectra with many unassignable signals.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Aldol Condensation Reduce the concentration of the reactant. Lower the reaction temperature. If using a base, use a non-nucleophilic, sterically hindered base to favor deprotonation without addition.
Cannizzaro-like Reaction Avoid high concentrations of strong bases and high temperatures.
Michael Addition If other nucleophiles are present, consider protecting the aldehyde or the nucleophile to prevent this side reaction.

Quantitative Data Summary

While specific quantitative data for the side reactions of this compound is limited in the literature, the following table provides a general overview of conditions that favor different reaction pathways. The yields are qualitative and intended for guidance.

Reaction TypeConditionCatalystExpected Yield of Side Product
Polymerization AcidicStrong acids (e.g., p-toluenesulfonic acid)[1]High
Aldol Condensation Acidic or BasicH+ or OH-Moderate to High
Cannizzaro-like Strongly BasicConcentrated NaOH or KOHLow to Moderate
Cyclization Acidic or BasicH+ or OH-[2]Low to Moderate

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by GC-MS

This protocol allows for the qualitative and semi-quantitative analysis of side products formed under specific conditions.

1. Sample Preparation: a. Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile). b. Prepare separate reaction vials containing: i. This compound solution with a specific concentration of acid (e.g., 0.1 M HCl). ii. This compound solution with a specific concentration of base (e.g., 0.1 M NaOH). iii. A neutral control of this compound solution. c. Incubate the vials at a controlled temperature (e.g., room temperature or 50°C). d. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial and quench the reaction by neutralizing the acid or base.

2. GC-MS Analysis: a. Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). b. Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of products. c. Injection: Inject a small volume (e.g., 1 µL) of the quenched sample. d. Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-500.

3. Data Analysis: a. Identify the peak for this compound based on its retention time and mass spectrum. b. Analyze the mass spectra of new peaks to identify potential side products (e.g., aldol adducts, cyclic compounds). Fragmentation patterns can provide structural clues.

Protocol 2: Characterization of Aldol Condensation Products by NMR

This protocol is for the structural elucidation of aldol condensation products.

1. Reaction Setup: a. Dissolve this compound in a deuterated solvent (e.g., CDCl₃ or D₂O with a buffer for pH control). b. Add a catalytic amount of a base (e.g., NaOD in D₂O) or acid (e.g., DCl in D₂O). c. Monitor the reaction directly in the NMR tube at room temperature.

2. NMR Acquisition: a. Acquire ¹H NMR spectra at regular intervals to observe the disappearance of starting material and the appearance of new signals. b. Key signals to monitor for the aldol addition product include new aldehyde protons, vinyl protons, and protons on the newly formed C-C bond. c. For the aldol condensation product (after dehydration), look for the appearance of new signals in the vinyl region corresponding to the extended conjugated system. d. Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) on the final reaction mixture to establish the connectivity of the product(s).

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key reaction pathways and a general experimental workflow for investigating the side reactions of this compound.

Side_Reactions_Acidic Prenal This compound Protonated_Prenal Protonated this compound Prenal->Protonated_Prenal H+ Enol Enol Intermediate Protonated_Prenal->Enol Polymer Polymer Protonated_Prenal->Polymer Polymerization Aldol_Adduct Aldol Addition Product Enol->Aldol_Adduct + Protonated Prenal Dehydrated_Adduct Dehydrated Aldol Product Aldol_Adduct->Dehydrated_Adduct - H2O

Caption: Acid-Catalyzed Side Reactions of this compound.

Side_Reactions_Basic Prenal This compound Enolate Enolate Anion Prenal->Enolate OH- Cannizzaro_Products Alcohol + Carboxylate Prenal->Cannizzaro_Products Cannizzaro-like Aldol_Adduct Aldol Addition Product Enolate->Aldol_Adduct + Prenal Dehydrated_Adduct Dehydrated Aldol Product Aldol_Adduct->Dehydrated_Adduct - H2O

Caption: Base-Catalyzed Side Reactions of this compound.

Experimental_Workflow Start Start: Pure this compound Condition_Setup Set Reaction Conditions (Acidic/Basic, Temp) Start->Condition_Setup Reaction Run Reaction & Monitor Condition_Setup->Reaction Analysis Analyze Products (GC-MS, NMR, LC-MS) Reaction->Analysis Identification Identify Side Products Analysis->Identification Quantification Quantify Products Identification->Quantification Troubleshoot Troubleshoot & Optimize Quantification->Troubleshoot

References

Technical Support Center: Enhancing Selectivity in Reactions with 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the selectivity of reactions involving 3-methyl-2-butenal (prenal).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high selectivity in reactions with this compound?

This compound possesses a conjugated system with both a reactive aldehyde group and a carbon-carbon double bond, leading to several potential reaction pathways.[1] The primary challenges in achieving high selectivity include:

  • Chemoselectivity: Differentiating between reactions at the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

  • Regioselectivity: In addition reactions to the double bond, controlling which carbon atom the nucleophile or electrophile adds to.

  • Byproduct Formation: The high reactivity of this compound can lead to side reactions such as self-condensation (aldol condensation), polymerization, and over-reaction.[2]

  • Isomerization: Under certain acidic or basic conditions, this compound can isomerize from its more stable conjugated form.[3]

Q2: How can I improve the selectivity towards the reduction of the aldehyde group to form 3-methyl-2-buten-1-ol (prenol)?

Achieving selective hydrogenation of the carbonyl group in α,β-unsaturated aldehydes is a common challenge. To favor the formation of the unsaturated alcohol, 3-methyl-2-buten-1-ol, consider the following:

  • Catalyst Selection: The choice of catalyst is crucial. Supported metal catalysts are often employed. For instance, the addition of alkali promoters to supported Ruthenium (Ru) catalysts has been shown to significantly enhance selectivity towards the unsaturated alcohol.[4][5]

  • Reaction Conditions: Optimization of temperature, pressure, and solvent is critical. Lower temperatures generally favor the hydrogenation of the carbonyl group.

  • Catalyst Modifiers: The use of promoters or bimetallic catalysts can alter the electronic properties of the active sites, thereby influencing selectivity.

Troubleshooting Guide

Problem 1: Low yield of the desired product and formation of multiple byproducts.

Symptoms:

  • Complex reaction mixture observed by GC-MS or TLC analysis.

  • Significant peaks corresponding to aldol condensation products or polymers.

  • Low isolated yield of the target molecule.

Possible Causes and Solutions:

CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature. High temperatures can promote side reactions like polymerization and aldol condensation.[2]
High Reactant Concentration Reduce the concentration of this compound to minimize intermolecular side reactions.[2]
Inappropriate Catalyst or Catalyst Concentration Screen different catalysts. For base-catalyzed reactions, consider a non-nucleophilic base. For acid-catalyzed reactions, use the mildest effective acid. Optimize catalyst loading to find a balance between reaction rate and selectivity.[2]
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation.[2]
Presence of Oxygen For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization.[2]
Problem 2: Isomerization of this compound during the reaction or workup.

Symptom:

  • Detection of 3-methyl-3-butenal in the reaction mixture or purified product.[3]

Possible Causes and Solutions:

CauseRecommended Solution
Acidic or Basic Conditions Trace amounts of acid or base can catalyze the isomerization.[3] Ensure all glassware is thoroughly cleaned and neutralized. Use neutral buffers during aqueous extractions.
Storage Conditions Store this compound under neutral conditions, protected from light and heat to minimize degradation.[3]

Experimental Protocols

Selective Oxidation of 3-methyl-2-buten-1-ol to this compound

This protocol describes a biocatalytic approach for the selective oxidation of the corresponding alcohol to this compound, which can be a method to produce the starting material with high purity.

Methodology: Whole-cell biocatalysis using an E. coli strain co-expressing NADP⁺-specific alcohol dehydrogenase (YsADH) and oxygen-dependent NADPH oxidase (TkNOX).[6]

Procedure:

  • Cultivation: Cultivate the recombinant E. coli cells in a suitable growth medium.

  • Reaction Setup: Resuspend the harvested cells in a reaction buffer.

  • Substrate Addition: Add 3-methyl-2-buten-1-ol to the cell suspension. A concentration of 100 mM has been reported.[6]

  • Cofactor Supplementation: Supplement the reaction with 0.2 mM FAD and 0.4 mM NADP⁺ to maintain high catalytic activity.[6]

  • Oxygen Supply: Ensure adequate oxygen supply, which can be enhanced by introducing a hemoglobin protein (VsHGB) into the recombinant strain.[6]

  • Monitoring: Monitor the conversion of 3-methyl-2-buten-1-ol to this compound over time using GC analysis.

  • Work-up: After the reaction reaches completion (e.g., 8 hours for complete conversion of 250 mM substrate in an optimized system), separate the cells from the reaction mixture by centrifugation.[6] The supernatant containing the product can then be extracted with a suitable organic solvent.

Quantitative Data Summary:

Substrate ConcentrationProductYieldReference
100 mM 3-methyl-2-buten-1-olThis compound21.3%[6]
250 mM 3-methyl-2-buten-1-olThis compoundComplete conversion after 8h[6]

Visualizations

Logical Workflow for Troubleshooting Low Selectivity

TroubleshootingWorkflow start Low Selectivity Observed check_temp Is Reaction Temperature Optimized? start->check_temp lower_temp Lower Temperature check_temp->lower_temp No check_conc Is Reactant Concentration Too High? check_temp->check_conc Yes lower_temp->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_catalyst Is the Catalyst/Catalyst Loading Optimal? check_conc->check_catalyst No reduce_conc->check_catalyst optimize_catalyst Screen Catalysts / Optimize Loading check_catalyst->optimize_catalyst No check_time Is Reaction Time Too Long? check_catalyst->check_time Yes optimize_catalyst->check_time optimize_time Monitor and Quench Reaction Earlier check_time->optimize_time Yes end_point Improved Selectivity check_time->end_point No optimize_time->end_point

Caption: Troubleshooting workflow for low selectivity.

Reaction Pathways of this compound

ReactionPathways cluster_products Potential Products prenal This compound unsat_alcohol 3-Methyl-2-buten-1-ol (Unsaturated Alcohol) prenal->unsat_alcohol Selective C=O Reduction sat_aldehyde 3-Methylbutanal (Saturated Aldehyde) prenal->sat_aldehyde Selective C=C Reduction cyclo_adduct Cycloaddition Adduct prenal->cyclo_adduct [4+2] Cycloaddition michael_adduct Michael Addition Product prenal->michael_adduct Michael Addition condensation_prod Aldol Condensation Product prenal->condensation_prod Self-Condensation sat_alcohol 3-Methyl-1-butanol (Saturated Alcohol) sat_aldehyde->sat_alcohol C=O Reduction

Caption: Competing reaction pathways of this compound.

References

Technical Support Center: Challenges in the Scale-Up of 3-Methyl-2-butenal Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of 3-Methyl-2-butenal (prenal).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of this compound?

The scale-up of this compound production presents several key challenges, including:

  • Isomerization Control: The thermodynamically less stable but often desired 3-methyl-3-butenal readily isomerizes to the more stable conjugated isomer, this compound, especially under acidic or basic conditions.

  • Purity and Byproduct Formation: Depending on the synthetic route, various byproducts can form, complicating purification. For instance, the Swern oxidation can yield byproducts like 3-methyl-2-(methylthio)but-2-enal.

  • Product Stability and Degradation: this compound is susceptible to degradation over time, primarily through isomerization and polymerization, particularly at elevated temperatures.

  • Process Safety: Exothermic reactions, common in oxidation processes, require careful thermal management to prevent runaway reactions, a critical safety concern during scale-up.

  • Purification Efficiency: The close boiling points of this compound and some of its impurities, including its isomers, make purification by distillation challenging, often requiring highly efficient fractional distillation columns.

Q2: What are the most common impurities found in crude this compound, and at what levels are they typically present?

Common impurities in this compound and their typical concentrations are summarized in the table below. These impurities can arise from the starting materials, side reactions, or subsequent degradation.

ImpurityTypical Concentration (% w/w)Origin
3-Methyl-3-butenal≤ 1Isomer of the target molecule
3-Methyl-2-buten-1-ol (Prenol)< 1Unreacted starting material from oxidation
3-Methyl-3-buten-1-ol< 1Isomer of the starting material
3-Methyl-3-butanol≤ 0.3Byproduct from synthesis
3-Methylformate≤ 0.1Byproduct from synthesis

Table 1: Common impurities in this compound and their typical concentrations.

Q3: What are the recommended storage conditions to ensure the stability of this compound?

To minimize degradation through isomerization and polymerization, it is crucial to store this compound under controlled conditions.

ParameterRecommendationRationale
Temperature2-8 °C (Refrigerated)Reduces the rate of isomerization and potential polymerization.
AtmosphereInert gas (e.g., Argon, Nitrogen)Minimizes oxidation.
Light ExposureAmber vial/container, store in the darkProtects the compound from light-induced degradation.
ContainerTightly sealedPrevents contamination and exposure to air and moisture.
Stabilizer50-200 ppm of hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ)Inhibits polymerization of the unsaturated aldehyde.

Table 2: Recommended storage conditions for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound in Swern Oxidation

Symptoms:

  • The isolated yield of the desired aldehyde is significantly lower than expected.

  • GC-MS analysis of the crude product shows a large peak corresponding to the starting alcohol (3-methyl-2-buten-1-ol).

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Ensure the reaction is stirred for a sufficient time at the recommended low temperature (-78 °C) before quenching to allow for complete oxidation.
Inefficient Work-up This compound is volatile. Use proper extraction and purification techniques to minimize loss. Keep the sample cool during work-up and use reduced pressure for solvent removal.
Presence of Water Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Issue 2: Formation of Significant Byproducts During Swern Oxidation

Symptom:

  • GC-MS analysis reveals a significant peak corresponding to 3-methyl-2-(methylthio)but-2-enal. In a reported experiment, this byproduct was isolated in 11% yield.

Possible Causes and Solutions:

CauseSolution
Reaction Temperature Not Maintained at -78°C Use a stable cold bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely. Deviations to higher temperatures can promote the formation of the methylthiomethyl ether byproduct.
Rapid Addition of the Alcohol Add the solution of 3-methyl-2-buten-1-ol to the activated DMSO dropwise over a prolonged period to maintain better temperature control and minimize side reactions.
Excess of Swern Reagent Use a stoichiometric amount of oxalyl chloride and DMSO relative to the alcohol to avoid unwanted side reactions.
Issue 3: Isomerization to 3-Methyl-3-butenal during Production or Purification

Symptom:

  • GC analysis of the product shows a significant peak corresponding to 3-methyl-3-butenal.

Possible Causes and Solutions:

CauseSolution
Acidic or Basic Purification Conditions Isomerization is catalyzed by both acids and bases. Ensure all glassware is thoroughly washed and neutralized. If using silica gel chromatography, which can be acidic, consider deactivating it by treatment with a solution of triethylamine in the eluent before use.
High Temperatures During Distillation High temperatures can promote isomerization. Use the lowest possible temperature for distillation by applying a vacuum.
Prolonged Exposure to Catalyst If using an acid or base catalyst for intentional isomerization from 3-methyl-3-butenal, quench the reaction as soon as the starting material is consumed to prevent product degradation.
Issue 4: Low Recovery After Purification

Symptom:

  • The yield of the purified product is significantly lower than expected based on the crude analysis.

Possible Causes and Solutions:

CauseSolution
Polymerization Keep the sample cool throughout the purification process to minimize polymerization.
Evaporation This compound is a volatile aldehyde. Minimize exposure to the atmosphere and use cooled receiving flasks during distillation.
Irreversible Adsorption during Chromatography If using column chromatography, ensure the chosen solvent system provides good mobility for the compound (Rf value of ~0.3). Deactivating the silica gel can also prevent irreversible adsorption.
Inefficient Bisulfite Extraction While bisulfite extraction can offer high recovery, ensure the final basification step to regenerate the aldehyde is performed carefully to avoid degradation of the product.

Experimental Protocols

Laboratory-Scale Synthesis: Swern Oxidation of 3-Methyl-2-buten-1-ol

This protocol describes a laboratory-scale synthesis of this compound via Swern oxidation.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 3-Methyl-2-buten-1-ol (Prenol)

  • Triethylamine (TEA)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, slowly add a solution of anhydrous DMSO (2.7 equivalents) in anhydrous DCM.

  • Stir the mixture for 15 minutes at -78 °C. Gas evolution (CO and CO2) will be observed.

  • Add a solution of 3-methyl-2-buten-1-ol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the internal temperature at -78 °C.

  • Stir the resulting mixture for 45 minutes at -78 °C.

  • Add triethylamine (7.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

A reported experiment using a similar procedure yielded 78% of 3-methylbut-3-enal and 11% of the 3-methyl-2-(methylthio)but-2-enal byproduct.

Industrial-Scale Synthesis: Catalytic Gas-Phase Oxidation of Prenol

Industrial production of this compound is often achieved through the gas-phase oxidative dehydrogenation of prenol. This method is advantageous for large-scale production due to its continuous nature and avoidance of stoichiometric reagents.

General Process Description:

  • Catalyst: The reaction is typically carried out over a heterogeneous catalyst. Common catalysts include supported precious metals such as palladium (Pd) on silica/alumina or carbon, sometimes in combination with other metals like gold (Au). Supported silver (Ag) catalysts are also used.

  • Reaction Conditions: The oxidation is performed in the gas phase at elevated temperatures, for example, a supported silver catalyst might be used at around 450 °C. Milder conditions (40-120 °C) can be employed with specific catalyst systems like supported Pd in the presence of a base.

  • Reactants: A mixture of prenol vapor and an oxygen-containing gas (e.g., air) is passed over the catalyst bed. The oxygen concentration is carefully controlled, typically in the range of 8% to 15% by volume.

  • Selectivity and Conversion: A patent describes a process using a supported silver catalyst at 450 °C achieving a prenal selectivity of 75.6% at a conversion of 62.8% based on the isoprenol used (which is first isomerized to prenol). Another example using a Pd catalyst on mesoporous SiO2 at 90°C in toluene resulted in a prenal selectivity of 90% at a 27% conversion after 24 hours.

Purification Protocol: Fractional Distillation

Due to the close boiling points of this compound and its common impurities, fractional distillation is a common purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound84.12133-135
3-Methyl-3-buten-1-ol86.13130-132
3-Methyl-2-buten-1-ol (Prenol)86.13140-141

Table 3: Boiling points of this compound and related compounds.

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column). Ensure all glassware is dry and the system can be maintained under an inert atmosphere.

  • Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips.

  • Heating: Gently heat the distillation flask. The first fraction will likely be enriched in lower-boiling impurities.

  • Fraction Collection: As the temperature at the head of the column stabilizes near the boiling point of this compound, collect the main fraction in a pre-weighed, cooled receiver.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying impurities.

Sample Preparation:

  • Dilute a small amount of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.

  • Injection: Split injection is common to avoid overloading the column.

  • Oven Program: A temperature ramp starting from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) allows for the separation of volatile components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectra can be compared to library spectra for compound identification. The mass spectrum of this compound shows characteristic fragments that can be used for its identification.

Visualizations

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification reagents Prepare Anhydrous Solvents (DCM, DMSO) and Reagents (Oxalyl Chloride, TEA, Prenol) cool Cool DCM and Oxalyl Chloride to -78°C reagents->cool add_dmso Add DMSO Dropwise cool->add_dmso activate Stir for 15 min (Activation) add_dmso->activate add_alcohol Add Prenol Solution Dropwise activate->add_alcohol react Stir for 45 min add_alcohol->react add_tea Add Triethylamine (Quenching) react->add_tea warm Warm to Room Temperature add_tea->warm add_water Add Water warm->add_water extract Extract with DCM add_water->extract wash Wash with Water and Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography concentrate->purify

Swern Oxidation Experimental Workflow

Troubleshooting_Logic cluster_low_yield Low Yield Causes cluster_byproducts Byproduct Causes cluster_isomerization Isomerization Causes cluster_low_recovery Low Recovery Causes start Problem Encountered low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts isomerization Isomerization start->isomerization low_recovery Low Recovery Post-Purification start->low_recovery incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check Reaction Time inefficient_workup Inefficient Work-up? low_yield->inefficient_workup Check Work-up Procedure water_present Water Present? low_yield->water_present Check Reagent Anhydrousness high_temp High Temperature? byproducts->high_temp Monitor Internal Temp rapid_addition Rapid Reagent Addition? byproducts->rapid_addition Slow Down Addition excess_reagent Excess Reagent? byproducts->excess_reagent Check Stoichiometry non_neutral_pH Non-neutral pH? isomerization->non_neutral_pH Neutralize Glassware/Silica high_distill_temp High Distillation Temp? isomerization->high_distill_temp Use Vacuum polymerization Polymerization? low_recovery->polymerization Keep Cool evaporation Evaporation? low_recovery->evaporation Use Cooled Receiver adsorption Adsorption on Column? low_recovery->adsorption Optimize Chromatography

Troubleshooting Logic Diagram

Technical Support Center: Degradation Pathways of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the study of 3-Methyl-2-butenal degradation in biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological systems?

A1: this compound is primarily degraded in a pathway that converges with the catabolism of the branched-chain amino acid, leucine. The initial and rate-limiting step is the oxidation of this compound to 3-methylcrotonic acid. This is followed by its activation to 3-methylcrotonyl-CoA, which is a key intermediate in the established leucine degradation pathway. This pathway is conserved across various biological systems, including mammals, plants, and microorganisms.[1][2]

Q2: Which enzymes are responsible for the degradation of this compound?

A2: The degradation involves a series of enzymatic reactions:

  • Step 1: Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the conversion of this compound to 3-methylcrotonic acid.[3][4] Several ALDH isozymes have broad substrate specificity and can act on unsaturated aldehydes.

  • Step 2: Activation: An acyl-CoA synthetase (or thiokinase) activates 3-methylcrotonic acid to 3-methylcrotonyl-CoA.

  • Step 3 & Onward (Leucine Catabolism): The subsequent steps are part of the canonical leucine degradation pathway, involving enzymes such as 3-Methylcrotonyl-CoA carboxylase (MCC), 3-Methylglutaconyl-CoA hydratase, and 3-Hydroxy-3-methylglutaryl-CoA lyase.[5][6][7]

Q3: What are the final metabolic products of this compound degradation?

A3: The complete degradation of this compound ultimately yields acetyl-CoA and acetoacetate.[1][2] These molecules can then enter central metabolic pathways, such as the citric acid cycle for energy production or be utilized in the synthesis of fatty acids and sterols.

Q4: Are there any known genetic disorders associated with this degradation pathway?

A4: Yes, deficiencies in the enzymes of the downstream leucine degradation pathway can lead to inherited metabolic disorders. A notable example is 3-Methylcrotonyl-CoA carboxylase (MCC) deficiency , which results from mutations in the MCCC1 or MCCC2 genes.[8][9][10] This condition leads to the accumulation of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine in the urine.[8][10][11]

Q5: How can I quantify this compound and its metabolites in my samples?

A5: Gas chromatography-mass spectrometry (GC-MS) is a commonly used and effective method for the quantification of this compound and its metabolites. Due to the reactive nature of aldehydes, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often employed to form stable oximes, which improves chromatographic separation and detection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental investigation of this compound degradation.

ProblemSymptom(s)Possible Cause(s)Suggested Solution(s)
Enzyme Assay Failure No or very low enzyme activity detected.1. Incorrect buffer conditions: pH or temperature is not optimal for enzyme activity. 2. Degraded enzyme or cofactors: Improper storage or handling. 3. Presence of inhibitors: Contaminants in the sample or reagents. 4. Incorrect wavelength setting: Plate reader is not set to the correct wavelength for detection.1. Ensure the assay buffer is at the correct pH and room temperature. 2. Use fresh or properly stored enzyme and cofactor stocks. Avoid repeated freeze-thaw cycles. 3. Run a control with a known substrate to check for inhibition. Consider sample purification. 4. Verify the wavelength settings on the spectrophotometer as per the assay protocol.
Inconsistent Results in Enzyme Assays High variability between replicate wells or experiments.1. Pipetting errors: Inaccurate dispensing of small volumes of enzyme or substrate. 2. Incomplete mixing: Reagents not uniformly distributed in the reaction mixture. 3. "Edge effect" in microplates: Evaporation from wells on the edge of the plate.1. Use calibrated pipettes and prepare a master mix to minimize pipetting variations. 2. Gently mix the contents of each well after adding all reagents. 3. Avoid using the outermost wells of the microplate or fill them with buffer to maintain humidity.
Low Recovery of this compound during Sample Preparation The amount of this compound detected is significantly lower than expected.1. Volatility of the compound: Evaporation of this compound during sample processing. 2. Adsorption to surfaces: The compound may stick to plasticware or chromatography columns. 3. Degradation: Isomerization or polymerization of the aldehyde.1. Keep samples cool and use sealed vials. Minimize the duration of any heating steps. 2. Use silanized glassware or low-adsorption plasticware. 3. Store samples under neutral pH and protect from light. Analyze samples as quickly as possible after preparation.
Poor Chromatographic Peak Shape in GC-MS Analysis Tailing or broad peaks for this compound or its metabolites.1. Active sites in the GC system: Interaction of the analyte with the injector liner or column. 2. Incomplete derivatization: Not all analyte molecules have reacted with the derivatizing agent. 3. Column contamination: Buildup of non-volatile residues on the GC column.1. Use a deactivated injector liner and a high-quality capillary column. 2. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). 3. Bake the column according to the manufacturer's instructions or trim the front end of the column.
Metabolite Misidentification in MS Analysis Incorrect assignment of mass spectral peaks to specific metabolites.1. Lack of authentic standards: Co-eluting compounds with similar fragmentation patterns. 2. Matrix effects: Interference from other components in the sample.1. Confirm metabolite identity by comparing retention time and mass spectrum with those of an authentic chemical standard. 2. Use appropriate sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.

Data Presentation

Table 1: Key Enzymes in the Degradation Pathway of this compound

StepReactionEnzyme ClassKey EnzymesCofactorsCellular Location
1This compound → 3-Methylcrotonic acidAldehyde DehydrogenaseALDH family members (e.g., ALDH1A1, ALDH2)[12][13]NAD(P)+Cytosol, Mitochondria
23-Methylcrotonic acid → 3-Methylcrotonyl-CoAAcyl-CoA SynthetaseMedium-chain acyl-CoA synthetaseATP, Coenzyme AMitochondria
33-Methylcrotonyl-CoA → 3-Methylglutaconyl-CoACarboxylase3-Methylcrotonyl-CoA carboxylase (MCC)[5]Biotin, ATPMitochondria
43-Methylglutaconyl-CoA → 3-Hydroxy-3-methylglutaryl-CoAHydratase3-Methylglutaconyl-CoA hydratase[7]H₂OMitochondria
53-Hydroxy-3-methylglutaryl-CoA → Acetyl-CoA + AcetoacetateLyase3-Hydroxy-3-methylglutaryl-CoA lyase-Mitochondria

Experimental Protocols

Protocol 1: Colorimetric Assay for Aldehyde Dehydrogenase (ALDH) Activity

This protocol provides a general method for measuring the activity of ALDH enzymes capable of oxidizing this compound. The assay is based on the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified ALDH enzyme or cell/tissue lysate

  • This compound substrate solution (e.g., 10 mM in a suitable solvent)

  • NAD⁺ solution (e.g., 20 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:

    • Assay Buffer

    • NAD⁺ solution (final concentration of 1-2 mM)

    • Enzyme solution (the amount will need to be optimized)

  • Equilibrate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add the this compound substrate solution to each well to start the reaction. The final substrate concentration should be varied to determine kinetic parameters.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.

  • Calculate Activity: Determine the rate of reaction (V) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of ALDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Protocol 2: Sample Preparation for GC-MS Analysis of this compound Metabolites

This protocol outlines a general procedure for the extraction and derivatization of metabolites from cell culture for subsequent GC-MS analysis.

Materials:

  • Cultured cells treated with this compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled extraction solvent (e.g., 80% methanol, -80°C)

  • Internal standard solution

  • Derivatization reagents: Methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • GC-MS vials with inserts

Procedure:

  • Quench Metabolism: Rapidly aspirate the culture medium and wash the cells once with ice-cold PBS. Immediately add the pre-chilled extraction solvent to the cells to quench all enzymatic activity.

  • Cell Lysis and Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Add the internal standard. Vortex vigorously.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Two-step):

    • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract, vortex, and incubate (e.g., at 37°C for 90 minutes) to protect carbonyl groups.

    • Silylation: Add MSTFA with 1% TMCS, vortex, and incubate (e.g., at 60°C for 30 minutes) to derivatize hydroxyl and amine groups.

  • Analysis: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Mandatory Visualization

Degradation_Pathway M3B This compound M3CA 3-Methylcrotonic acid M3B->M3CA ALDH M3CCoA 3-Methylcrotonyl-CoA M3CA->M3CCoA Acyl-CoA Synthetase M3GCoA 3-Methylglutaconyl-CoA M3CCoA->M3GCoA MCC HMGCoA 3-Hydroxy-3-methylglutaryl-CoA M3GCoA->HMGCoA Hydratase Acetoacetate Acetoacetate HMGCoA->Acetoacetate Lyase AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA Lyase CitricAcidCycle Citric Acid Cycle AcetylCoA->CitricAcidCycle Leucine Leucine Leucine->M3CCoA Leucine Catabolism Experimental_Workflow Start Start: Cell Culture (e.g., Hepatocytes, Cancer Cells) Treatment Treatment with This compound Start->Treatment Quenching Quench Metabolism (e.g., Cold Methanol) Treatment->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis DataProcessing Data Processing & Metabolite Identification Analysis->DataProcessing End End: Pathway Analysis DataProcessing->End

References

Technical Support Center: Overcoming Matrix Effects in the Analysis of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-Methyl-2-butenal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In analytical chemistry, a matrix effect is the combined effect of all components in a sample, other than the analyte (in this case, this compound), on the measurement of that analyte.[1] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analytical signal, resulting in inaccurate and unreliable quantification.[2][3][4] For a volatile compound like this compound, matrix effects are a significant challenge, particularly in complex samples such as biological fluids or food products.[5][6]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: The presence of matrix effects can be identified using several methods. One common approach is the post-extraction spike method.[1] This involves comparing the signal response of a standard solution of this compound with the response of a blank sample extract that has been spiked with the same concentration of the analyte. A significant difference between the two signals indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer. Injection of a blank sample extract will show a change in the baseline signal if matrix components that co-elute interfere with the ionization of the analyte.[7]

Q3: What are the common sources of matrix effects in the analysis of this compound?

A3: The sources of matrix effects are highly dependent on the sample type.

  • Biological Samples (e.g., plasma, urine): Salts, proteins, phospholipids, and metabolites can co-elute with this compound and interfere with its ionization.[5][6]

  • Food and Beverage Samples (e.g., coffee, fruit juices): Sugars, organic acids, pigments, and other volatile organic compounds can cause significant matrix effects.[2]

  • Environmental Samples (e.g., water, soil): Humic acids, fulvic acids, and various inorganic salts are common interfering compounds.

Q4: What are the general strategies to minimize or compensate for matrix effects?

A4: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Effective sample cleanup is crucial to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and QuEChERS can be utilized.[8]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce interference.[5]

  • Calibration Methods: Using matrix-matched calibration, the standard addition method, or stable isotope-labeled internal standards can effectively compensate for matrix effects.[1][7]

  • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if the concentration of this compound is low.[1][8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound Active sites in the GC inlet or column; column overload.Use a deactivated inlet liner and a high-quality, inert GC column. If overloading is suspected, dilute the sample or reduce the injection volume.
Signal Suppression (Lower than expected response) Co-eluting matrix components are suppressing the ionization of this compound.Improve sample cleanup using SPE or SPME. Optimize the GC temperature program or LC gradient to better separate the analyte from interferences. Employ matrix-matched calibration or the standard addition method.
Signal Enhancement (Higher than expected response) Co-eluting matrix components are enhancing the ionization of this compound.Similar to signal suppression, enhance the sample preparation and/or chromatographic separation. The use of a stable isotope-labeled internal standard is highly recommended to correct for this effect.
Inconsistent Results Between Samples Variable matrix effects across different samples.The standard addition method is particularly effective in this scenario as it calibrates for the matrix effect in each individual sample.[1] Alternatively, a robust sample cleanup procedure that removes a wide range of interferences should be developed and validated.
"Ghost Peaks" Appearing in Blank Runs Carryover from a previous injection of a complex matrix.Implement a thorough wash cycle for the injection port and column between runs. Check for and clean any contaminated parts of the analytical system.

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data on matrix effects and the effectiveness of different mitigation strategies for the analysis of this compound in human plasma.

Mitigation StrategyMean Signal Intensity (n=5)% Matrix Effect% RecoveryRelative Standard Deviation (RSD)
None (Solvent Standard) 1,250,000N/AN/A3.2%
None (Post-extraction Spike) 750,000-40% (Suppression)60%15.8%
Sample Dilution (1:10) 980,000-21.6%78.4%8.5%
Solid-Phase Extraction (SPE) 1,150,000-8%92%5.1%
Matrix-Matched Calibration 1,245,000-0.4%99.6%4.3%
Standard Addition 1,255,000+0.4%100.4%3.8%
Stable Isotope Dilution 1,248,000-0.16%99.8%2.5%

Experimental Protocols

Matrix-Matched Calibration

This protocol describes the preparation of calibration standards in a matrix that is similar to the samples being analyzed.

Methodology:

  • Obtain Blank Matrix: Source a batch of the matrix (e.g., human plasma, coffee extract) that is free of this compound.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Spike Blank Matrix: Prepare a series of calibration standards by spiking the blank matrix with appropriate volumes of the stock solution to achieve the desired concentration range.

  • Sample Preparation: Process the matrix-matched calibration standards and the unknown samples using the same extraction and sample preparation procedure.

  • Analysis: Analyze the prepared standards and samples using the developed analytical method (e.g., GC-MS or LC-MS).

  • Quantification: Construct a calibration curve by plotting the signal response versus the concentration of the matrix-matched standards. Determine the concentration of this compound in the unknown samples from this curve.

cluster_prep Standard Preparation cluster_sample Sample Preparation Stock Solution Stock Solution Spiked Standards Spiked Standards Stock Solution->Spiked Standards Blank Matrix Blank Matrix Blank Matrix->Spiked Standards Extracted Standards Extracted Standards Spiked Standards->Extracted Standards Extraction Unknown Samples Unknown Samples Extracted Samples Extracted Samples Unknown Samples->Extracted Samples Extraction Analysis Analysis Extracted Samples->Analysis GC/LC-MS Extracted Standards->Analysis GC/LC-MS Quantification Quantification Analysis->Quantification

Workflow for Matrix-Matched Calibration.
Standard Addition

This method is particularly useful when the matrix composition varies between samples.

Methodology:

  • Sample Aliquots: Divide each unknown sample into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. Spike the remaining aliquots with increasing and known amounts of a this compound standard solution.

  • Sample Preparation: Subject all aliquots (spiked and unspiked) to the same sample preparation procedure.

  • Analysis: Analyze all prepared aliquots.

  • Quantification: For each sample, plot the signal response versus the concentration of the added standard. The absolute value of the x-intercept of the resulting linear regression line corresponds to the initial concentration of this compound in the unspiked sample.

Unknown Sample Unknown Sample Aliquots Aliquot 1 (Unspiked) Aliquot 2 (+ Std 1) Aliquot 3 (+ Std 2) Aliquot 4 (+ Std 3) Unknown Sample->Aliquots Extraction Extraction Aliquots->Extraction Analysis Analysis Extraction->Analysis Plot & Extrapolate Plot & Extrapolate Analysis->Plot & Extrapolate

Workflow for the Standard Addition Method.
Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that is well-suited for the extraction of volatile compounds like this compound from various matrices.

Methodology:

  • Sample Preparation: Place a known amount of the sample (e.g., coffee brew, urine) into a headspace vial.[1] If necessary, adjust the pH and add salt to improve the extraction efficiency.

  • Internal Standard: Add a known amount of an appropriate internal standard (ideally, a stable isotope-labeled analog of this compound).

  • Equilibration: Seal the vial and allow the sample to equilibrate at a specific temperature for a set period to allow the analytes to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined time to allow the analytes to adsorb onto the fiber coating.

  • Desorption and Analysis: Retract the fiber and insert it into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

cluster_spme SPME Procedure Sample in Vial Sample in Vial Equilibration Equilibration Sample in Vial->Equilibration Heating & Stirring Headspace Extraction SPME Fiber Extraction Equilibration->Headspace Extraction GC-MS Analysis GC-MS Analysis Headspace Extraction->GC-MS Analysis Thermal Desorption

Workflow for SPME Analysis.

References

Technical Support Center: Long-Term Storage of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stabilization of 3-Methyl-2-butenal. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and handling in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: this compound is susceptible to three primary degradation pathways during long-term storage:

  • Polymerization: As an α,β-unsaturated aldehyde, this compound can undergo self-polymerization, leading to an increase in viscosity, formation of precipitates, or even solidification. This process is often initiated by heat, light, or the presence of radical species.

  • Isomerization: The double bond in this compound can migrate to form its more thermodynamically stable, conjugated isomer, 3-methylbut-3-enal. This isomerization can be catalyzed by acidic or basic impurities.

  • Oxidation: Aldehydes are prone to oxidation, which can lead to the formation of carboxylic acids and other oxidation byproducts, impacting the purity and reactivity of the compound.

Q2: What are the recommended general storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of polymerization and isomerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation by displacing oxygen.[1]
Light Exposure Amber vial or light-proof containerProtects the compound from light-induced degradation.
Container Tightly sealed, clean, and dry glass containerPrevents contamination from moisture and air.

Q3: What are common signs of this compound degradation?

A3: Degradation of this compound can be identified by the following observations:

  • Change in Appearance: The clear, colorless to light yellow liquid may become cloudy, develop a yellow or brown tint, or form precipitates.

  • Increased Viscosity: The sample may become more viscous or syrupy due to polymerization.

  • Solidification: In advanced stages of polymerization, the liquid may solidify.

  • Discrepancies in Analytical Data: Changes in purity and the appearance of new peaks in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) chromatograms are indicative of degradation.

Q4: Which stabilizers are effective for the long-term storage of this compound?

A4: Phenolic antioxidants are commonly used to inhibit the polymerization of unsaturated aldehydes. The most effective stabilizers for this compound are Hydroquinone (HQ), Hydroquinone Monomethyl Ether (MEHQ), and Butylated Hydroxytoluene (BHT). These compounds act as radical scavengers to prevent the initiation of polymerization.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Sample has turned yellow/brown and become viscous. Polymerization due to improper storage (exposure to heat, light, or oxygen).1. Confirm degradation by analytical techniques (GC/MS or HPLC). 2. If polymerization is confirmed, the product may not be suitable for use. 3. For future storage, add a stabilizer (e.g., 100-200 ppm HQ, MEHQ, or BHT) and store under recommended conditions (2-8°C, inert atmosphere, dark).
Analytical results show a significant peak for 3-methylbut-3-enal. Isomerization catalyzed by acidic or basic residues in the storage container or impurities in the sample.1. Ensure all storage containers are thoroughly cleaned and neutralized before use. 2. If the isomer is present at unacceptable levels, purification by fractional distillation may be necessary. 3. Store the purified product in a neutralized container under an inert atmosphere.
Purity of the sample has decreased, with the appearance of unknown peaks in the chromatogram. Oxidation due to exposure to air.1. Confirm the presence of oxidation products using GC/MS. 2. If oxidation is minor, the product might be purified. 3. Always store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Quantitative Data on Stabilizer Efficacy

The following table summarizes the expected degradation of this compound under accelerated storage conditions (40°C) with and without common stabilizers. This data is illustrative and actual results may vary based on specific storage conditions and initial sample purity.

Stabilizer (Concentration)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
None ~85%~70%<50%
Hydroquinone (HQ) (200 ppm) >98%~97%~95%
MEHQ (200 ppm) >98%~97%~96%
BHT (200 ppm) ~97%~95%~92%

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To evaluate the stability of this compound under accelerated conditions to predict its long-term shelf life.

Materials:

  • This compound

  • Selected stabilizers (e.g., HQ, MEHQ, BHT)

  • Amber glass vials with screw caps

  • Inert gas (Argon or Nitrogen)

  • Stability chamber or oven capable of maintaining 40°C ± 2°C

  • GC-MS or HPLC system for analysis

Procedure:

  • Prepare samples of this compound with and without the addition of stabilizers at a concentration of 200 ppm.

  • Aliquot the samples into amber glass vials.

  • Purge the headspace of each vial with an inert gas and seal tightly.

  • Place the vials in a stability chamber set to 40°C.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial for analysis.

  • Analyze the purity of the sample using a validated stability-indicating GC-MS or HPLC method (see Protocol 2).

  • Record any changes in physical appearance (color, clarity, viscosity).

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

Objective: To quantify the purity of this compound and identify its degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • Inject 1 µL of the diluted sample into the GC-MS system.

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Identify potential degradation products (e.g., 3-methylbut-3-enal, oxidation products, polymer fragments) by comparing their mass spectra to a library (e.g., NIST).

  • Quantify the purity of this compound by calculating the peak area percentage.

Visualizations

degradation_pathways cluster_degradation Degradation Pathways This compound This compound Polymerization Polymerization This compound->Polymerization Heat, Light, Radicals Isomerization Isomerization This compound->Isomerization Acid/Base Oxidation Oxidation This compound->Oxidation Oxygen Polymer Polymer Polymerization->Polymer 3-Methylbut-3-enal 3-Methylbut-3-enal Isomerization->3-Methylbut-3-enal Carboxylic Acids & Byproducts Carboxylic Acids & Byproducts Oxidation->Carboxylic Acids & Byproducts

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis Sample This compound Add_Stabilizer Add Stabilizer (or control) Sample->Add_Stabilizer Aliquot Aliquot into Vials Add_Stabilizer->Aliquot Inert_Atmosphere Purge with N2/Ar & Seal Aliquot->Inert_Atmosphere Incubate Incubate at 40°C Inert_Atmosphere->Incubate Time_Points Withdraw at Time Points (0, 1, 3, 6 months) Incubate->Time_Points GC_MS GC-MS or HPLC Analysis Time_Points->GC_MS Data Assess Purity & Degradation GC_MS->Data

Caption: Workflow for accelerated stability testing.

stabilizer_mechanism Initiator Initiator (Heat, Light) Monomer This compound (Monomer) Initiator->Monomer Generates Radical Monomer Radical Monomer->Radical Forms Polymer_Chain Growing Polymer Chain Radical->Polymer_Chain Propagation Stabilizer Stabilizer (e.g., HQ) Radical->Stabilizer Reacts with Stable_Radical Stabilized Radical Stabilizer->Stable_Radical Forms Stable_Radical->Polymer_Chain Terminates Polymerization

Caption: Mechanism of stabilization by radical scavengers.

References

Technical Support Center: Managing 3-Methyl-2-butenal Volatility in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility of 3-Methyl-2-butenal in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the accuracy and reproducibility of your results.

Physical and Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to managing its volatility.

PropertyValueCitations
Molecular FormulaC₅H₈O[1][2][3]
Molecular Weight84.12 g/mol [1][2][4]
AppearanceColorless to light yellow liquid[2][3][5]
Boiling Point133-136 °C[2][3][5][6][7]
Melting Point-19.99 °C to -20 °C[2][3][5]
Flash Point33 °C (closed cup)[5][6][8]
Vapor Pressure7.5 hPa (5.6 mmHg) at 20 °C[5][6]
Density0.872 - 0.878 g/cm³ at 20-25 °C[5][6][7][9]
Water Solubility110 g/L at 20 °C[5][6]
Autoignition Temperature145 °C[2][3][5]

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to handle in experiments?

A1: this compound is a volatile organic compound, meaning it readily evaporates at room temperature.[10][11] This high volatility can lead to several experimental challenges, including:

  • Inaccurate Concentrations: Evaporation can alter the concentration of your stock solutions and working solutions over time, leading to inconsistent results.[10]

  • Sample Loss: Significant amounts of the compound can be lost during handling, weighing, and transfer.[12]

  • Safety Hazards: The vapor is flammable and can be irritating to the respiratory tract.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation and evaporation, this compound should be stored under the following conditions:

  • Temperature: 2-8 °C in a refrigerator.[2][5]

  • Atmosphere: Under an inert gas like nitrogen or argon to prevent oxidation.[1][5]

  • Container: In a tightly sealed, upright container in a dry, well-ventilated, and cool place.[5][13]

  • Light: Protected from light.[14]

For solutions in solvents like DMSO, storage at -20°C or -80°C for longer-term stability is recommended, though it's crucial to use freshly opened, hygroscopic DMSO for the best solubility.[1]

Q3: Can I do anything to stabilize my this compound stock solution against degradation?

A3: Aldehydes can be susceptible to polymerization and autocondensation reactions.[15][16] While specific data on stabilizers for this compound is limited, general strategies for aldehyde stabilization include the addition of small amounts of inhibitors. Some patented methods for other aliphatic aldehydes suggest using compounds like triethanolamine, dimethylethanolamine, or alkali metal hydroxides in very low concentrations (ppm levels).[15][17] However, the compatibility of these stabilizers with your specific experimental system must be validated.

Q4: How does temperature affect the stability and handling of this compound?

A4: Temperature has a significant impact on the volatility of this compound. Higher temperatures increase the vapor pressure, leading to faster evaporation.[11] Therefore, it is crucial to keep the compound and its solutions cool whenever possible. Interestingly, the reaction rate of this compound with OH radicals in the gas phase shows a negative temperature dependence, meaning the reaction is faster at lower temperatures.[18] While this is more relevant to atmospheric chemistry, it highlights the compound's reactivity. For laboratory handling, lower temperatures are always preferred to manage volatility.[11]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible results Evaporation of the compound: The concentration of your standards or samples is changing between experiments.[10]- Keep vials tightly capped and minimize the time they are at room temperature.[10] - Prepare fresh working solutions for each experiment.[14] - Use an autosampler with temperature control if available.[10]
Degradation of the compound: The aldehyde is polymerizing or oxidizing over time.- Store the stock compound and solutions under the recommended conditions (refrigerated, under inert gas).[5] - Consider adding a suitable stabilizer after validating its compatibility with your assay.
Difficulty in accurately pipetting small volumes High volatility and low surface tension: The liquid evaporates from the pipette tip before dispensing, and droplets may adhere to the tip's interior.[19]- Pre-wet the pipette tip: Aspirate and dispense the liquid back into the source container 3-5 times to saturate the air inside the tip with vapor.[19][20][21] - Use reverse pipetting: Depress the plunger to the second stop to aspirate and only to the first stop to dispense. This is particularly effective for volatile liquids.[20][21] - Work quickly and efficiently: Minimize the time between aspiration and dispensing.[11] - Consider positive displacement pipettes: These eliminate the air cushion, providing better accuracy for volatile liquids.[11]
Reduced peak area in chromatography (GC/HPLC) Loss of volatile analyte: The compound is evaporating from the sample vial or during injection.[22]- Ensure sample vials are securely capped with appropriate septa. - Use a chilled autosampler if possible. - For GC, check for leaks in the injector.[22] - For splitless injections, ensure the initial oven temperature is low enough to prevent sample backflash.[22]
Analyte degradation: The compound is breaking down in the inlet or on the column.- Check for active sites in the GC inlet liner and consider using a deactivated liner.[22] - Ensure the column is appropriate for aldehyde analysis.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.

  • Work in a well-ventilated chemical fume hood.[23]

  • Quickly weigh the required amount of this compound into a tared, sealed container.

  • Dissolve the weighed compound in a suitable solvent (e.g., DMSO, acetonitrile) in a volumetric flask to the desired concentration.[1][10]

  • Cap the flask immediately and mix thoroughly.

  • Aliquot the stock solution into smaller, tightly sealed vials to minimize the number of freeze-thaw cycles and reduce headspace in the primary container.[1]

  • Store the aliquots at the recommended temperature (-20°C or -80°C for solutions) under an inert atmosphere if possible.[1]

Protocol 2: Accurate Dispensing of a Volatile this compound Solution
  • Use a calibrated pipette with a fresh, properly fitted tip.

  • Pre-wet the tip: Aspirate the full volume of the this compound solution and dispense it back into the original container. Repeat this process at least three times.[20] This equilibrates the vapor pressure within the tip.

  • Aspirate the desired volume: Immerse the tip just below the surface of the liquid and slowly release the plunger to aspirate the desired volume.

  • Dispense the liquid: Place the tip against the inner wall of the receiving vessel and smoothly depress the plunger to the first stop. Wait for 1-2 seconds, then depress to the second stop (blow-out) to expel any remaining liquid.[21]

  • For highly accurate dispensing of very small volumes, consider the reverse pipetting technique.[21]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_dispensing Accurate Dispensing cluster_analysis Analysis start Equilibrate this compound to Room Temperature weigh Weigh Compound in a Sealed Container start->weigh dissolve Dissolve in Solvent in Volumetric Flask weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at Recommended Temperature aliquot->store pre_wet Pre-wet Pipette Tip (3-5x) store->pre_wet aspirate Aspirate Desired Volume pre_wet->aspirate dispense Dispense Against Vessel Wall aspirate->dispense reverse_pipette Consider Reverse Pipetting for High Accuracy aspirate->reverse_pipette run_exp Perform Experiment dispense->run_exp reverse_pipette->dispense analyze_data Analyze Data run_exp->analyze_data

Caption: Workflow for preparing and handling this compound solutions.

Troubleshooting_Logic cluster_pipetting issue Inconsistent Results? check_storage Verify Storage Conditions (2-8°C, Inert Gas, Sealed) issue->check_storage check_prep Review Solution Preparation Protocol issue->check_prep check_handling Evaluate Pipetting Technique issue->check_handling solution_stable Is the solution fresh? check_prep->solution_stable pre_wet Implement Pre-wetting? check_handling->pre_wet reverse_pipette Use Reverse Pipetting? pre_wet->reverse_pipette prepare_fresh Prepare Fresh Solution solution_stable->prepare_fresh No reproducible Results Reproducible solution_stable->reproducible Yes prepare_fresh->check_handling

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Resolving peak tailing of 3-Methyl-2-butenal in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatography (GC) analysis of 3-Methyl-2-butenal, with a focus on mitigating peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in GC analysis?

Peak tailing for a reactive, unsaturated aldehyde like this compound is primarily caused by active sites within the GC system. These active sites, often silanol groups (-Si-OH) on glass surfaces, can lead to undesirable secondary interactions with the polar analyte. Key sources of activity include:

  • Inlet Liner: The inlet liner is the first surface the analyte contacts at high temperature. Active sites on the liner surface or on glass wool packing can cause significant adsorption or even degradation of this compound.

  • GC Column: Contamination at the head of the column or degradation of the stationary phase can expose active sites, leading to poor peak shape.

  • System Contamination: Residues from previous injections can accumulate in the inlet, creating new active sites.

Beyond active sites, other factors can contribute to peak tailing:

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create turbulence and dead volumes, leading to asymmetrical peaks.

  • Method Parameters: Sub-optimal parameters, such as an inappropriate inlet temperature or a solvent mismatch, can also cause peak tailing.

Q2: What type of GC column is recommended for the analysis of this compound?

For polar analytes capable of hydrogen bonding, such as aldehydes, a polar stationary phase is generally recommended. A polyethylene glycol (PEG) type column, often referred to as a WAX column, is a suitable choice for separating compounds with differing hydrogen bonding capacities. Alternatively, an intermediate polarity column, such as one with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624), can also provide good selectivity for a range of volatile polar compounds. For general-purpose analysis of volatile compounds where boiling point is the primary driver of separation, a non-polar column like a 5% phenyl-methylpolysiloxane can be used, but may be more susceptible to peak tailing with polar analytes if the system is not sufficiently inert.

Q3: How can I minimize active sites in my GC system for aldehyde analysis?

Minimizing active sites is crucial for obtaining symmetrical peaks for reactive aldehydes. Here are key strategies:

  • Use Deactivated Inlet Liners: Always use high-quality, deactivated inlet liners. Liners with a proprietary deactivation chemistry are designed to cover active silanol groups, preventing interactions with sensitive analytes. For particularly challenging analyses, liners specifically designed for active compounds should be considered.

  • Employ Ultra-Inert GC Columns: Utilize columns that are specified as "ultra-inert" or "base-deactivated." These columns have a stationary phase and surface treatment designed to minimize interactions with active compounds.

  • Regular Maintenance:

    • Replace Septa and Liners: Regularly replace the inlet septum and liner to prevent the accumulation of contaminants.

    • Column Trimming: If peak shape degrades over time, trimming 10-20 cm from the inlet end of the column can remove contaminated sections.

Q4: Can derivatization improve the peak shape of this compound?

Yes, derivatization is a common and effective strategy to improve the chromatography of aldehydes. By converting the highly polar and reactive aldehyde group into a less polar and more stable derivative, interactions with active sites in the GC system can be significantly reduced. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative. This not only improves peak shape but can also enhance sensitivity, especially when using an electron capture detector (ECD) or mass spectrometer (MS).

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issue Indicates a Physical Issue (Flow Path Disruption) check_all_peaks->physical_issue Yes chemical_issue Indicates a Chemical Issue (Analyte-Specific Interaction) check_all_peaks->chemical_issue No check_column_install Check Column Installation: - Proper cut (90° angle) - Correct insertion depth physical_issue->check_column_install check_connections Check for Leaks and Dead Volumes in Connections check_column_install->check_connections end Peak Shape Improved check_connections->end check_liner Inspect and Replace Inlet Liner: - Use a new, deactivated liner - Consider liners without glass wool chemical_issue->check_liner trim_column Trim the GC Column: - Remove 10-20 cm from the inlet end check_liner->trim_column check_method Review Method Parameters: - Inlet temperature - Solvent compatibility trim_column->check_method derivatization Consider Derivatization: - Use PFBHA to form a more  inert oxime derivative check_method->derivatization derivatization->end

Caption: A systematic workflow for troubleshooting peak tailing of this compound.

Guide 2: Optimizing the GC Inlet for Aldehyde Analysis

The inlet is a critical point for preventing peak tailing of reactive aldehydes. This guide focuses on optimizing the inlet components and conditions.

start Optimizing GC Inlet for This compound liner_selection Select an Inert Inlet Liner: - Chemically deactivated - Avoid or use inert wool start->liner_selection septa_choice Choose a High-Quality Septum: - Low bleed - Pre-conditioned liner_selection->septa_choice inlet_temp Optimize Inlet Temperature: - Sufficient for volatilization - Avoid thermal degradation septa_choice->inlet_temp maintenance Perform Regular Maintenance: - Replace liner and septum frequently - Clean the inlet if necessary inlet_temp->maintenance end Improved Peak Shape and Response maintenance->end

Minimizing byproduct formation in the synthesis of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-Methyl-2-butenal.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is primarily synthesized through two main routes:

  • Isomerization: This method involves the isomerization of 3-methyl-3-buten-1-al in the presence of an acidic or basic catalyst.

  • Aldol Condensation: A common laboratory and industrial method is the crossed aldol condensation between isobutyraldehyde and formaldehyde. This reaction typically proceeds in two steps: an initial aldol addition to form 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde), followed by dehydration to yield this compound.

Q2: What are the major byproducts I should be aware of during the synthesis of this compound?

A2: Byproduct formation is a significant challenge in this synthesis. The major byproducts to monitor are:

  • Self-condensation products of isobutyraldehyde: Isobutyraldehyde can react with itself, especially under basic conditions.

  • Cannizzaro reaction products: Formaldehyde can undergo a disproportionation reaction in the presence of a strong base to form methanol and formic acid.

  • Michael addition products: The desired product, this compound, is an α,β-unsaturated aldehyde and can react with enolates present in the reaction mixture.

  • Polymers: Aldehydes are prone to polymerization, especially in the presence of acid or base catalysts.

  • Cyclization products: Under certain conditions, this compound can undergo cyclization.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for monitoring the reaction. It allows for the separation and identification of the starting materials, the desired product, and various byproducts. Thin-layer chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I address them?

A: Low yields can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

Potential Cause Explanation Recommended Solution
Suboptimal Reaction Temperature Temperature significantly affects reaction rates. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and polymerization.Maintain the reaction temperature within the optimal range of 60-80°C for the condensation and dehydration steps. Use a temperature-controlled reaction setup.
Incorrect Catalyst Concentration The concentration of the base or acid catalyst is critical. Too little catalyst will result in a slow or incomplete reaction, while too much can accelerate the formation of byproducts.For a base-catalyzed reaction, start with a catalyst concentration of 1-5 mol% relative to the limiting reagent. Titrate the catalyst concentration to find the optimal balance between reaction rate and selectivity.
Improper Order of Reagent Addition To minimize the self-condensation of isobutyraldehyde, it is crucial to add it slowly to the mixture of formaldehyde and the catalyst.Prepare a solution of formaldehyde and the catalyst, and then add the isobutyraldehyde dropwise with vigorous stirring.
Presence of Impurities in Reagents Impurities in the starting materials, particularly acidic or basic impurities, can interfere with the catalyst and promote side reactions.Use high-purity isobutyraldehyde and formaldehyde. Consider purifying the reagents before use if their purity is uncertain.
Issue 2: High Levels of Byproduct Formation

Q: I am observing a significant amount of byproducts in my GC-MS analysis. How can I identify and minimize them?

A: The following table outlines common byproducts and strategies to mitigate their formation.

Byproduct Identification (Typical GC-MS Signature) Mitigation Strategy
Hydroxypivaldehyde A peak corresponding to the aldol addition intermediate.Increase the reaction temperature or time for the dehydration step. The addition of a mild acid can also promote dehydration.
Neopentyl Glycol A product of the cross-Cannizzaro reaction between hydroxypivaldehyde and formaldehyde.Maintain a slight excess of isobutyraldehyde relative to formaldehyde to ensure complete consumption of formaldehyde.
Isobutyl isobutyrate Formed from the Tishchenko reaction of isobutyraldehyde.Use a weaker base or a lower catalyst concentration.
High Molecular Weight Polymers Broad, unresolved peaks at higher retention times in the GC chromatogram.Reduce the reaction temperature and catalyst concentration. Ensure the reaction is not run for an excessively long time.

Data Presentation

The following tables provide an overview of the expected influence of key reaction parameters on the yield of this compound and the formation of major byproducts. Note: This data is extrapolated from studies on the synthesis of hydroxypivaldehyde, the precursor to this compound, and general principles of aldol condensation.

Table 1: Effect of Reaction Time on Product Distribution

Reaction Time (minutes)Isobutyraldehyde Conversion (%)3-Hydroxy-2,2-dimethylpropanal Yield (%)This compound Yield (%) (Projected)Neopentyl Glycol Yield (%)
306555< 52
608570103
909575154
120>9870205

Table 2: Effect of Temperature on Product Distribution (at 90 minutes)

Temperature (°C)Isobutyraldehyde Conversion (%)3-Hydroxy-2,2-dimethylpropanal Yield (%)This compound Yield (%) (Projected)Polymer Formation
4070655Low
60957515Moderate
80>986030High
100>98<40>40Very High

Experimental Protocols

Key Experiment: Synthesis of this compound via Aldol Condensation

This protocol details a laboratory-scale synthesis of this compound from isobutyraldehyde and formaldehyde.

Materials:

  • Isobutyraldehyde (99% purity)

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 100 mL of a 10% aqueous solution of formaldehyde.

  • Catalyst Addition: To the formaldehyde solution, add 2.0 g of sodium hydroxide pellets and stir until dissolved.

  • Addition of Isobutyraldehyde: Cool the flask in an ice bath. Slowly add 72.1 g (1.0 mol) of isobutyraldehyde dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature below 20°C.

  • Aldol Addition: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Dehydration: Slowly heat the reaction mixture to 80°C and maintain this temperature for 1 hour to facilitate the dehydration of the intermediate aldol product.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer containing the product will separate.

  • Extraction: Extract the aqueous layer with 2 x 50 mL of diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter.

  • Purification: Remove the diethyl ether by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Mandatory Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Isobutyraldehyde Isobutyraldehyde Enolate Isobutyraldehyde Enolate Isobutyraldehyde->Enolate Base Self_Condensation Self-Condensation Product Isobutyraldehyde->Self_Condensation Formaldehyde Formaldehyde Aldol_Adduct 3-Hydroxy-2,2-dimethylpropanal Formaldehyde->Aldol_Adduct Aldol Addition Cannizzaro Cannizzaro Products Formaldehyde->Cannizzaro Strong Base Enolate->Aldol_Adduct Aldol Addition Enolate->Self_Condensation Michael_Adduct Michael Adduct Enolate->Michael_Adduct Product This compound Aldol_Adduct->Product -H2O (Dehydration) Product->Michael_Adduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Temp Is Reaction Temperature Optimal (60-80°C)? Start->Check_Temp Check_Catalyst Is Catalyst Concentration Correct (1-5 mol%)? Check_Temp->Check_Catalyst Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Addition Was Isobutyraldehyde Added Slowly? Check_Catalyst->Check_Addition Yes Adjust_Catalyst Optimize Catalyst Concentration Check_Catalyst->Adjust_Catalyst No Check_Purity Are Reagents High Purity? Check_Addition->Check_Purity Yes Modify_Addition Modify Addition Protocol Check_Addition->Modify_Addition No Purify_Reagents Purify Reagents Check_Purity->Purify_Reagents No End Yield Improved Check_Purity->End Yes Adjust_Temp->Check_Catalyst Adjust_Catalyst->Check_Addition Modify_Addition->Check_Purity Purify_Reagents->End

Caption: Troubleshooting workflow for low yield of this compound.

Technical Support Center: Safe Handling and Disposal of 3-Methyl-2-butenal Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Methyl-2-butenal waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][2] It may also cause an allergic skin reaction and is harmful to aquatic life.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Required PPE includes chemical-resistant gloves (e.g., butyl-rubber), safety goggles or a face shield, and a lab coat.[3][4] In case of potential inhalation, a suitable respirator should be used.[4]

Q3: How should this compound be stored?

A3: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] Keep the container tightly closed.[4] It should be stored separately from strong oxidizing agents, acids, and bases.[3]

Q4: What is the proper procedure for disposing of this compound waste?

A4: this compound waste must be disposed of in accordance with national and local regulations.[1] It should be treated as hazardous waste. Options include incineration in a chemical incinerator equipped with an afterburner and scrubber or offering it to a licensed disposal company.[4] Do not mix with other waste.[1]

Q5: What should I do in case of a spill?

A5: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3] Absorb the spill with an inert, non-combustible absorbent material like sand or vermiculite.[5][6] Place the absorbed material into a sealed container for disposal as hazardous waste.[6]

Troubleshooting Guides

Issue: The this compound solution has changed color or developed a precipitate.

  • Possible Cause: This could indicate degradation or polymerization of the aldehyde. Unsaturated aldehydes can be prone to polymerization, especially if exposed to contaminants, light, or elevated temperatures.

  • Solution:

    • Do not use the chemical if its appearance has changed.

    • Treat the material as hazardous waste.

    • Dispose of the container and its contents following the approved disposal protocol.

    • Review storage conditions to ensure they meet the recommended guidelines.

Issue: A strong, pungent odor is noticeable even when the container is closed.

  • Possible Cause: The container seal may be compromised, or there might be a small, undetected leak.

  • Solution:

    • Wearing appropriate PPE, carefully inspect the container for any damage or loose seals in a chemical fume hood.

    • If the container is damaged, transfer the contents to a new, appropriate, and properly labeled container.

    • If the seal is faulty, either replace the cap or transfer the contents as described above.

    • Clean the storage area thoroughly.

    • If the odor persists, there may be a larger, unseen spill that needs to be addressed.

Issue: Skin or eye contact has occurred.

  • Immediate Action:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

    • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

Quantitative Data

PropertyValue
Chemical Formula C5H8O
Molecular Weight 84.12 g/mol [7]
Appearance Colorless to light yellow liquid[8]
Odor Pungent, almond-like[8]
Boiling Point 133-135 °C
Melting Point -20 °C[9]
Flash Point 33 °C (closed cup)[10]
Density 0.878 g/mL at 20 °C
Vapor Pressure 7 mmHg at 20 °C[10]
Water Solubility Soluble[9]
LD50 (Oral, Rat) 690 mg/kg[4]
LC50 (Inhalation, Rat) 3,700 mg/m³ for 4 hours[8]

Experimental Protocols

Protocol for Neutralization and Disposal of Small Quantities of this compound Waste

This protocol is intended for small quantities of aqueous this compound waste. Always adhere to your institution's specific waste disposal guidelines.

  • Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dilution: Dilute the this compound waste with water to a concentration of approximately 5% v/v. This helps to control the reaction temperature.

  • Neutralization: For every 10 mL of the diluted aldehyde solution, slowly add approximately 1.5 grams of sodium metabisulfite in portions to prevent excessive heat generation.

  • Reaction: Stir the solution for at least 2 hours to ensure complete reaction.

  • pH Verification: After the reaction period, check the pH of the solution using a pH meter or pH paper. The final pH should be between 6 and 9.[6]

  • pH Adjustment: If necessary, adjust the pH by adding a small amount of sodium bicarbonate to raise the pH or dilute hydrochloric acid to lower it.[6]

  • Disposal: The resulting neutralized solution may be suitable for drain disposal, depending on local regulations. Crucially, always consult and follow your institution's specific guidelines for chemical waste disposal. If drain disposal is not permitted, collect the neutralized solution in a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department.[6]

Visualizations

experimental_workflow Experimental Workflow: Neutralization of this compound Waste prep Preparation (in fume hood with PPE) dilute Dilute Waste (to ~5% v/v with water) prep->dilute neutralize Add Sodium Metabisulfite (slowly, in portions) dilute->neutralize react Stir for 2 Hours neutralize->react check_ph Check pH (target: 6-9) react->check_ph adjust_ph Adjust pH (if necessary) check_ph->adjust_ph pH not 6-9 dispose Dispose per Institutional Guidelines check_ph->dispose pH is 6-9 adjust_ph->check_ph

Caption: Workflow for neutralizing this compound waste.

logical_relationship Logical Relationship: Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation spill->ventilate ignition Remove Ignition Sources spill->ignition ppe Don Appropriate PPE evacuate->ppe ventilate->ppe ignition->ppe absorb Absorb with Inert Material ppe->absorb collect Collect in Sealed Container absorb->collect dispose Dispose as Hazardous Waste collect->dispose

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methyl-2-butenal for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic routes to 3-Methyl-2-butenal (also known as prenal), a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and vitamins. We will objectively evaluate three primary methods: the isomerization of 3-methyl-3-buten-1-al, the direct oxidation of 3-methyl-2-buten-1-ol, and a two-step approach involving the oxidation of 3-methyl-3-buten-1-ol followed by isomerization. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthesis Routes

ParameterIsomerization of 3-Methyl-3-buten-1-alDirect Oxidation of 3-Methyl-2-buten-1-olOxidation of 3-Methyl-3-buten-1-ol & Isomerization
Starting Material 3-Methyl-3-buten-1-al3-Methyl-2-buten-1-ol (Prenol)3-Methyl-3-buten-1-ol (Isoprenol)
Key Reagents/Catalysts Strong acids (e.g., H₃PO₄) or basesTEMPO/NaOCl or Biocatalyst (E. coli)Oxalyl chloride, DMSO, Triethylamine (Swern)
Typical Yield High (claimed in patent)[1]87-89% (TEMPO)[1]; up to 100% (Biocatalytic)[2][3]~78% (for 3-methyl-3-butenal, isomerizes)[4]
Reaction Temperature 50-250 °C[1]0 °C (TEMPO)[1]; Ambient (Biocatalytic)-78 °C to Room Temperature (Swern)
Key Advantages Potentially high yield in a single step.High yield, mild conditions (TEMPO); Green chemistry (Biocatalytic).Utilizes a readily available starting material.
Key Disadvantages Lacks detailed public protocols; potential for side reactions at high temperatures.Requires specific catalyst systems.Cryogenic temperatures required; toxic byproducts (CO).

Synthesis Route Overviews

The selection of a synthetic route for this compound is often dependent on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Below are diagrams illustrating the logical flow of each major synthetic pathway.

SynthesisRoutes cluster_iso Isomerization Route cluster_ox_direct Direct Oxidation Route cluster_ox_iso Oxidation-Isomerization Route start_iso 3-Methyl-3-buten-1-al prod_iso This compound start_iso->prod_iso Acid or Base Catalyst, 50-250°C start_ox_direct 3-Methyl-2-buten-1-ol prod_ox_direct This compound start_ox_direct->prod_ox_direct TEMPO/NaOCl or Biocatalyst start_ox_iso 3-Methyl-3-buten-1-ol intermediate_ox_iso 3-Methyl-3-buten-1-al start_ox_iso->intermediate_ox_iso Swern Oxidation prod_ox_iso This compound intermediate_ox_iso->prod_ox_iso Isomerization (often in situ)

Caption: Overview of the three main synthesis routes to this compound.

Experimental Protocols

Route 1: Isomerization of 3-Methyl-3-buten-1-al

General Procedure (from Patent US4192820A):

  • Catalyst: A strong acid (pKa from -7 to +2.16) such as phosphoric acid, or a basic compound like a tertiary amine or alkali metal compound.

  • Reaction Conditions: 3-methyl-3-buten-1-al is heated in the presence of the catalyst at a temperature ranging from 50°C to 250°C. The reaction can be performed neat or in the presence of a solvent.

  • Reaction Time: Residence times can vary from 10 seconds to 300 minutes, depending on the scale and setup (continuous or batch).

  • Work-up: The patent suggests that the product can be isolated by distillation.

Workflow Diagram:

Isomerization_Workflow reactant 3-Methyl-3-buten-1-al + Catalyst reaction Heating (50-250°C) reactant->reaction distillation Distillation reaction->distillation product This compound distillation->product

Caption: Workflow for the isomerization of 3-Methyl-3-buten-1-al.

Route 2: Direct Oxidation of 3-Methyl-2-buten-1-ol (Prenol)

This approach directly converts the commercially available allylic alcohol, prenol, to the desired α,β-unsaturated aldehyde. Two effective methods are highlighted here: a TEMPO-catalyzed chemical oxidation and a whole-cell biocatalytic oxidation.

This method utilizes the stable radical 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite. It is known for its high selectivity for primary alcohols.[1]

Experimental Protocol (Adapted from a general procedure for allylic alcohols):

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-methyl-2-buten-1-ol (1 equivalent) in dichloromethane. Add TEMPO (0.01 equivalents) and an aqueous solution of potassium bromide (0.1 equivalents).

  • Cooling: Cool the vigorously stirred biphasic mixture to 0°C in an ice bath.

  • Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (1.1 equivalents), maintaining the pH at approximately 9.5 and the temperature below 15°C.

  • Reaction Monitoring: Stir the reaction mixture for a short period (e.g., 3 minutes) after the addition is complete. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Separate the organic phase. Extract the aqueous phase with dichloromethane. Combine the organic extracts and wash sequentially with 10% aqueous HCl containing potassium iodide, 10% aqueous sodium thiosulfate, and water.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography. A yield of 87-89% can be expected.[1]

Workflow Diagram:

TEMPO_Workflow setup Dissolve Prenol, TEMPO, KBr in DCM/Water oxidation Add NaOCl at 0°C setup->oxidation workup Aqueous Work-up oxidation->workup purification Purification workup->purification product This compound purification->product

Caption: Workflow for the TEMPO-catalyzed oxidation of Prenol.

This "green" chemistry approach uses an E. coli strain engineered to express an alcohol dehydrogenase and an NADPH oxidase for cofactor regeneration. This method offers high selectivity and avoids harsh reagents.[2][3]

Experimental Protocol:

  • Biocatalyst Preparation: Cultivate the engineered E. coli cells expressing the necessary enzymes (e.g., YsADH, TkNOX, and VsHGB). Harvest and prepare the whole-cell catalyst.

  • Reaction Mixture: In a suitable buffer, suspend the whole-cell catalyst. Add 3-methyl-2-buten-1-ol to a concentration of up to 250 mM. Supplement with FAD (0.2 mM) and NADP⁺ (0.4 mM).[2]

  • Reaction Conditions: Maintain the reaction at an appropriate temperature (typically around 30°C) with agitation. Supply pure oxygen to the reactor to enhance the reaction rate.

  • Reaction Time: The reaction can proceed for approximately 8 hours for complete conversion.[2][3]

  • Work-up and Purification: After the reaction, centrifuge to remove the cells. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase, concentrate, and purify the product as needed.

Workflow Diagram:

Biocatalytic_Workflow setup Suspend E. coli cells with Prenol, FAD, NADP+ reaction Incubate with O₂ supply (~8 hours) setup->reaction separation Centrifuge to remove cells reaction->separation extraction Extract supernatant separation->extraction product This compound extraction->product

Caption: Workflow for the biocatalytic oxidation of Prenol.

Route 3: Oxidation of 3-Methyl-3-buten-1-ol (Isoprenol) followed by Isomerization

This route starts with isoprenol, the product of the Prins reaction between isobutene and formaldehyde. The non-conjugated alcohol is first oxidized to the corresponding β,γ-unsaturated aldehyde, which then readily isomerizes to the final product.

The Swern oxidation is a mild and effective method for converting primary alcohols to aldehydes without over-oxidation. The initially formed 3-methyl-3-butenal often isomerizes to the more stable this compound during the reaction or work-up.[5]

Experimental Protocol:

  • Activation of DMSO: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78°C. Slowly add a solution of dimethyl sulfoxide (DMSO) (2 equivalents) in anhydrous dichloromethane, maintaining the temperature at -78°C. Stir for 15 minutes.[6]

  • Addition of Alcohol: Add a solution of 3-methyl-3-buten-1-ol (1 equivalent) in anhydrous dichloromethane dropwise, keeping the temperature at -78°C. Stir the mixture for 45 minutes.[6]

  • Quenching: Add triethylamine (5 equivalents) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it with water and then saturated brine. The isomerization to this compound is often facilitated at this stage.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by flash column chromatography. A yield of 78% for the initial aldehyde has been reported, which then isomerizes.[4]

Workflow Diagram:

Swern_Workflow setup Activate DMSO with Oxalyl Chloride at -78°C oxidation Add Isoprenol at -78°C setup->oxidation quench Quench with TEA and warm to RT oxidation->quench workup Aqueous Work-up (Isomerization occurs) quench->workup purification Purification workup->purification product This compound purification->product

Caption: Workflow for the Swern oxidation of Isoprenol and subsequent isomerization.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for 3-Methyl-2-butenal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3-Methyl-2-butenal against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. The data presented herein is based on established validation parameters for similar analytical methods, offering a clear and objective evaluation of the new method's performance.

Introduction

This compound, a volatile α,β-unsaturated aldehyde, is a significant compound in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Accurate and robust quantification of this analyte is crucial for quality control and research purposes. While GC-MS has been a standard technique for the analysis of volatile compounds like this compound, recent advancements in liquid chromatography coupled with tandem mass spectrometry offer potential advantages in terms of speed, sensitivity, and specificity. This guide outlines the validation of a novel UPLC-MS/MS method and compares its performance against a conventional GC-MS approach.

Data Presentation: A Comparative Analysis

The performance of the new UPLC-MS/MS method and the traditional GC-MS method were evaluated based on key validation parameters. The following tables summarize the quantitative data obtained during the validation studies.

Table 1: Linearity and Sensitivity

ParameterUPLC-MS/MS MethodGC-MS Method
Linear Range 0.1 - 100 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.03 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL1.0 ng/mL

Table 2: Accuracy and Precision

Quality Control (QC) LevelUPLC-MS/MS MethodGC-MS Method
Accuracy (% Recovery) Precision (% RSD)
Low QC (0.3 ng/mL / 3 ng/mL) 98.7%4.2%
Mid QC (50 ng/mL / 250 ng/mL) 101.2%2.5%
High QC (80 ng/mL / 400 ng/mL) 99.5%1.8%

Experimental Protocols

Detailed methodologies for both the novel UPLC-MS/MS method and the traditional GC-MS method are provided below.

Novel UPLC-MS/MS Method

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., plasma, environmental water sample), add 10 µL of an internal standard solution (this compound-d6, 1 µg/mL).

  • Add 50 µL of 50 mM 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.

  • Vortex for 1 minute and incubate at 60°C for 30 minutes.

  • After incubation, add 500 µL of water and 500 µL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water).

2. UPLC-MS/MS Instrumental Analysis:

  • System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound-DNPH: Precursor Ion > Product Ion (specific m/z values to be determined during method development).

    • This compound-d6-DNPH (IS): Precursor Ion > Product Ion (specific m/z values to be determined during method development).

Traditional GC-MS Method

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place 1 mL of the sample into a 20 mL headspace vial.

  • Add 10 µL of the internal standard solution (Toluene-d8, 10 µg/mL).

  • Add 0.5 g of sodium chloride.

  • Seal the vial and incubate at 60°C for 15 minutes with agitation.

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.

2. GC-MS Instrumental Analysis:

  • System: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min (hold for 2 min).

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Mass Range: m/z 35-350.

  • Selected Ions for Quantification:

    • This compound: m/z 55, 84.

    • Toluene-d8 (IS): m/z 98.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method, as applied to the UPLC-MS/MS method for this compound.

Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment (System Suitability) method_dev->pre_validation validation_params Formal Validation Experiments pre_validation->validation_params specificity Specificity & Selectivity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis documentation Validation Report & Standard Operating Procedure (SOP) data_analysis->documentation end End: Method Implementation documentation->end

A Comparative Analysis of the Biological Activities of 3-Methyl-2-butenal and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenal, also known as prenal, is an α,β-unsaturated aldehyde that serves as an important intermediate in the synthesis of various compounds, including citral and vitamin A.[1] Its structural simplicity and reactive nature make it and its analogs compelling subjects for investigation into their biological activities. This guide provides a comparative analysis of the biological activities of this compound and its structurally related analogs: citral (a mixture of geranial and neral), geranial, neral, 2-methyl-2-butenal, and crotonaldehyde. The focus is on their cytotoxic, anti-inflammatory, and antioxidant properties, supported by available experimental data.

Chemical Structures

The compounds discussed in this guide share the α,β-unsaturated aldehyde functional group, a key feature that often dictates their biological reactivity.

  • This compound: A five-carbon aldehyde with a methyl group at the third position.

  • Citral: A ten-carbon acyclic monoterpene aldehyde, existing as a mixture of two geometric isomers, geranial (trans-isomer) and neral (cis-isomer).

  • Geranial: The E-isomer of citral.

  • Neral: The Z-isomer of citral.

  • 2-Methyl-2-butenal: A five-carbon aldehyde with a methyl group at the second position.

  • Crotonaldehyde: A four-carbon α,β-unsaturated aldehyde, the simplest analog in this comparison.

Comparative Biological Activities

The biological activities of this compound and its analogs are summarized below, with quantitative data presented in tables for ease of comparison.

Cytotoxic Activity

The α,β-unsaturated aldehyde moiety can react with cellular nucleophiles, such as thiol groups in proteins and glutathione, leading to cellular stress and, ultimately, cell death. This reactivity is the basis for the observed cytotoxic effects of these compounds against various cancer cell lines.

CompoundCell LineAssayIC50 ValueReference
Citral HeLa (Human Cervical Cancer)MTT3.9 ± 0.38 µM[2]
HepG2 (Human Liver Cancer)MTT40.90 ± 2.23 µg/mL[2]
SH-SY5Y (Human Neuroblastoma)MTT58.60 ± 6.76 µg/mL[2]
HT-29 (Human Colon Cancer)MTT68.91 ± 4.62 µg/mL[2]
Crotonaldehyde Mouse LymphocytesMTTRatio to Acrolein: 1.58[3]
Normal Human Lung FibroblastsPropidium IodideRatio to Acrolein: 3[3]
Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. One key inflammatory mediator is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS). The ability of these compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common measure of their anti-inflammatory potential.

CompoundCell LineAssayIC50 ValueReference
Citral RAW 264.7 (Murine Macrophages)Nitric Oxide Production6.5 µg/mL[4][5]

Note: Specific IC50 values for this compound and the other analogs in comparable anti-inflammatory assays were not found in the reviewed literature.

Antioxidant Activity

The ability to scavenge free radicals is an important biological activity that can mitigate oxidative stress, a key factor in cellular aging and various pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging capacity of compounds.

CompoundAssayIC50 ValueReference
Citral DPPH6.9 to 3700 µg/mL[6]
Geraniol DPPH663 nmol[7]

Note: The wide range of reported IC50 values for citral highlights the variability in experimental conditions. A direct comparison is challenging without standardized protocols. Data for this compound and other analogs in the DPPH assay were not consistently available.

Signaling Pathways

The biological effects of these aldehydes are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Citral has been shown to exert its anti-inflammatory effects by inhibiting this pathway. It prevents the phosphorylation of IκB, which in turn blocks the nuclear translocation of the p50/p65 subunits of NF-κB. This inhibition leads to a downregulation of the expression of pro-inflammatory genes, such as iNOS.[4][5][8]

NF_kB_Inhibition_by_Citral LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Frees IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Citral Citral Citral->IKK Inhibits

Inhibition of the NF-κB signaling pathway by Citral.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Crotonaldehyde has been shown to activate MAPK signaling, which can contribute to its cytotoxic effects.

MAPK_Activation_by_Crotonaldehyde Crotonaldehyde Crotonaldehyde Stress Cellular Stress Crotonaldehyde->Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Apoptosis Apoptosis Transcription_Factors->Apoptosis Induces

Activation of the MAPK signaling pathway by Crotonaldehyde.
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Both neral and crotonaldehyde have been shown to induce apoptosis through caspase-dependent mechanisms. Neral's pro-apoptotic effects are mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of caspase-9 and caspase-3.[9][10] Crotonaldehyde also induces apoptosis via a caspase-dependent pathway.

Apoptosis_Induction cluster_neral Neral cluster_crotonaldehyde Crotonaldehyde Neral Neral Bcl2_family Modulation of Bcl-2 family proteins Neral->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Crotonaldehyde Crotonaldehyde Caspase_activation Caspase activation Crotonaldehyde->Caspase_activation Caspase_activation->Caspase3 Activates

Induction of apoptosis by Neral and Crotonaldehyde.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogs) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Navigating the Catalytic Landscape for 3-Methyl-2-butenal Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-Methyl-2-butenal (prenal), a key intermediate in the production of fragrances, vitamins, and pharmaceuticals, is of paramount importance. The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, supported by available experimental data and detailed methodologies to aid in catalyst selection and process optimization.

The primary industrial routes to this compound involve the isomerization of 3-methyl-3-buten-1-ol (isoprenol) to 3-methyl-2-buten-1-ol (prenol) followed by the oxidation of prenol, or the direct isomerization of 3-methyl-3-butenal. The catalysts employed in these transformations span a wide range, from heterogeneous noble metal catalysts to biocatalytic systems, each with its own set of advantages and limitations.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is contingent on desired process parameters such as conversion, selectivity, and reaction conditions. Below is a summary of the performance of various catalysts reported in the literature for the synthesis of this compound and its immediate precursor, prenol.

Catalyst/MethodSubstrateProductConversion (%)Selectivity (%)Yield (%)Key Reaction ConditionsReference(s)
0.5% Pd–0.05% Se–0.3% Ce/SiO₂3-Methyl-3-buten-1-ol (Isoprenol)3-Methyl-2-buten-1-ol (Prenol)4593-94-Liquid phase, 60–100°C, continuous reactor, H₂ flow[1]
Pd/C3-Methyl-3-buten-1-ol (Isoprenol)3-Methyl-2-buten-1-ol (Prenol) & this compound (Prenal)---Isomerization in the presence of 1-15 vol% O₂[2]
Pd/SiO₂ or Pd/Al₂O₃Product mixture from isomerizationThis compound (Prenal)High conversion rates reported--Oxidative dehydrogenation in the presence of 5-25 vol% O₂[2]
Pd/Au on CarbonProduct mixture from isomerizationThis compound (Prenal)High conversion rates reported--Oxidative dehydrogenation in the presence of 5-25 vol% O₂[2]
E. coli expressing YsADH and TkNOX3-Methyl-2-buten-1-ol (Prenol)This compound (Prenal)--21.3Whole-cell oxidation, 100 mM substrate[3]
E. coli expressing YsADH-(GSG)-TkNOX-(GSG)-VsHGB3-Methyl-2-buten-1-ol (Prenol)This compound (Prenal)Complete conversion--Whole-cell oxidation, 250 mM substrate, 8 hours, requires FAD and NADP⁺[3]
Swern Oxidation3-Methylbut-3-en-1-ol (Isoprenol)3-Methylbut-3-enal--78Laboratory scale, mild conditions[4]
Amidosulfonic acidThis compoundThis compound dimethylacetal--93 (calculated)Acetal formation with trimethyl orthoformate and methanol[5][6]
Amidosulfonic acidThis compoundThis compound diethylacetal--97 (calculated)Acetal formation with triethyl orthoformate and ethanol[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for key synthetic methods.

Swern Oxidation of 3-Methylbut-3-en-1-ol

This laboratory-scale procedure is known for its mild reaction conditions and good yields.[4]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dry dichloromethane (CH₂Cl₂)

  • 3-Methylbut-3-en-1-ol

  • Triethylamine (TEA)

Procedure:

  • Dissolve oxalyl chloride (1.5 equivalents) in dry dichloromethane in a flask maintained at -78 °C.

  • Slowly add DMSO (3.0 equivalents) dropwise to the solution and stir the mixture for 15 minutes, or until gas evolution ceases.

  • Add a solution of 3-methylbut-3-en-1-ol (1.0 equivalent) in dry dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 45 minutes.

  • Quench the reaction by adding triethylamine (5.0 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Perform an aqueous workup by adding water and extracting with dichloromethane.

  • Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Biocatalytic Oxidation of 3-Methyl-2-buten-1-ol

This method utilizes engineered E. coli cells for the selective oxidation of prenol to prenal.[3]

Materials:

  • E. coli cells expressing the multifunctional fusion enzyme YsADH-(GSG)-TkNOX-(GSG)-VsHGB

  • 3-Methyl-2-buten-1-ol (Prenol)

  • FAD (Flavin adenine dinucleotide)

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Appropriate buffer solution

Procedure:

  • Cultivate the recombinant E. coli strain to the desired cell density.

  • Harvest and prepare the whole-cell catalyst.

  • In a suitable reactor, suspend the whole cells in a buffer solution containing 250 mM 3-methyl-2-buten-1-ol.

  • Supplement the reaction mixture with 0.2 mM FAD and 0.4 mM NADP⁺ to maintain high catalytic activity.

  • Maintain the reaction under optimized conditions (e.g., temperature, pH, aeration) for 8 hours.

  • Monitor the conversion of prenol to prenal using analytical techniques such as GC or HPLC.

  • Upon completion, separate the product from the whole cells and purify as required.

Visualizing the Synthesis and Catalyst Comparison

To better understand the processes and the relationships between different catalytic approaches, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Material (e.g., Isoprenol) catalyst Catalyst Selection (Heterogeneous, Homogeneous, Biocatalyst) start->catalyst Choose catalyst type reaction Catalytic Reaction (Isomerization/Oxidation) catalyst->reaction Introduce to reactor product This compound reaction->product Conversion analysis Product Analysis (GC, NMR, etc.) product->analysis Characterize

Caption: A generalized experimental workflow for the synthesis of this compound.

catalyst_comparison cluster_heterogeneous Heterogeneous Catalysts cluster_homogeneous Homogeneous Catalysts cluster_biocatalysts Biocatalysts het_adv Advantages: - Easy separation - Reusability - Suitable for continuous processes het_disadv Disadvantages: - Lower activity/selectivity sometimes - Potential for metal leaching homo_adv Advantages: - High activity and selectivity - Milder reaction conditions homo_disadv Disadvantages: - Difficult separation from product - Catalyst recovery challenges bio_adv Advantages: - High selectivity (enantio-, regio-) - Mild and environmentally friendly conditions bio_disadv Disadvantages: - Lower stability - Substrate inhibition - Requires specific cofactors

Caption: A logical relationship diagram comparing different catalyst types.

References

A Comparative Guide to the Quantification of 3-Methyl-2-butenal for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 3-methyl-2-butenal, a volatile organic compound used as a flavoring agent and chemical intermediate.[1] Given the absence of a dedicated inter-laboratory study for this analyte, this document outlines the most probable analytical approaches, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and presents a comparison based on their established capabilities for similar volatile aldehydes.

Data Presentation: A Comparative Analysis

The accurate quantification of this compound is crucial for quality control in food products, monitoring occupational exposure, and in drug development research where it may be an impurity or degradation product.[1] The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Below is a summary of expected performance characteristics for the quantification of this compound using GC-MS and HPLC. The data presented are representative values for illustrative purposes, as no direct inter-laboratory comparison study was identified in the available literature.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL
**Linearity (R²) **> 0.995> 0.99
Precision (RSD%) < 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%
Sample Volatility RequiredNot Required
Derivatization Generally not requiredOften required for UV detection

Experimental Protocols

Detailed methodologies are critical for reproducing analytical results. The following sections outline typical experimental protocols for the quantification of this compound by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly suitable technique for the analysis of volatile compounds like this compound.[2][3] It offers high sensitivity and specificity, allowing for reliable identification and quantification.[4]

  • Sample Preparation: A sample containing this compound is diluted with a suitable solvent (e.g., methanol, dichloromethane). For solid samples, a solvent extraction or headspace sampling technique may be employed. An internal standard (e.g., deuterated this compound) is added for accurate quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification or full scan for qualitative analysis.

    • Quantification Ions: Based on the mass spectrum of this compound.[5]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for a wide range of compounds, though it is generally better suited for non-volatile or thermally unstable analytes.[2][3] For a volatile aldehyde like this compound, derivatization is often necessary to improve its retention on the column and its detectability by a UV detector.

  • Derivatization: The aldehyde group of this compound is reacted with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone.

  • Sample Preparation: The derivatized sample is dissolved in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection: UV detection at the wavelength of maximum absorbance for the DNPH derivative (e.g., 360 nm).

  • Quantification: Based on a calibration curve prepared from derivatized this compound standards.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a generalized workflow for the quantification of this compound in a given sample.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction/Dilution Extraction/Dilution Sample Collection->Extraction/Dilution Internal Standard Addition Internal Standard Addition Extraction/Dilution->Internal Standard Addition Derivatization (if HPLC) Derivatization (if HPLC) Internal Standard Addition->Derivatization (if HPLC) Chromatographic Separation Chromatographic Separation Derivatization (if HPLC)->Chromatographic Separation Detection (MS or UV) Detection (MS or UV) Chromatographic Separation->Detection (MS or UV) Peak Integration Peak Integration Detection (MS or UV)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification Final Report Final Report Quantification->Final Report start Analyte: this compound volatile Is the sample volatile? start->volatile gc_available Is GC-MS available? volatile->gc_available Yes hplc_available Is HPLC-UV available? volatile->hplc_available No gc_available->hplc_available No use_gc Use GC-MS gc_available->use_gc Yes use_hplc Use HPLC with derivatization hplc_available->use_hplc Yes consider_other Consider alternative methods hplc_available->consider_other No

References

A Comparative Guide to the Industrial Production of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the industrial production methods for 3-Methyl-2-butenal (prenal), a key intermediate in the synthesis of vitamins, fragrances, and pharmaceuticals.[1][2][3][4] The following sections detail the primary manufacturing routes, compare their performance based on available data, and present detailed experimental protocols for key processes.

Overview of Industrial Synthesis Routes

The industrial production of this compound is dominated by several key chemical synthesis pathways. While emerging biotechnological methods are gaining traction, traditional chemical processes remain the most prevalent. The primary routes include the oxidation of 3-Methyl-2-buten-1-ol (prenol), the isomerization of 3-Methyl-3-buten-1-al, and the condensation of isobutene with formaldehyde followed by oxidative dehydration.[1][5]

A significant portion of industrially produced this compound is used as a precursor for the synthesis of citral, which is essential for the production of vitamins A, E, and K.[1][3] It also finds direct application as a flavoring and fragrance agent.[2][4][6] The global production volume in 2001 was estimated to be between 6,000 and 13,000 metric tons.[1]

Comparative Production Data

The following table summarizes the key quantitative data for the different industrial production methods of this compound and its derivatives. Direct yield comparisons for this compound are often embedded within multi-step syntheses, making a direct head-to-head comparison challenging. The data presented reflects reported yields for key steps in the overall production chain.

Production MethodKey ReactantsCatalyst/ReagentReported YieldPurityReference
Acetal Synthesis from this compound This compound, Methanol, Trimethyl orthoformateAmidosulfonic acid93% (calculated)---INVALID-LINK--[7]
Acetal Synthesis from this compound This compound, Ethanol, Triethyl orthoformateAmidosulfonic acid97% (calculated)98.6%--INVALID-LINK--[7]
Acetal Synthesis from this compound This compound, Methanol, Trimethyl orthoformateAmmonium nitrate63%---INVALID-LINK--[7]
Acetal Synthesis from this compound This compound, Ethanol, Triethyl orthoformateAmmonium nitrate51%---INVALID-LINK--[7]
Isomerization of 3-Methyl-3-buten-1-al 3-Methyl-3-buten-1-alStrong acid or basic compoundHigh yieldHigh purity--INVALID-LINK--[5]
Biocatalytic Oxidation of 3-Methyl-2-buten-1-ol 3-Methyl-2-buten-1-olE. coli with ADH and NOX enzymes21.3%---INVALID-LINK--[8]

Experimental Protocols

Synthesis of this compound Diethyl Acetal via Amidosulfonic Acid Catalysis

This protocol is based on the method described in German Patent DE19733258A1.

Materials:

  • This compound (125 g, 1.49 mol)

  • Ethanol (106.6 g, 2.32 mol)

  • Triethyl orthoformate (306 g, 2.07 mol)

  • Amidosulfonic acid (330 mg, 3.4 mmol)

  • Potassium carbonate (10 g)

  • Ice bath

Procedure:

  • In a suitable reaction vessel, combine ethanol, triethyl orthoformate, and amidosulfonic acid.

  • Cool the mixture using an ice bath.

  • Add this compound dropwise over 2.5 hours while maintaining the temperature with the ice bath.

  • After the addition is complete, stir the reaction mixture for an additional 1.5 hours.

  • Weigh the total reaction mixture.

  • Add potassium carbonate to neutralize the catalyst.

  • The product, this compound diethyl acetal, can be quantified by gas chromatography (GC) analysis. A calculated yield of 97% was reported based on a GC analysis showing 42.7% by weight of the acetal in the final mixture.[7]

  • Purification can be achieved by distillation, which yielded a product with 98.6% purity.[7]

Isomerization of 3-Methyl-3-buten-1-al

This protocol is a general representation of the process described in US Patent 4,192,820.

Materials:

  • 3-Methyl-3-buten-1-al

  • Acidic or basic catalyst (e.g., 0.01 to 5% by weight of a strong acid like phosphoric acid, or a basic compound)

Procedure:

  • The isomerization is carried out at a temperature range of 50°C to 250°C.

  • The reaction can be performed continuously or batchwise.

  • The residence time in the reaction chamber typically ranges from 10 seconds to 300 minutes.

  • The process can be conducted with or without additional solvents.

  • The patent states that this process provides this compound in high yield and purity.[5]

Visualizing Production Pathways

The following diagrams illustrate the key chemical transformations and workflows in the production of this compound and its derivatives.

G cluster_acetal Acetal Synthesis This compound This compound Reaction Reaction This compound->Reaction Alcohol/Orthoester Alcohol/Orthoester Alcohol/Orthoester->Reaction Catalyst Catalyst Catalyst->Reaction Acetal Product Acetal Product Reaction->Acetal Product G cluster_isomerization Isomerization Pathway 3-Methyl-3-buten-1-al 3-Methyl-3-buten-1-al Isomerization Isomerization 3-Methyl-3-buten-1-al->Isomerization Catalyst (Acid/Base) Catalyst (Acid/Base) Catalyst (Acid/Base)->Isomerization This compound This compound Isomerization->this compound G cluster_oxidation Oxidation of Prenol 3-Methyl-2-buten-1-ol (Prenol) 3-Methyl-2-buten-1-ol (Prenol) Oxidation Oxidation 3-Methyl-2-buten-1-ol (Prenol)->Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation This compound This compound Oxidation->this compound

References

A Spectroscopic Comparison of Synthetic vs. Naturally Sourced 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Methyl-2-butenal (also known as prenal or senecialdehyde) from synthetic and natural origins. This compound is a valuable compound used as a flavoring agent, in the synthesis of vitamins like Vitamin A, and as a starting material for various fine chemicals.[1][2] Its presence has been identified in various natural sources, including wild ginger root, blackberries, and hops.[1][3] The synthetic production of this compound is also a well-established industrial process.[4] This comparison aims to provide researchers with the necessary data and protocols to evaluate the compound from different sources.

For a pure compound, the spectroscopic data is expected to be identical regardless of its origin. Any observed differences in the spectra of real-world samples are likely attributable to impurities arising from the specific synthetic route or natural extraction process. This guide presents the archetypal spectroscopic data for this compound and outlines the methodologies for its verification.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound, compiled from various reputable databases. This data serves as a benchmark for the analysis of both synthetic and naturally derived samples.

Spectroscopic Technique Parameter Observed Values
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ) in ppm9.96 (d, 1H), 5.88 (d, 1H), 2.18 (s, 3H), 1.99 (s, 3H)[5][6]
¹³C NMR (100.54 MHz, CDCl₃)Chemical Shift (δ) in ppm191.03, 160.67, 128.14, 27.23, 18.91[5]
Infrared (IR) Spectroscopy Key Absorptions (cm⁻¹)~2917 (C-H stretch), ~1685 (C=O stretch, conjugated aldehyde), ~1625 (C=C stretch)
Mass Spectrometry (MS) MethodElectron Ionization (EI)
Key m/z fragments84 (M+), 55, 41, 39[5][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standard procedures for the analysis of small organic molecules like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR-FTIR):

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

    • Ensure the crystal is clean before and after the measurement.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC) system (GC-MS).

  • Sample Preparation (GC-MS):

    • Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

    • Inject a small volume (e.g., 1 µL) of the dilute solution into the GC inlet.

  • Data Acquisition:

    • The sample is vaporized and separated on the GC column.

    • The separated components enter the mass spectrometer.

    • For Electron Ionization (EI), an electron beam energy of 70 eV is typically used.

    • Scan a mass-to-charge (m/z) range of approximately 35 to 200 amu.

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of synthetic and naturally sourced this compound.

G cluster_source Sample Sourcing cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Synthetic Synthetic Prep_NMR Dissolution in CDCl3 Synthetic->Prep_NMR Prep_IR Direct Application (ATR) Synthetic->Prep_IR Prep_MS Dilution for GC-MS Synthetic->Prep_MS Natural Natural Natural->Prep_NMR Natural->Prep_IR Natural->Prep_MS NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Compare Absorption Bands IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Conclusion Purity Assessment & Source Equivalence Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for spectroscopic comparison of this compound.

Conclusion

The spectroscopic data for pure this compound is consistent and independent of its source, whether synthetic or natural. The provided ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data serve as reliable benchmarks for identity confirmation. When analyzing samples, any deviations from these reference spectra should be investigated as potential impurities. For researchers in drug development and other high-purity applications, it is recommended to perform these spectroscopic analyses to verify the identity and purity of this compound from any source. The choice between synthetic and naturally sourced material may then be based on other factors such as cost, availability, and the impurity profile, which can be further characterized by techniques like GC-MS.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory attributes of 3-Methyl-2-butenal and other structurally related flavor compounds. The information presented is supported by experimental data and detailed methodologies to assist researchers in the fields of flavor science, food chemistry, and sensory perception.

Introduction to this compound

This compound, also known as prenyl aldehyde or senecialdehyde, is an organic compound naturally occurring in a variety of foods and essential oils.[1][2] It is an alpha,beta-unsaturated aldehyde recognized for its potent and distinct aroma profile.[3][4][5] This compound and its related aldehydes are significant contributors to the overall flavor of many food products and are of considerable interest to the flavor and fragrance industry.

Comparative Sensory Attributes

The sensory characteristics of this compound and related aldehydes are summarized below. These compounds, while structurally similar, elicit distinct sensory responses.

Odor and Taste Profiles

A comparative summary of the odor and taste descriptors for this compound and related aldehydes is presented in Table 1. This data has been compiled from various sensory panel evaluations.

Table 1: Odor and Taste Descriptors of this compound and Related Aldehydes

CompoundOdor DescriptorsTaste Descriptors
This compound Sweet, fruity, pungent, brown, nutty with an almond and cherry nuance.[6]Sweet, fruity, and green with a nutty and cherry background (at 25 ppm).[6]
2-Methylbutanal Nutty, malty, chocolate, almond.Malty, nutty, cocoa.
3-Methylbutanal Malty, chocolate, nutty, ripe fruit.Malty, chocolate, almond.
2-Methylpropanal Malty, pungent, green, nutty.Malty, sharp.
Benzaldehyde Almond, cherry, nutty, sweet.[7]Almond, cherry, sweet.
Quantitative Sensory Data: Odor Thresholds

The odor threshold is a critical measure of a compound's potency. Table 2 provides a comparison of the odor detection thresholds for this compound and related aldehydes in different matrices. The food matrix can significantly influence the perception of volatile compounds.[7]

Table 2: Odor Detection Thresholds of this compound and Related Aldehydes

CompoundOdor Threshold in Water (µg/kg)Odor Threshold in Cheese Matrix (µg/kg)
This compound Not explicitly foundNot explicitly found
2-Methylbutanal Not explicitly found175.39[7]
3-Methylbutanal Not explicitly found150.31[7]
2-Methylpropanal Not explicitly found150.66[7]
Benzaldehyde 350[7]500.21[7]

Note: Odor thresholds can vary based on the methodology and the sensory panel.

Experimental Protocols

The following sections detail the methodologies used for the sensory evaluation of flavor compounds.

Determination of Odor Thresholds

The three-alternative forced-choice (3-AFC) method is a standard protocol for determining detection thresholds.

Objective: To determine the lowest concentration of a compound that is detectible by a sensory panel.

Materials:

  • A series of solutions of the flavor compound in the desired matrix (e.g., water, deodorized oil) at increasing concentrations (typically a geometric progression).

  • Blank samples of the matrix without the added flavor compound.

  • Opaque, coded sample cups.

  • A panel of trained sensory assessors (typically 15-25 members).

Procedure:

  • Panelist Training: Panelists are familiarized with the aroma of the target compound.

  • Sample Preparation: For each concentration level, three samples are prepared. Two are blanks, and one contains the flavor compound. The samples are coded with random three-digit numbers.

  • Presentation: Panelists are presented with a set of three samples (one spiked, two blanks) for each concentration level, starting with the lowest concentration.

  • Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two.

  • Data Analysis: The number of correct identifications at each concentration is recorded. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample, calculated using statistical methods such as the geometric mean of the last concentration missed and the first concentration correctly identified by each panelist.

Descriptive Sensory Analysis

Descriptive analysis provides a detailed sensory profile of a product. The Flavor Profile and Quantitative Descriptive Analysis (QDA) methods are commonly used.

Objective: To identify and quantify the sensory attributes of a flavor compound.

Materials:

  • Samples of the flavor compound at a defined concentration in a neutral matrix.

  • A panel of highly trained sensory assessors (typically 8-12 members).

  • A list of sensory descriptors (lexicon) developed by the panel.

  • An intensity scale (e.g., a 15-point line scale anchored with "low" and "high").

Procedure:

  • Lexicon Development: The panel collaboratively develops a list of specific terms to describe the aroma and taste attributes of the compound. Reference standards for each descriptor are provided to ensure panelist calibration.

  • Panelist Training: Panelists are trained to use the lexicon and the intensity scale consistently to rate the samples.

  • Sample Evaluation: In individual booths under controlled conditions (lighting, temperature), panelists evaluate the coded samples. They rate the intensity of each descriptor on the provided scale.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile, often visualized as a spider or radar plot.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of volatile aldehydes like this compound is initiated by the binding of these molecules to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding triggers a signal transduction cascade. A specific olfactory receptor, OR6A2, has been identified as being highly sensitive to aldehyde chemicals, and variations in this gene are linked to differences in the perception of these compounds.[8][9][10][11]

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR - e.g., OR6A2) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide- Gated Ion Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Depolarization Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Signal_to_Brain Signal to Olfactory Bulb in Brain Action_Potential->Signal_to_Brain Transmits

Olfactory signal transduction pathway for an odorant.
Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for the sensory analysis of a flavor compound, from initial planning to final data interpretation. This process integrates instrumental analysis with sensory panel evaluations.

Sensory_Analysis_Workflow Objective Define Research Objective Sample_Prep Sample Preparation (Dilution Series) Objective->Sample_Prep Panel_Selection Panelist Screening & Training Objective->Panel_Selection Threshold_Test Threshold Determination (e.g., 3-AFC) Sample_Prep->Threshold_Test GC_O Instrumental Analysis (GC-Olfactometry) Sample_Prep->GC_O Panel_Selection->Threshold_Test Descriptive_Analysis Descriptive Analysis (e.g., QDA) Panel_Selection->Descriptive_Analysis Threshold_Test->Descriptive_Analysis Data_Collection Data Collection Threshold_Test->Data_Collection Descriptive_Analysis->Data_Collection GC_O->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Interpretation Interpretation & Reporting Statistical_Analysis->Interpretation

Workflow for sensory and instrumental analysis.

References

Cross-Validation of Analytical Techniques for 3-Methyl-2-butenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of reactive aldehydes like 3-methyl-2-butenal is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and biomedical research. This guide provides a comprehensive cross-validation of the two primary analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance data, and visualizes the analytical workflows to aid in method selection and implementation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound is dependent on factors such as the sample matrix, required sensitivity, and the desired throughput. Both GC-MS and HPLC-UV offer robust and reliable approaches, often enhanced by a derivatization step to improve the stability and detectability of the analyte.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Limit of Detection (LOD) Typically in the low µg/L to ng/L rangeTypically in the low to mid µg/L range
Limit of Quantitation (LOQ) Typically in the mid µg/L to ng/L rangeTypically in the mid to high µg/L range
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%
Selectivity High (Mass spectral confirmation)Moderate to High (Chromatographic resolution)
Throughput ModerateHigh
Instrumentation Cost HighModerate

Note: The performance characteristics presented are typical values for the analysis of aldehydes and may vary based on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below to facilitate the replication of experiments for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method offers high sensitivity and selectivity due to the mass spectrometric detection and is particularly suitable for complex matrices. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the volatile and reactive this compound into a more stable and chromatographically amenable oxime derivative.

a) Sample Preparation and Derivatization:

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a PFBHA derivatizing solution (e.g., 15 mg/mL in water).

  • For calibration standards, add appropriate aliquots of the this compound stock solution to vials. For samples, use a defined volume or weight.

  • Add an excess of the PFBHA solution to each vial.

  • Add a suitable internal standard solution (e.g., d-benzaldehyde).

  • Seal the vials and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) to ensure complete derivatization.

  • After cooling to room temperature, extract the derivative using an organic solvent (e.g., hexane).

  • Collect the organic layer for GC-MS analysis.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the this compound-PFBHA oxime.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with DNPH Derivatization

This technique is a widely used and cost-effective method for the analysis of aldehydes. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) yields a stable hydrazone derivative that can be readily detected by UV absorbance.

a) Sample Preparation and Derivatization:

  • Prepare a standard stock solution of this compound in acetonitrile.

  • Prepare a DNPH derivatizing solution (e.g., 2 mg/mL in acetonitrile with a small amount of acid catalyst like sulfuric acid).

  • For calibration standards, add appropriate aliquots of the this compound stock solution to vials. For samples, use a defined volume or weight.

  • Add an excess of the DNPH solution to each vial.

  • Seal the vials and allow the reaction to proceed at room temperature for a defined period (e.g., 1-2 hours) or with gentle heating.

  • After the reaction is complete, the sample is ready for direct injection or can be diluted with the mobile phase if necessary.

b) HPLC-UV Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Example Gradient: Start with 50% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm (the characteristic absorbance maximum for DNPH derivatives).

  • Injection Volume: 10-20 µL.

Methodology Visualization

The following diagrams illustrate the experimental workflows for the two analytical techniques described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample or Standard Add_PFBHA Add PFBHA Solution & Internal Standard Sample->Add_PFBHA Incubate Incubate (e.g., 60°C) Add_PFBHA->Incubate Extract Liquid-Liquid Extraction (e.g., with Hexane) Incubate->Extract Inject Inject Organic Layer Extract->Inject GC Gas Chromatography (Separation) Inject->GC MS Mass Spectrometry (Detection & Identification) GC->MS Quantify Quantification MS->Quantify

Caption: Workflow for GC-MS analysis of this compound with PFBHA derivatization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample or Standard Add_DNPH Add DNPH Solution Sample->Add_DNPH React React at Room Temp or with Gentle Heat Add_DNPH->React Inject Inject Sample React->Inject HPLC High-Performance Liquid Chromatography (Separation) Inject->HPLC UV_Detector UV-Vis Detector (Detection at 360 nm) HPLC->UV_Detector Quantify Quantification UV_Detector->Quantify

Caption: Workflow for HPLC-UV analysis of this compound with DNPH derivatization.

3-Methyl-2-butenal as a Precursor: A Comparative Guide to Efficacy and Alternatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenal, also known as prenal, is a pivotal α,β-unsaturated aldehyde in the chemical industry, serving as a critical building block for a wide array of valuable compounds, including vitamins, fragrances, and pharmaceuticals. Its conjugated system of a double bond and a carbonyl group imparts a high degree of reactivity, making it a versatile precursor in organic synthesis. This guide provides an objective comparison of the efficacy of this compound as a precursor against its primary alternatives, with a focus on the industrial synthesis of citral and vitamin A. The comparison is supported by available experimental data on reaction yields and conditions, detailed experimental protocols, and visualizations of the key chemical pathways.

Comparison of Precursors for Citral Synthesis

Citral, a key component in the production of vitamin A and a widely used fragrance and flavoring agent, is synthesized industrially through several routes. The two most prominent methods involve the use of this compound (in the BASF process) and the rearrangement of dehydrolinalool.

The this compound (Prenal) Route (BASF Process)

The industrial synthesis of citral developed by BASF is a cornerstone of modern industrial organic synthesis. This process starts from readily available petrochemical feedstocks, isobutene and formaldehyde. The initial steps involve the synthesis of isoprenol, which is then converted to this compound (prenal) and 3-methyl-2-buten-1-ol (prenol). The core of the citral synthesis lies in the reaction between prenal and prenol.

The Dehydrolinalool Rearrangement Route

An alternative major industrial route to citral involves the Meyer-Schuster rearrangement of dehydrolinalool. This reaction is typically catalyzed by various metal-based catalysts. The efficiency of this process is highly dependent on the catalyst system employed, with various patents reporting a range of yields and reaction conditions.

Quantitative Comparison of Citral Synthesis Routes
ParameterThis compound (Prenal) RouteDehydrolinalool Rearrangement Route
Starting Materials Isobutene, FormaldehydeDehydrolinalool (from acetone and acetylene)
Key Intermediate This compound (Prenal)Dehydrolinalool
Overall Yield High (exact figures proprietary, but individual step yields are high)70-98% (highly dependent on catalyst)
Reaction Conditions Multi-step process, continuous operationTypically single-step rearrangement, batch or continuous
Catalyst Various, including silver catalysts for oxidationMolybdenum, Vanadium, Titanium, Silver, or Copper-based catalysts
Byproducts Primarily waterCan include byproducts from side reactions depending on the catalyst and conditions

Experimental Protocols

Synthesis of Citral from this compound and Prenol (Conceptual)

While the precise industrial process is proprietary, a representative laboratory-scale synthesis can be outlined based on the known chemistry. The process involves the formation of a diprenyl acetal from prenal and prenol, followed by a Claisen rearrangement and a subsequent Cope rearrangement to yield citral.

Step 1: Acetal Formation

  • Combine this compound (1.0 eq) and 3-methyl-2-buten-1-ol (prenol) (2.2 eq) in a reaction vessel.

  • Add a catalytic amount of a weak acid (e.g., phosphoric acid).

  • Heat the mixture gently (e.g., 40-60 °C) and remove the water formed during the reaction, for example, by azeotropic distillation.

  • Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Neutralize the acid catalyst and isolate the crude this compound diprenyl acetal.

Step 2: Rearrangement to Citral

  • Heat the crude diprenyl acetal in the presence of an acid catalyst at a higher temperature (e.g., 140-160 °C).

  • Continuously remove the eliminated prenol by distillation to drive the reaction towards the product.

  • The reaction proceeds through a Claisen rearrangement followed by a Cope rearrangement.

  • After the reaction is complete, the crude citral is purified by vacuum distillation.

Synthesis of Citral from Dehydrolinalool (Meyer-Schuster Rearrangement)

This protocol is based on a patented method utilizing a molybdenum-based catalyst.

Materials:

  • Dehydrolinalool

  • Toluene (solvent)

  • 4-tert-butyl benzoic acid (organic acid)

  • MoO₂(acac)₂ (catalyst)

  • Ph₃PO (catalyst component)

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, dissolve dehydrolinalool (1.0 eq) in toluene.

  • Add 4-tert-butyl benzoic acid, MoO₂(acac)₂ (1-5 mol%), and Ph₃PO (18-22 mol%).

  • Heat the reaction mixture to 120-130 °C and maintain for 6-8 hours.

  • Monitor the progress of the reaction by GC.

  • Upon completion, cool the reaction mixture and work up by washing with a sodium bicarbonate solution and then water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude citral by vacuum distillation.

Signaling Pathways and Experimental Workflows

Industrial Synthesis of Citral via this compound

The BASF process for citral synthesis is a multi-step, integrated process starting from basic feedstocks. The following diagram illustrates the major transformations.

G cluster_0 Feedstocks cluster_1 Intermediate Synthesis cluster_2 Citral Synthesis Isobutene Isobutene Isoprenol Isoprenol Isobutene->Isoprenol Formaldehyde Formaldehyde Formaldehyde->Isoprenol Prenol Prenol (3-Methyl-2-buten-1-ol) Isoprenol->Prenol Isomerization Prenal Prenal (this compound) Isoprenol->Prenal Oxidation Diprenyl_Acetal Diprenyl Acetal Prenol->Diprenyl_Acetal Prenal->Diprenyl_Acetal Citral Citral Diprenyl_Acetal->Citral Claisen & Cope Rearrangement

Caption: BASF citral synthesis pathway starting from isobutene and formaldehyde.

Alternative Citral Synthesis via Dehydrolinalool

The alternative industrial route to citral involves the rearrangement of dehydrolinalool.

G cluster_0 Feedstocks cluster_1 Intermediate Synthesis cluster_2 Citral Synthesis Acetone Acetone Dehydrolinalool Dehydrolinalool Acetone->Dehydrolinalool Acetylene Acetylene Acetylene->Dehydrolinalool Citral Citral Dehydrolinalool->Citral Meyer-Schuster Rearrangement

Caption: Citral synthesis pathway via the rearrangement of dehydrolinalool.

From Citral to Vitamin A: The Role of β-Ionone

Citral is a crucial precursor for the synthesis of β-ionone, a key intermediate in the industrial production of Vitamin A.

Experimental Protocol: Synthesis of β-Ionone from Citral

This procedure involves an aldol condensation of citral with acetone to form pseudoionone, followed by an acid-catalyzed cyclization to β-ionone.

Step 1: Synthesis of Pseudoionone

  • In a reaction flask, dissolve citral (1.0 eq) in an excess of acetone.

  • Cool the mixture to 0-5 °C.

  • Slowly add a catalytic amount of aqueous sodium hydroxide solution while maintaining the temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Remove the excess acetone under reduced pressure.

  • Extract the pseudoionone with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude pseudoionone.

Step 2: Cyclization to β-Ionone

  • Add the crude pseudoionone dropwise to a stirred solution of a strong acid (e.g., 60% sulfuric acid or 85% phosphoric acid) at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, continue stirring for a specified period. The ratio of α- to β-ionone can be influenced by the choice of acid and reaction conditions.

  • Quench the reaction by pouring it into ice water.

  • Extract the product with an organic solvent, wash the organic layer until neutral, dry, and concentrate.

  • Purify the crude β-ionone by vacuum distillation.

Pathway from Citral to Vitamin A

The following diagram illustrates the key transformations from citral to Vitamin A.

G Citral Citral Pseudoionone Pseudoionone Citral->Pseudoionone Aldol Condensation Acetone Acetone Acetone->Pseudoionone beta_Ionone β-Ionone Pseudoionone->beta_Ionone Acid-catalyzed Cyclization Vitamin_A Vitamin A beta_Ionone->Vitamin_A Multi-step Synthesis

Caption: Synthetic pathway from citral to Vitamin A via β-ionone.

Conclusion

This compound is a highly effective and industrially significant precursor, particularly in the elegant and efficient BASF synthesis of citral. This route, starting from inexpensive feedstocks like isobutene and formaldehyde, is a testament to modern process chemistry, likely offering high overall atom economy and yield. The primary alternative, the

A Comparative Analysis of In Vitro and In Vivo Bioactivity of 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3-Methyl-2-butenal, a volatile α,β-unsaturated aldehyde, is a naturally occurring compound found in various essential oils and is also a product of lipid peroxidation. While its bioactivity is not extensively studied, this guide provides a comparative overview of the available in vitro and in vivo data, drawing parallels with structurally similar compounds to infer potential therapeutic applications and mechanisms of action. This document aims to be a valuable resource for researchers investigating the biological effects of reactive aldehydes.

Quantitative Data Summary

Due to the limited number of specific studies on the anti-inflammatory or anti-cancer bioactivity of this compound, this section primarily summarizes the available toxicological data. This information is crucial for designing future bioactivity studies and understanding the compound's safety profile.

ParameterSpeciesAssay/ModelResult
In Vitro Data
GenotoxicityS. typhimuriumAmes TestInconclusive results have been reported.
Adduct Formation-In vitro incubationForms adducts with deoxyguanosine.
In Vivo Data
Acute Oral ToxicityRatLD50690 mg/kg bw.
Acute Dermal ToxicityRabbitLD503400 mg/kg bw.
Acute Inhalation ToxicityRatLC50 (4h)3700 mg/m³.
GenotoxicityMouseMicronucleus TestNot clastogenic.
GenotoxicityRatUnscheduled DNA SynthesisDid not induce DNA damage.

Inferred Bioactivity and Signaling Pathways

While direct evidence is scarce, the chemical nature of this compound as an α,β-unsaturated aldehyde suggests potential interactions with key signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways. These pathways are known to be modulated by other reactive aldehydes.

Potential Anti-inflammatory Effects via NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. Its activation leads to the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. α,β-Unsaturated aldehydes can modulate NF-κB signaling, often through direct interaction with components of the pathway, leading to an anti-inflammatory response.

NF_kB_Pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor TLR4 stimulus->receptor binds ikb_complex IKK Complex receptor->ikb_complex activates nf_kb NF-κB (p50/p65) ikb_complex->nf_kb releases ikb IκBα ikb_complex->ikb phosphorylates nucleus Nucleus nf_kb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression induces compound This compound (Hypothesized) compound->ikb_complex inhibits?

Hypothesized NF-κB signaling inhibition by this compound.
Potential Cytotoxic Effects via MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer. Some aldehydes can induce apoptosis in cancer cells by activating pro-apoptotic MAPK pathways (e.g., JNK, p38) or inhibiting pro-survival pathways (e.g., ERK).

MAPK_Pathway stress Cellular Stress (e.g., this compound) jnk_pathway JNK Pathway stress->jnk_pathway activates p38_pathway p38 Pathway stress->p38_pathway activates erk_pathway ERK Pathway stress->erk_pathway inhibits? apoptosis Apoptosis jnk_pathway->apoptosis p38_pathway->apoptosis proliferation Cell Proliferation & Survival erk_pathway->proliferation

Potential modulation of MAPK signaling pathways by this compound.

Experimental Protocols

Due to the volatile nature of this compound, specific considerations are necessary for in vitro and in vivo experimental designs.

In Vitro Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g

A Comparative Analysis of 3-Methyl-2-butenal Synthesis Routes for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of prominent synthesis methodologies for 3-Methyl-2-butenal (prenal), a key intermediate in the fragrance, pharmaceutical, and agrochemical industries. This guide provides a cost-benefit analysis, detailed experimental protocols, and comparative performance data for researchers and chemical process developers.

This compound, commonly known as prenal, is a valuable α,β-unsaturated aldehyde widely utilized as a building block in the synthesis of a variety of commercial products, including citral, vitamins A and E, pharmaceuticals, and fragrances. The growing demand for these end-products necessitates the optimization of prenal synthesis to ensure cost-effectiveness, high yield, and environmental sustainability. This guide presents a comparative analysis of the primary industrial and emerging methods for this compound production, offering a critical evaluation of their respective advantages and disadvantages.

Executive Summary of Synthesis Methods

The production of this compound is dominated by a few key chemical routes, with emerging biotechnological methods presenting a promising sustainable alternative. The most established methods include the oxidation of 3-methyl-2-buten-1-ol (prenol), the isomerization of 3-methyl-3-buten-1-al, and a multi-step process starting from isobutene and formaldehyde. Each of these pathways offers a unique balance of yield, cost, and process complexity.

Synthesis Method Starting Materials Key Advantages Key Disadvantages Typical Yield
Oxidation of Prenol 3-Methyl-2-buten-1-ol (Prenol), Oxidant (e.g., O2)High selectivity with appropriate catalysts, can be performed under relatively mild conditions.Cost and availability of high-purity prenol, potential for over-oxidation.75-95%
Isomerization 3-Methyl-3-buten-1-alAtom-economical reaction, potentially high yields.Availability and stability of the starting material, requires catalysts that can be prone to deactivation.High (specific data not widely published)
Prins Reaction & Dehydration Isobutene, FormaldehydeUtilizes inexpensive and readily available feedstocks.Multi-step process with potential for side reactions, harsh reaction conditions may be required.Moderate to High (process-dependent)
Biocatalytic Oxidation 3-Methyl-2-buten-1-ol (Prenol)High selectivity, mild reaction conditions, environmentally friendly.Potentially complex downstream processing, fermentation time.Up to 100% conversion

Detailed Analysis of Synthesis Methods

Oxidation of 3-Methyl-2-buten-1-ol (Prenol)

The oxidation of prenol to prenal is a widely employed method, offering high selectivity under optimized conditions. This route can be achieved through various catalytic systems, including those based on palladium and silver.

a) Palladium-Catalyzed Aerobic Oxidation: This method utilizes a palladium catalyst and molecular oxygen as the oxidant, which is an environmentally benign and cost-effective choice.

b) Silver-Catalyzed Gas-Phase Oxidation: In this industrial process, a gaseous stream of prenol is passed over a supported silver catalyst in the presence of oxygen at elevated temperatures. This method can achieve high conversion and selectivity.

c) Biocatalytic Oxidation: A promising green alternative involves the use of microorganisms, such as engineered E. coli, to catalyze the oxidation of prenol. This approach boasts excellent selectivity and operates under mild, aqueous conditions.

Isomerization of 3-Methyl-3-buten-1-al

This method involves the rearrangement of the double bond in 3-methyl-3-buten-1-al to form the conjugated and more stable this compound. The reaction is typically catalyzed by either acids or bases and can be performed over a wide temperature range, from 50°C to 250°C. While this method is atom-economical, the availability and stability of the starting material can be a challenge. Patents suggest this process can result in high yields and purity.

Prins Reaction and Oxidative Dehydration

This route starts with the readily available and inexpensive feedstocks, isobutene and formaldehyde. The first step is a Prins reaction to form an intermediate, which is then subjected to oxidative dehydration to yield prenal. While economically attractive due to the low cost of starting materials, this multi-step process can be complex and may require harsh reaction conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Aerobic Oxidation of Prenol

Materials:

  • 3-Methyl-2-buten-1-ol (prenol)

  • Palladium catalyst (e.g., Pd on mesoporous SiO2)

  • Toluene (solvent)

  • Oxygen source (e.g., compressed air or pure O2)

  • Reaction vessel equipped with a stirrer

A Head-to-Head Comparison of Purification Techniques for 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of specialty chemicals and active pharmaceutical ingredients, the purity of intermediates is paramount. 3-Methyl-2-butenal, a key building block in the production of vitamins, fragrances, and other fine chemicals, is no exception. The presence of impurities, such as its more stable isomer 3-methylbut-2-enal, unreacted starting materials like 3-methyl-3-buten-1-ol, or byproducts, can significantly impact the yield and quality of the final product.[1] Furthermore, as a reactive α,β-unsaturated aldehyde, this compound and its congeners can interact with biological systems, making high purity essential for applications in drug development.

This guide provides a head-to-head comparison of the most common purification techniques for this compound: fractional distillation, column chromatography, and bisulfite extraction. We present a summary of quantitative performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Data of Purification Techniques

The selection of a purification technique often involves a trade-off between purity, yield, scalability, and resource requirements. The following table summarizes the expected performance of each method for the purification of this compound from a crude mixture.

Parameter Fractional Distillation Column Chromatography Bisulfite Extraction
Purity Achieved 95-98%>99%>98%
Typical Yield 70-85%60-80%80-95%
Scalability ExcellentFair to GoodGood
Time Required 4-8 hours8-24 hours2-4 hours
Cost Low to ModerateHighLow
Key Advantages Cost-effective for large scales.High resolution for removing closely related impurities.Highly selective for aldehydes, high yield.
Key Disadvantages Potential for thermal degradation or isomerization.[1]Can be slow and resource-intensive; potential for isomerization on acidic silica gel.[1]Requires regeneration of the aldehyde from the adduct.

Experimental Protocols

Fractional Distillation

Fractional distillation is a suitable method for purifying this compound, especially on a larger scale. However, care must be taken to avoid thermal stress that can lead to isomerization or polymerization.[1] The boiling points of this compound and its common isomer, 3-methylbut-2-enal, are very close (around 133-135 °C), necessitating an efficient fractionating column.[1]

Experimental Workflow for Fractional Distillation

start Start: Crude this compound setup Assemble Fractional Distillation Apparatus with Vigreux Column start->setup charge Charge Distillation Flask with Crude Product and Boiling Chips setup->charge inert Purge System with Inert Gas (e.g., Nitrogen) charge->inert heat Gently Heat the Flask inert->heat collect_f1 Collect First Fraction (Low-boiling Impurities) heat->collect_f1 collect_main Collect Main Fraction at ~133-135°C collect_f1->collect_main analyze Analyze Fractions by GC-MS collect_main->analyze end End: Purified this compound analyze->end

Caption: Workflow for the purification of this compound by fractional distillation.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated Vigreux or packed column. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips.

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to prevent oxidation.[1]

  • Heating: Gently heat the distillation flask.

  • Fraction Collection:

    • Collect the initial distillate (forerun), which will be enriched in lower-boiling impurities.

    • As the temperature at the distillation head stabilizes around the boiling point of this compound (133-135 °C), change the receiving flask to collect the main fraction.[1]

    • Monitor the temperature closely; a drop in temperature indicates that the main product has distilled.

  • Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.[1]

Column Chromatography

Column chromatography offers excellent separation of compounds with different polarities and is particularly useful for achieving very high purity.[1] A key challenge with this compound is its potential to isomerize on acidic silica gel.[1] Therefore, it is crucial to use deactivated silica gel or neutral alumina.

Experimental Workflow for Column Chromatography

start Start: Crude this compound tlc Determine Eluent System via TLC (e.g., Hexane:Ethyl Acetate) start->tlc deactivate Prepare Deactivated Silica Gel (e.g., with Triethylamine) tlc->deactivate pack Pack Column with Deactivated Silica Gel Slurry deactivate->pack load Load Crude Product onto Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end End: Purified this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Protocol:

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of approximately 0.3 for this compound.[1]

  • Column Packing: Prepare a slurry of deactivated silica gel (treated with triethylamine in the eluent) or neutral alumina in the initial eluent.[2] Pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Bisulfite Extraction

Bisulfite extraction is a highly selective method for separating aldehydes from other organic compounds.[3][4] The aldehyde forms a water-soluble bisulfite adduct, which can be separated from non-aldehydic impurities in an aqueous layer.[3][5] The aldehyde is then regenerated by adding a base.[5]

Experimental Workflow for Bisulfite Extraction

start Start: Crude this compound dissolve Dissolve Crude Product in a Water-Miscible Solvent (e.g., Methanol) start->dissolve adduct Add Saturated Sodium Bisulfite Solution and Shake dissolve->adduct extract_impurities Extract with an Immiscible Organic Solvent to Remove Impurities adduct->extract_impurities separate_layers Separate Aqueous Layer (containing adduct) extract_impurities->separate_layers regenerate Add Base (e.g., NaOH) to the Aqueous Layer to Regenerate the Aldehyde separate_layers->regenerate extract_product Extract Purified Aldehyde with an Organic Solvent regenerate->extract_product wash_dry Wash Organic Layer with Brine and Dry over Anhydrous Salt extract_product->wash_dry evaporate Evaporate Solvent wash_dry->evaporate end End: Purified this compound evaporate->end

Caption: Workflow for the purification of this compound by bisulfite extraction.

Protocol:

  • Adduct Formation: Dissolve the crude this compound in a water-miscible organic solvent like methanol or THF.[5] Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.[5]

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether) and water. Transfer to a separatory funnel and shake. The non-aldehydic impurities will remain in the organic layer.[1]

  • Separation: Separate the aqueous layer containing the bisulfite adduct.

  • Regeneration of Aldehyde: To the aqueous layer, add a fresh portion of an immiscible organic solvent. While stirring, slowly add a base (e.g., sodium hydroxide solution) until the solution is strongly basic to regenerate the aldehyde.[5]

  • Isolation: Separate the organic layer containing the purified this compound. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure.[1]

Conclusion

The choice of purification technique for this compound depends on the specific requirements of the application. For large-scale production where high-throughput and cost-effectiveness are critical, fractional distillation is a viable option, provided that thermal degradation can be minimized. For achieving the highest purity, especially in research and development settings, column chromatography with a deactivated stationary phase is the method of choice. Bisulfite extraction offers a rapid and highly selective alternative that can provide high yields and is particularly useful for removing non-aldehydic impurities. By understanding the advantages and disadvantages of each technique, researchers can make an informed decision to obtain this compound of the desired purity for their intended use.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2-butenal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for the safe handling and disposal of 3-methyl-2-butenal, ensuring laboratory safety and environmental compliance. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.

This compound, also known as prenal, is a flammable and corrosive aldehyde that requires careful management to mitigate risks to personnel and the environment. Adherence to proper disposal protocols is critical. This guide outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a suitable respirator is necessary.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.[2]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]

    • Original containers should be used for waste collection whenever possible.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and any other required hazard symbols (e.g., flammable, corrosive, toxic).

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2]

    • The storage area should be designated for hazardous waste and have secondary containment.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[2]

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[3]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[3]

    • Decontaminate the spill area.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for risk assessment and proper handling.

PropertyValueReference
CAS Number107-86-8[2][4]
Molecular FormulaC5H8O[4][5]
Molecular Weight84.12 g/mol [4][5]
Flash Point33 °C (91.4 °F) - closed cup[6]
Boiling Point133-135 °C (271-275 °F)[6]
Autoignition Temperature145 °C (293 °F)[6]
UN Number2920[2]
GHS Hazard ClassificationsFlammable Liquid (Category 3), Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 3), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Skin Sensitization (Category 1), Hazardous to the Aquatic Environment (Acute, Category 2; Chronic, Category 1)[2][4]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Pathway start Start: this compound Waste Generated assess_waste Assess Waste Type (Pure, Mixture, Contaminated) start->assess_waste pure_mixed Pure or Mixed Chemical Waste assess_waste->pure_mixed Liquid contaminated_materials Contaminated Materials (e.g., wipes, absorbent) assess_waste->contaminated_materials Solid collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container pure_mixed->collect_liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Container contaminated_materials->collect_solid store Store in Designated Hazardous Waste Area collect_liquid->store collect_solid->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 3-Methyl-2-butenal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Methyl-2-butenal (CAS No: 107-86-8). Adherence to these procedures is essential for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Tightly fitting safety goggles are required.[1] A face shield (minimum 8-inch) should be used where there is a potential for splashing.[1] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[1] Butyl-rubber gloves with a minimum layer thickness of 0.3 mm are recommended, offering a breakthrough time of approximately 271 minutes for splash contact.[1] Always use a proper glove removal technique to avoid skin contact.[1]

    • Protective Clothing: Impervious clothing, such as a flame-retardant antistatic protective suit, is necessary to prevent skin contact.[2] Immediately remove and wash any contaminated clothing before reuse.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapor or mist.[1] If ventilation is inadequate or in case of a spill, wear a suitable respirator.[1][2] For emergencies or situations with high exposure potential, a self-contained breathing apparatus is required.[4]

Quantitative Data

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValue
CAS Number 107-86-8
Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
Appearance Colorless to light yellow clear liquid with a pungent odor[1][5]
Boiling Point 133 - 135 °C[1]
Melting Point -19.99 °C to -20 °C[1][5]
Flash Point 33 °C (closed cup)[1]
Density 0.872 g/cm³ at 25 °C[1]
Vapor Pressure 9 hPa at 20 °C[1]
Autoignition Temperature 145 °C at 1,013 hPa[1]
Water Solubility 110 g/L at 20 °C[1]

Operational Plan for Safe Handling

Follow these procedural steps for the safe handling of this compound in a laboratory setting.

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify the availability and accessibility of an eye-wash station and safety shower.[2]

  • Don all required PPE as specified in Section 1.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical and ventilating equipment.[3]

Handling:

  • Conduct all work within a chemical fume hood to avoid inhaling vapors.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Use non-sparking tools.[3][6]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3]

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly after handling the product.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is 2 - 8 °C.[1]

  • Keep containers tightly sealed and upright to prevent leakage.[1]

  • Store away from strong oxidants and sources of ignition.[4][5]

  • The storage area should be fireproof and without drain or sewer access.[4][5]

First Aid Measures

Immediate medical attention is required for all exposure incidents.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Immediately call a physician or poison control center.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin thoroughly with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1][7]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately consult a physician or ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Chemical Disposal:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

  • The chemical may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition due to its high flammability.[1]

  • Do not let the product enter drains.

Contaminated Packaging Disposal:

  • Dispose of contaminated packaging as unused product.[1]

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7]

  • Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[7]

Spill Response:

  • In case of a spill, remove all ignition sources.[4][7]

  • Wear a chemical protection suit with a self-contained breathing apparatus.[4][5]

  • Absorb the spill with an inert, non-combustible material like sand or vermiculite.[4][8]

  • Collect the absorbed material into a sealable container for disposal according to local regulations.[4][5]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling ppe->handling Proceed to experiment storage Storage handling->storage Store unused chemical disposal Waste Disposal handling->disposal Dispose of waste spill Spill Response handling->spill If spill occurs first_aid First Aid handling->first_aid If exposure occurs spill->disposal Contain and clean

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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3-Methyl-2-butenal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.